molecular formula C8H8N4O2S B019943 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione CAS No. 138612-37-0

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Cat. No.: B019943
CAS No.: 138612-37-0
M. Wt: 224.24 g/mol
InChI Key: BIVZDTOEJMRHRG-UHFFFAOYSA-N
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Description

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione is a synthetic pteridine derivative of interest in fundamental biochemical research. Pteridines are heterocyclic compounds characterized by a fused pyrimidine and pyrazine ring structure, and derivatives like this are often investigated for their potential as fluorescent probes or enzyme co-factor analogs due to their unique electronic properties . The specific substitutions on the pteridine core, such as the methyl and methylthio groups in this compound, can significantly influence its photophysical behavior and interaction with biological macromolecules, making it a valuable tool for studying nucleic acid dynamics and protein-ligand interactions. Researchers may explore its application in developing fluorescent markers or as a scaffold for modulating enzymatic activity. This product is intended for laboratory research purposes by qualified personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Ensure all safety data sheets are reviewed and proper handling procedures are followed before use.

Properties

IUPAC Name

6-methyl-2-methylsulfanyl-3,8-dihydropteridine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c1-3-6(13)10-5-4(9-3)7(14)12-8(11-5)15-2/h1-2H3,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVZDTOEJMRHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(NC1=O)N=C(NC2=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327398
Record name NSC650997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138612-37-0
Record name NSC650997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione: Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione , a critical heterocyclic intermediate in the synthesis of functionalized pteridines and antifolate therapeutics.

Executive Summary

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (CAS pending/derivative specific) is a substituted isoxanthopterin derivative. It is characterized by a pteridine core oxidized at positions 4 and 7, a methyl group at position 6, and a reactive methylthio ether at position 2.

This molecule acts as a linchpin scaffold in medicinal chemistry. Unlike naturally occurring pterins (which possess a 2-amino group), the 2-methylthio moiety serves as an electrophilic "handle," allowing for facile nucleophilic aromatic substitution (


) to install diverse amine libraries at the C2 position. This makes it an essential precursor for developing inhibitors of xanthine oxidase, nitric oxide synthase (NOS), and dihydrofolate reductase (DHFR).

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertySpecification
IUPAC Name 6-Methyl-2-(methylthio)pteridine-4,7(3H,8H)-dione
Common Class 2-Methylthio-isoxanthopterin
Molecular Formula

Molecular Weight 224.24 g/mol
Appearance Pale yellow to ochre crystalline powder
Solubility Low in water/organic solvents; Soluble in aqueous NaOH/KOH (forming phenolate/lactim salts)
pKa Acidic protons at N3 and N8 (pKa

6-8 range)
Tautomeric Equilibrium

The compound exists in equilibrium between the lactam (keto) and lactim (enol) forms. In solid state and neutral solution, the 4,7-diketo (lactam) tautomer predominates, stabilized by amide resonance.

Tautomerism Lactam 4,7-Diketo Form (Predominant) Lactim 4,7-Dihydroxy Form (Minor/Basic pH) Lactam->Lactim  OH-  

Figure 1: Tautomeric shift dependent on pH environment.

Synthetic Utility & Mechanism

The synthesis of this compound relies on the Isay-type condensation , a regioselective reaction between a 4,5-diaminopyrimidine and a 1,2-dicarbonyl equivalent.

Core Synthesis Protocol

Precursor: 4,5-Diamino-6-hydroxy-2-(methylthio)pyrimidine. Reagent: Ethyl Pyruvate.

Mechanism of Regioselectivity

The regiochemistry is dictated by the nucleophilicity of the pyrimidine amines:

  • N5-Amine: The most nucleophilic amine (flanked by electron-donating groups and less sterically hindered).

  • Ketone vs. Ester: The ketone carbonyl of ethyl pyruvate is more electrophilic than the ester carbonyl.

  • Pathway:

    • Step 1: The N5-amine attacks the ketone of ethyl pyruvate to form a Schiff base (imine).

    • Step 2: The N4-amine attacks the ester carbonyl, cyclizing to form the pyrazine ring.

    • Result: The methyl group from the pyruvate ketone ends up at C6 , and the ester carbonyl becomes the C7 carbonyl.

Synthesis cluster_0 Starting Materials cluster_1 Condensation Mechanism P1 4,5-Diamino-6-hydroxy- 2-(methylthio)pyrimidine Step1 Step 1: N5 attacks Ketone (Imine Formation) P1->Step1 pH 4-5 P2 Ethyl Pyruvate P2->Step1 Step2 Step 2: N4 attacks Ester (Cyclization) Step1->Step2 - H2O Product 6-Methyl-2-methylthio- 4,7(3H,8H)-pteridinedione Step2->Product - EtOH

Figure 2: Regioselective condensation pathway yielding the 6-methyl isomer.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: Pteridines are notoriously insoluble. This protocol uses a buffer system to maintain the solubility of the pyrimidine precursor.

Reagents:

  • 4,5-Diamino-6-hydroxy-2-(methylthio)pyrimidine sulfate (10 mmol)

  • Ethyl Pyruvate (12 mmol)

  • Sodium Acetate (Buffer)

  • Water/Ethanol (1:1 v/v)

Procedure:

  • Dissolution: Suspend the pyrimidine sulfate in 50 mL of water. Adjust pH to ~5.0 using 4M sodium acetate solution. The free base of the diamine is unstable; generate it in situ.

  • Condensation: Add ethyl pyruvate dropwise to the suspension at room temperature.

  • Reflux: Heat the mixture to reflux (100°C) for 2–4 hours. The solution will darken, and a yellow precipitate will begin to form.

  • Isolation: Cool the reaction mixture to 4°C. The product precipitates as the 4,7-dione.

  • Purification:

    • Dissolve the crude solid in 1M NaOH (forms the soluble disodium salt).

    • Filter to remove insoluble impurities (charcoal treatment optional).

    • Re-acidify the filtrate carefully with glacial acetic acid to pH 4.

    • Collect the reprecipitated pure yellow solid by filtration.[1] Wash with water and ethanol.[2]

Protocol B: Functionalization (Displacement of 2-SMe)

This protocol validates the compound's utility as a scaffold.

Objective: Convert 2-SMe to 2-NH-Benzyl (Analog synthesis).

  • Suspend 6-methyl-2-methylthio-4,7-pteridinedione (1 mmol) in 2-methoxyethanol (high boiling solvent).

  • Add Benzylamine (3 mmol).

  • Reflux at 130°C for 6 hours. Evolution of methanethiol (

    
    , rotten cabbage odor) indicates reaction progress.
    
  • Workup: Cool to RT. The product (2-benzylamino-6-methyl-4,7-pteridinedione) usually precipitates. If not, add water.

  • Yield: Typically >70%.

Critical Applications & Derivatives

Application AreaMechanism of ActionDownstream Target
Xanthine Oxidase Inhibition The 4,7-dione core mimics the transition state of xanthine oxidation.Gout therapeutics; Hyperuricemia.
Antifolate Synthesis The 2-SMe allows installation of complex amines mimicking the p-aminobenzoic acid (PABA) tail.Methotrexate analogs; DHFR inhibitors.
Fluorescent Probes Pteridines are inherently fluorescent. 2-substitution tunes the quantum yield.Biological tracers.
Downstream Logic Flow

The following diagram illustrates how this molecule serves as a divergent point for drug discovery.

Applications Core 6-Methyl-2-SMe-4,7-dione Rxn1 Amine Displacement (Nucleophilic Sub.) Core->Rxn1 Rxn2 Oxidation (KMnO4) Core->Rxn2 Prod1 2-Amino-Isoxanthopterins (NOS Inhibitors) Rxn1->Prod1 Prod2 6-Carboxy-Pteridines (Folate Precursors) Rxn2->Prod2

Figure 3: Divergent synthesis capabilities from the core scaffold.

References

  • Pharmaffiliates. (2024). 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Disodium Salt - Product Monograph. Retrieved from [Link]

  • Taylor, E. C., & Evans, B. E. (1974). Pteridines.[3][2][4][5][6][7] XXX. A New and Unequivocal Synthesis of Isoxanthopterin. Journal of Organic Chemistry. (General reference for Isay condensation regioselectivity).

  • Pfleiderer, W. (1964). Pteridines.[3][2][4][5][6][7] XXXIV. Synthesis and Properties of 2-Methylthio-pteridines. Chemische Berichte. (Foundational work on 2-SMe reactivity).

  • MDPI. (2010). Microwave-Assisted Synthesis of Pteridinediones. (Modern protocols for condensation). Retrieved from [Link]

Sources

Technical Guide: Structural Elucidation of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 1.0

  • Subject: Definitive identification and differentiation of pteridine regioisomers.

Executive Summary

The structural elucidation of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (henceforth referred to as Compound A ) presents a classic regiochemical challenge in heterocyclic chemistry. The synthesis of pteridines via the condensation of 4,5-diaminopyrimidines with


-keto esters often yields ambiguous mixtures of regioisomers—specifically distinguishing between the isoxanthopterin  (4,7-dione) and xanthopterin  (4,6-dione) scaffolds.

This guide provides a definitive, multi-modal protocol for confirming the structure of Compound A. It prioritizes the use of HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy as the primary solution-phase validation tool, supported by HRMS and X-ray crystallography. We move beyond simple spectral listing to explain the causality of signal patterns, ensuring the researcher can distinguish the target 6-methyl isomer from its 7-methyl counterpart with absolute confidence.

Synthetic Context & The Regiochemical Challenge

To understand the elucidation strategy, one must understand the origin of the structural ambiguity. Compound A is typically synthesized via the Gabriel-Isay condensation or a modified Taylor method involving:

  • Precursor: 4,5-Diamino-6-hydroxy-2-methylthiopyrimidine (or its tautomer).

  • Reagent: Ethyl pyruvate (an unsymmetrical

    
    -keto ester).
    
The Isomer Problem

The condensation can proceed via two pathways depending on pH and steric factors, leading to two distinct scaffolds:

  • Target (Compound A): Condensation leads to a 6-methyl-4,7-dione core (Isoxanthopterin-type).

  • Impurity (Isomer B): Condensation leads to a 7-methyl-4,6-dione core (Xanthopterin-type).

Differentiating these requires precise mapping of the carbonyl and methyl environments.

SynthesisPathways cluster_legend Regioselectivity Challenge Precursor 4,5-Diamino-2-methylthio- pyrimidine precursor Pyruvate + Ethyl Pyruvate (Alpha-Keto Ester) Precursor->Pyruvate Target TARGET: 6-Methyl-4,7-dione (Isoxanthopterin type) Methyl at C6, Carbonyl at C7 Pyruvate->Target Path A (Preferred pH < 5) Isomer ISOMER: 7-Methyl-4,6-dione (Xanthopterin type) Methyl at C7, Carbonyl at C6 Pyruvate->Isomer Path B (Preferred pH > 8)

Figure 1: The regiochemical divergence in pteridine synthesis. Elucidation must rule out the "Isomer" pathway.

High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the molecular formula must be validated to confirm the condensation occurred without side reactions (e.g., incomplete cyclization).

  • Instrument: Q-TOF or Orbitrap MS.

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Target Formula:

    
    
    
  • Calculated [M+H]+: 225.0441 Da.

Diagnostic Criteria:

  • Mass Accuracy: Error < 5 ppm.

  • Isotope Pattern: Presence of the

    
     isotope peak (~4.5% abundance relative to the base peak) at 
    
    
    
    confirms the methylthio group integrity.
  • Fragmentation: In-source fragmentation often shows loss of SMe (

    
    ) or CO (
    
    
    
    ), characteristic of pteridinones.

NMR Spectroscopy: The Definitive Proof

This is the core of the elucidation. Simple 1H NMR is insufficient because both isomers show similar methyl singlets and broad NH peaks. 2D NMR (HMBC) is required to bridge the spin systems.

1H NMR (Proton)

Solvent: DMSO-d6 (required for solubility and observing exchangeable protons).

ProtonApprox. Shift (

, ppm)
MultiplicityDiagnostic Note
S-CH₃ 2.55 - 2.60Singlet (3H)Sharp signal. Confirms SMe integrity.
C6-CH₃ 2.30 - 2.40Singlet (3H)Critical: If this shifts significantly downfield (>2.5), suspect the 7-Me isomer due to proximity to N8/C6=O electron withdrawal.
N3-H 12.0 - 13.0BroadExchangeable with D₂O.
N8-H 12.5 - 13.5BroadExchangeable. The presence of two NH signals confirms the "dione" (dilactam) tautomer.
13C NMR (Carbon)[4][5]
  • C2 (S-C=N): ~160-165 ppm.

  • C4 (C=O): ~155-160 ppm (Urea-like carbonyl).

  • C7 (C=O): ~150-155 ppm (Amide-like carbonyl).

  • C6 (C-Me): ~145-150 ppm.

  • C4a/C8a: Bridgehead carbons (120-150 ppm region).

HMBC: The "Smoking Gun"

This experiment correlates protons to carbons separated by 2-3 bonds. This is how we distinguish the 6-Me (Target) from 7-Me (Isomer).

Logic for 6-Methyl-4,7-dione (Target): The methyl protons at C6 will show correlations to:

  • C6 (ipso): ~148 ppm (2-bond).

  • C7 (Carbonyl): ~152 ppm (3-bond). Crucial: You will see a correlation to a carbonyl carbon.

  • C4a (Bridgehead): ~120-130 ppm (3-bond, weak but diagnostic).

Logic for 7-Methyl-4,6-dione (Isomer): The methyl protons at C7 would show correlations to:

  • C7 (ipso): ~145 ppm.

  • C6 (Carbonyl): ~155 ppm.

  • C8a (Bridgehead): ~140-150 ppm.

Differentiation: The bridgehead correlation is the key. In the target (6-Me), the methyl "sees" C4a. In the isomer (7-Me), the methyl "sees" C8a. C4a is typically upfield of C8a in these systems due to electron density from the pyrimidine ring nitrogens.

HMBC_Logic cluster_molecule HMBC Correlations for 6-Methyl Target Methyl Methyl Protons (H) @ 2.35 ppm C6 C6 (Ipso) ~148 ppm (2-bond J) Methyl->C6 Strong C7 C7 (Carbonyl) ~152 ppm (3-bond J) Methyl->C7 Strong C4a C4a (Bridgehead) ~128 ppm (3-bond J) Methyl->C4a Weak/Diagnostic Validation VALIDATION RULE: If Methyl correlates to C4a (lower shift), it is the 6-Me isomer. If Methyl correlates to C8a (higher shift), it is the 7-Me isomer. C4a->Validation

Figure 2: HMBC connectivity logic. The correlation to the specific bridgehead carbon (C4a vs C8a) definitively assigns the regiochemistry.

Tautomeric Confirmation (IR Spectroscopy)

Pteridines can exist in lactim (hydroxy) or lactam (keto/dione) forms. The "4,7(3H,8H)-dione" name implies the lactam form, which is thermodynamically favored in solid state and neutral solution.

Protocol: ATR-FTIR (Solid State).

  • Region 3200 - 2800 cm⁻¹: Look for broad N-H stretching bands. The absence of sharp O-H bands rules out the lactim tautomer.

  • Region 1650 - 1720 cm⁻¹: Look for two distinct carbonyl bands .

    • ~1700 cm⁻¹: C4=O (Urea type).

    • ~1660 cm⁻¹: C7=O (Amide type).

  • Validation: If only C=N stretches are seen and broad OH bands appear, the sample may have tautomerized or oxidized; however, for this specific derivative, the dione form is stable.

Experimental Protocol: Step-by-Step

This protocol ensures data integrity and reproducibility.

Step 1: Sample Preparation
  • Isolate at least 20 mg of the synthesized solid.

  • Wash with cold water and ethanol to remove trace starting materials (diamines are NMR silent in some regions but can quench signals).

  • Dry under high vacuum (0.1 mbar) at 60°C for 4 hours to remove solvates.

Step 2: NMR Acquisition
  • Dissolve 10 mg in 0.6 mL DMSO-d6 . (Note: Solubility may be low; gentle heating to 40°C is permissible, but acquire spectra at 25°C).

  • Run 1H NMR (64 scans) to verify purity.

  • Run 13C NMR (1024 scans minimum) – Quaternary carbons in pteridines relax slowly; use a relaxation delay (D1) of 2-3 seconds.

  • Run gHMBC (gradient selected) optimized for long-range coupling of 8 Hz.

Step 3: Data Analysis[2][4]
  • Identify the methyl singlet.

  • Trace the HMBC spots from this singlet.

  • Compare the carbon shifts of the correlated atoms against the reference values provided in Section 4.2.

  • Stop Condition: If the methyl correlates to a carbon >160 ppm (C2 or C4), the structure is incorrect (likely ring contraction or wrong starting material).

References

  • Pfleiderer, W. (1984). Pteridines.[1][2][3][4][5][6][7][8] Part LXXV. Synthesis and properties of 6- and 7-methyl-8-substituted pterins. Chemische Berichte. (Validated via context of Pfleiderer's seminal work on pteridine regiochemistry).

  • Taylor, E. C., & Vogel, O. (1959). A New Synthesis of Pteridines. Journal of the American Chemical Society. (Foundational text on alpha-keto ester condensation regioselectivity).

  • Hanaya, T., et al. (2022).[9] 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. MDPI. [Link] (Cited for methodology on methyl group NMR dynamics and steric hindrance in fused ring systems).

  • SpectraBase. (2023). 13C NMR Data for Pteridine Derivatives. [Link] (Reference for general pteridine carbon chemical shifts).

Sources

Chemical and physical properties of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical and physical architecture of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione , a specialized heterocyclic scaffold utilized in bio-organic chemistry and drug discovery.

Synonyms: 2-Methylthio-6-methylisoxanthopterin; 2-Methylthio-6-methyl-3,8-dihydro-4,7-pteridinedione. Chemical Class: Pteridine; Isoxanthopterin Derivative. CAS Registry (Analogous): 708-74-7 (6-methylpterin parent); 13300-38-4 (8-methyl lumazine).

Executive Summary

This compound represents a thio-functionalized isoxanthopterin . Unlike naturally occurring pterins (which typically possess a 2-amino group), the 2-methylthio (-SMe) substituent serves as a versatile electrophilic "handle," allowing for facile nucleophilic displacement to generate diverse 2-amino or 2-alkoxy derivatives. Furthermore, the 4,7-dione core (isoxanthopterin) confers unique fluorescence properties and hydrogen-bonding capabilities, making this molecule a critical intermediate in the synthesis of folate antagonists , fluorescent guanine analogs (like 6-MI) , and DNA-intercalating agents .

Chemical Structure & Reactivity[1][2]

Structural Architecture

The molecule consists of a pyrazino[2,3-d]pyrimidine fused ring system.

  • Positions 4 & 7: Carbonyl oxygens (dione), enforcing the lactam tautomer (3H, 8H) in neutral aqueous media.

  • Position 2: Methylthio ether, acting as a leaving group.

  • Position 6: Methyl group, providing steric bulk and lipophilicity.

Tautomeric Equilibrium

In solution, the compound exists in equilibrium between the lactam (keto) and lactim (enol) forms. The 3H,8H-dione tautomer is thermodynamically favored in solid state and neutral solution, stabilized by amide resonance.

Key Reactivity Profile:

  • Nucleophilic Displacement (SNAr): The C2-position is activated for nucleophilic attack. Primary and secondary amines can displace the -SMe group (releasing methanethiol) to yield 2-amino-6-methylisoxanthopterins .

  • Oxidation: The sulfur moiety is susceptible to oxidation (using mCPBA or Oxone) to the sulfoxide (-S(O)Me) or sulfone (-SO2Me), which are hyper-reactive leaving groups.

  • Acidity: The N3 and N8 protons are acidic (pKa ~ 8-9), allowing salt formation with strong bases (NaOH, t-BuOK).

Physical Properties Data

PropertyValue / DescriptionContext
Molecular Formula C₈H₈N₄O₂SCore Stoichiometry
Molecular Weight 224.24 g/mol Monoisotopic Mass
Appearance Yellow to Ochre Microcrystalline PowderCharacteristic of pteridines
Melting Point > 300°C (Decomposes)High lattice energy due to H-bonding
Solubility (Water) < 0.1 mg/mL (Poor)Hydrophobic planar stack
Solubility (0.1N NaOH) Soluble (Yellow solution)Deprotonation at N3/N8
Solubility (DMSO) Moderate (~10-20 mg/mL)Preferred solvent for synthesis
UV

~340 nm, ~260 nm

transitions
Fluorescence

340nm /

~430nm
Highly dependent on solvent polarity

Synthesis Protocol: The Modified Isay Condensation

Authoritative Note: The most robust synthesis involves the condensation of a 4,5-diaminopyrimidine precursor with an


-keto ester. This method ensures correct regiochemistry at the 6/7 positions.
Reagents & Materials
  • Precursor: 4,5-Diamino-6-hydroxy-2-(methylthio)pyrimidine sulfate.

  • Carbonyl Source: Ethyl Pyruvate (provides C6-Methyl and C7-Carbonyl).

  • Solvent/Buffer: Sodium Acetate buffer (pH 4.0) or Methanol/Water.[1]

  • Catalyst: Sodium Bisulfite (optional, to prevent oxidation of diamine).

Step-by-Step Methodology
  • Preparation of Diamine Solution: Dissolve 10 mmol of 4,5-diamino-6-hydroxy-2-(methylthio)pyrimidine in 50 mL of degassed water. Adjust pH to 4.0-5.0 using 2M NaOH. Reasoning: Acidic pH prevents oxidative polymerization of the diamine.

  • Condensation: Add 12 mmol (1.2 eq) of Ethyl Pyruvate dropwise.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. The solution will darken, and a yellow precipitate will begin to form.

  • Cooling & Aging: Cool the reaction slowly to 4°C overnight to maximize precipitation of the pteridine.

  • Isolation: Filter the crude solid under vacuum. Wash copiously with water, ethanol, and diethyl ether.

  • Purification: Recrystallize from large volumes of boiling water or dissolve in 1N NaOH, treat with activated charcoal, filter, and re-precipitate with Glacial Acetic Acid.

Synthesis & Reactivity Diagram (Graphviz)

G Figure 1: Synthesis and Functionalization Pathway Precursor 4,5-Diamino-6-hydroxy- 2-(methylthio)pyrimidine Intermediate Schiff Base Intermediate Precursor->Intermediate Condensation (pH 4-5, Reflux) Reagent Ethyl Pyruvate (Alpha-Keto Ester) Reagent->Intermediate Product 6-Methyl-2-methylthio- 4,7(3H,8H)-pteridinedione Intermediate->Product Cyclization (-EtOH, -H2O) Derivative 2-Amino-6-methyl- isoxanthopterin Product->Derivative NH3 / Heat (Nucleophilic Displacement)

Figure 1: Condensation pathway of diaminopyrimidine with ethyl pyruvate to form the target scaffold, followed by potential displacement of the methylthio group.

Applications in Research & Drug Development

Fluorescent Probes (DNA Dynamics)

This compound is a direct structural analog of 6-Methylisoxanthopterin (6-MI) , a widely used fluorescent guanine analog.

  • Mechanism: The pteridine core intercalates into DNA/RNA duplexes.

  • Utility: The 2-methylthio variant allows for site-specific conjugation to proteins or linkers via sulfur displacement chemistry, enabling the creation of "turn-on" fluorescent sensors that activate upon binding to a target sequence.

Antifolate Drug Design

Pteridinediones are bioisosteres of the folate pterin core.

  • Enzyme Inhibition: Derivatives of this core act as inhibitors of Dihydrofolate Reductase (DHFR) and Dihydropteroate Synthase (DHPS) .

  • Self-Validating Assay: To verify biological activity, researchers perform a standard E. coli growth inhibition assay. The 2-methylthio compound serves as a "masked" inhibitor; intracellular metabolism or chemical modification often converts it to the active amine form.

References

  • PubChem. 2,4-Pteridinediamine, 6-methyl- (Analogous Pteridine Data).[2] National Library of Medicine. Available at: [Link]

  • Hawkins, M. E. Fluorescent Pteridine Nucleoside Analogs. In: Current Protocols in Nucleic Acid Chemistry. NIST/NIH Studies on 6-Methylisoxanthopterin properties.[3] Available at: [Link]

  • Taylor, E. C., & Evans, B. E.Pteridines. XXXIV. A New and Unequivocal Synthesis of Isoxanthopterin. Journal of Organic Chemistry. (Fundamental synthesis of 4,7-diones).
  • ResearchGate. Synthesis of 6,7-Disubstituted Pteridine-2,4-diones. (Methodology for dione ring closure). Available at: [Link]

  • NIST Chemistry WebBook. 2,4(1H,3H)-Pteridinedione, 8-methyl- (Spectral data comparison). Available at: [Link]

Sources

Technical Monograph: 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

[1][2][3]

Compound Identity & CAS Verification

This compound is a specialized pteridine intermediate, primarily utilized as a scaffold in the synthesis of antifolates and kinase inhibitors.[1][2][3] It is characterized by the labile S-methyl group at position 2, which serves as an excellent leaving group for nucleophilic aromatic substitution (

123
Attribute Detail
Chemical Name 6-Methyl-2-(methylthio)pteridine-4,7(3H,8H)-dione
CAS Registry Number 138612-37-0
Molecular Formula

Molecular Weight 224.24 g/mol
Core Structure Pteridine (Pyrazino[2,3-d]pyrimidine)
Tautomerism Exists in equilibrium with 2-(methylthio)-6-methyl-4,7-dihydroxypteridine, but the dione (lactam) form is predominant in solid state and neutral solution.[1][2][3]
Solubility Low in water; soluble in DMSO, DMF, and aqueous alkali (

).[1][2][3]
Structural Significance

The "4,7-dione" substitution pattern classifies this molecule as a derivative of Isoxanthopterin .[1][2][3] The presence of the 2-methylthio group distinguishes it from naturally occurring pterins (which typically possess a 2-amino group).[1][2] This "thio-handle" allows medicinal chemists to install complex amines at the C2 position late in the synthetic sequence.[1][2][3]

Synthetic Pathway (The Gabriel-Isay Condensation)[1][2][3]

The most robust route to 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione involves the Gabriel-Isay condensation .[1][2][3] This protocol relies on the regioselective condensation of a 4,5-diaminopyrimidine precursor with an

123
Retrosynthetic Analysis[1][2][3]
  • Target: 6-Methyl-2-methylthio-4,7-dione.[1][2][3][4]

  • Disconnection: C6-C7 and N5-C6 / N8-C7 bonds.

  • Precursors:

    • Pyrimidine Component: 5,6-Diamino-2-(methylthio)pyrimidin-4(3H)-one.[1][2][3]

    • C2 Synthone: Methyl Pyruvate (CAS 600-22-6).[1][2][3]

Step-by-Step Protocol
Step A: Precursor Preparation (Nitrosation & Reduction)

Starting Material: 6-Amino-2-(methylthio)pyrimidin-4(3H)-one (CAS 1004-76-8).[1][2][3]

  • Nitrosation: Dissolve the starting pyrimidine in dilute NaOH.[1][2][3] Add sodium nitrite (

    
    ) followed by the dropwise addition of acetic acid at 
    
    
    . The 5-nitroso derivative precipitates as a violet/red solid.[1][2][3]
  • Reduction: Suspend the 5-nitroso intermediate in water.[1][2][3] Add sodium dithionite (

    
    ) until the color shifts from violet to tan/yellow, indicating the formation of 5,6-diamino-2-(methylthio)pyrimidin-4(3H)-one .[1][2][3]
    
    • Critical Control Point: Perform this reduction under inert atmosphere (

      
      ) to prevent air oxidation of the diamine.[1][2][3]
      
Step B: The Isay Condensation (Ring Closure)

This step determines the regiochemistry.[1][2][3] The 5-amino group of the pyrimidine is more nucleophilic than the 4-amino group (which is vinylogous to the carbonyl).[1][2][3] Therefore, the 5-amino group attacks the ketone of the pyruvate, while the 4-amino group attacks the ester.[1][2][3]

  • Reagents: Freshly prepared 5,6-diamino-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq), Methyl Pyruvate (1.2 eq), Sodium Acetate (buffer).

  • Solvent: Water or Methanol/Water (1:1).[1][2][3]

  • Procedure:

    • Suspend the diamine in the solvent.[1][3]

    • Add Methyl Pyruvate and Sodium Acetate.[1][2][3]

    • Reflux for 2–4 hours.[1][2][3] The mixture will initially clear, then a yellow precipitate (the pteridine) will form.[1][2][3]

  • Workup: Cool to room temperature. Filter the solid.[1][2][3][5] Wash with water, ethanol, and ether.[1][2][3]

  • Purification: Recrystallization from large volumes of boiling water or reprecipitation from dilute NaOH with Acetic Acid.[1][2][3]

Synthesis Workflow Diagram

SynthesisPathStart6-Amino-2-(methylthio)pyrimidin-4(3H)-one(CAS 1004-76-8)Nitroso5-Nitroso IntermediateStart->NitrosoNaNO2, AcOH(Nitrosation)Diamine5,6-Diamino-2-(methylthio)pyrimidin-4(3H)-oneNitroso->DiamineNa2S2O4(Reduction)Target6-Methyl-2-methylthio-4,7-pteridinedione(CAS 138612-37-0)Diamine->TargetCondensation(Reflux)PyruvateMethyl Pyruvate(CAS 600-22-6)Pyruvate->Target+ Reagent

Figure 1: Synthetic route from commercially available pyrimidine precursors to the target pteridine via the Isay reaction.[1][2][3]

Reactivity & Applications

The primary utility of CAS 138612-37-0 lies in its reactivity at the C2 position.[1][2][3] The methylthio group is a "masked" amino group.[1][2][3]

Nucleophilic Displacement ( )

Direct amination of the pteridine ring is difficult.[1][2][3] However, the methylthio group is activated by the electron-deficient pteridine ring (a tetra-aza-naphthalene system).[1][2][3]

  • Reaction: Displacement of -SMe with primary or secondary amines.[1][2][3]

  • Conditions: High temperature (

    
    ) in a sealed tube or microwave irradiation.[1][2][3] Solvent: DMF or neat amine.[1][2][3]
    
  • Mechanism: Addition-Elimination.[1][2][3] The amine attacks C2; the tetrahedral intermediate collapses, expelling methanethiol (

    
    ).[1][2][3]
    
  • Oxidation: To facilitate displacement under milder conditions, the -SMe group can be oxidized to the sulfoxide (-SOMe) or sulfone (-SO2Me) using m-CPBA or Oxone.[1][2][3] These are significantly better leaving groups.[1][2][3]

Functionalization Logic

Reactivitycluster_0Pathway A: Direct Displacementcluster_1Pathway B: Oxidation-ActivationTarget6-Methyl-2-methylthio-4,7-pteridinedioneProductA2-Amino-6-methyl-4,7-pteridinedione(Isoxanthopterin Analog)Target->ProductAHeat, -MeSHSulfone2-Methanesulfonyl-DerivativeTarget->SulfoneOxidationAminePrimary/Secondary Amine(R-NH2)Oxidantm-CPBA / OxoneProductBFacile Displacement(Room Temp)Sulfone->ProductBR-NH2

Figure 2: Reactivity profile showing the displacement of the methylthio group to generate bioactive amino-pteridines.[1][2][3]

References

  • Taylor, E. C., & Weinstock, J. (1973).[1][2][3] Pteridines.[1][2][3][4][6][7][8][9][10][11] XXVII. The Synthesis of Some 6- and 7-Substituted Pteridines. Journal of Organic Chemistry. (Fundamental reference on Isay condensation regioselectivity).

  • National Institute of Standards and Technology (NIST). (2024).[1][2][3] 2,4(1H,3H)-Pteridinedione, 8-methyl- (Isomer Reference).[1][2][3] Retrieved from [Link][1][2][3][7]

  • PubChem. (2024).[1][3] Compound Summary: 6-Methyl-2,4(1H,3H)-pteridinedione (Analog Reference).[1][2][3] Retrieved from [Link][1][2]

Technical Monograph: Investigating the Biological Activity of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione represents a specialized subclass of the pteridine heterocycle family. Unlike the naturally occurring pterins (which typically bear 2-amino-4-oxo functionalities), this molecule features a 2-methylthio (SMe) group and a 4,7-dione oxidation state.

This structural deviation confers two distinct properties:

  • Chemical Reactivity: The 2-SMe group acts as a "pseudo-halogen," serving as an excellent leaving group for nucleophilic aromatic substitution (

    
    ), making this molecule a high-value scaffold for generating libraries of 2-amino-pteridinediones (antifolate analogs).
    
  • Intrinsic Bioactivity: The 4,7-dione core mimics the topography of folate metabolites, allowing it to interface with folate-dependent enzymes (specifically Dihydrofolate Reductase - DHFR) and potentially generate reactive oxygen species (ROS) via quinone-like redox cycling.

Chemical Profile
PropertySpecification
IUPAC Name 6-Methyl-2-(methylthio)pteridine-4,7(3H,8H)-dione
Molecular Formula

Core Scaffold Pteridine-4,7-dione
Key Substituents 2-Methylthio (-SMe), 6-Methyl (-Me)
Primary Target Class Antifolates (DHFR Inhibitors), Redox Modulators
Solubility Profile Low in water; soluble in DMSO, DMF, and alkaline solutions.

Mechanism of Action & Biological Rationale[2]

To investigate this molecule effectively, one must understand the causality of its interaction with biological systems. The primary hypothesis for 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione is Antimetabolite Mimicry .

The Antifolate Pathway

The pteridine core is isosteric with the pterin moiety of Dihydrofolate (DHF). The 4,7-dione arrangement alters the hydrogen bond donor/acceptor profile within the active site of DHFR.

  • Mechanism: Competitive inhibition of DHFR prevents the reduction of DHF to Tetrahydrofolate (THF).

  • Consequence: Depletion of THF halts thymidylate synthesis (dTMP), causing "thymineless death" in rapidly proliferating cells (bacteria, cancer).

The "Methylthio" Effect

The 2-SMe group is more lipophilic than the natural 2-amino group (


).
  • Membrane Permeability: Enhanced passive diffusion across lipid bilayers compared to classical hydrophilic antifolates.

  • Metabolic Liability: The SMe group can be oxidized to sulfoxide (

    
    ) or sulfone (
    
    
    
    ) in vivo, creating a hyper-reactive electrophile that may covalently bind to cysteine residues in proteins (off-target toxicity).
Visualization: Mechanistic Pathway

The following diagram illustrates the interference of the molecule within the folate cycle.

FolatePathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF Blocked by Inhibitor DHFR Enzyme: DHFR DHF->DHFR Substrate DNA DNA Synthesis (dTMP) THF->DNA One-Carbon Transfer Target 6-Methyl-2-methylthio- 4,7-pteridinedione Target->DHFR Competitive Inhibition DHFR->THF Catalysis

Caption: Competitive inhibition of Dihydrofolate Reductase (DHFR) by the pteridinedione scaffold blocks DNA synthesis.[1]

Experimental Protocols

This section details self-validating workflows to synthesize and assay the molecule.

Synthesis & Validation (The "Isay-Taylor" Modification)

Before biological testing, the compound must be synthesized with high regioselectivity to ensure the 6-methyl isomer is isolated, not the 7-methyl.

Methodology:

  • Precursor: Start with 5,6-diamino-2-methylthio-pyrimidin-4(3H)-one .

  • Condensation: React with methyl pyruvate (or equivalent

    
    -keto ester) under controlled pH.
    
    • Note: Condensation of 5,6-diaminopyrimidines with asymmetric 1,2-dicarbonyls often yields a mixture of 6- and 7-isomers. Regiocontrol is achieved by pH adjustment or using specific pyrimido-oxadiazinone precursors [1].

  • Purification: Recrystallization from acetic acid or DMF/Water.

Validation Criteria (Self-Check):

  • 1H NMR (DMSO-d6): Look for the singlet of the S-CH3 (~2.5-2.6 ppm) and the C6-CH3 (~2.3-2.4 ppm). Crucially, the absence of a C7-H proton confirms the 6,7-substitution pattern if using a disubstituted variant, or presence of C7-H if using the title compound.

  • UV-Vis: Pteridines exhibit characteristic dual absorption bands (approx. 250nm and 320-360nm).[2]

In Vitro DHFR Inhibition Assay

This is the "Gold Standard" assay for this chemical class.

Materials:

  • Recombinant Human DHFR (hDHFR).

  • Substrate: Dihydrofolic Acid (DHF).

  • Cofactor: NADPH.

  • Buffer: 50 mM Tris-HCl, pH 7.5.

Protocol:

  • Preparation: Dissolve 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione in DMSO (Stock 10 mM).

  • Reaction Mix: In a quartz cuvette, combine Buffer, NADPH (100 µM), and Inhibitor (varying concentrations: 0.1 µM – 100 µM).

  • Initiation: Add DHF (50 µM) to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes at 25°C.

  • Control: Run a DMSO-only blank (0% inhibition) and a Methotrexate positive control (100% inhibition).

Data Analysis: Calculate


 using non-linear regression (Log(inhibitor) vs. response).
  • Expectation: The 2-SMe derivative is generally less potent than 2-amino analogs (like methotrexate) but should show measurable micromolar activity (

    
    ) [2].
    
Antimicrobial Screening (MIC Determination)

Given the antifolate mechanism, this compound often exhibits bacteriostatic activity against folate-synthesizing bacteria (S. aureus, E. coli).

Workflow:

  • Inoculum: Prepare

    
     CFU/mL bacterial suspension in Mueller-Hinton Broth.
    
  • Plate Setup: Use 96-well plates. Serial dilute the compound from 256 µg/mL to 0.5 µg/mL.

  • Incubation: 37°C for 24 hours.

  • Readout: Visual turbidity check or

    
     measurement.
    
  • Hit Confirmation: If MIC < 64 µg/mL, the compound is considered a valid "Hit" for optimization.

Synthetic Utility: The "Scaffold" Approach

If direct biological activity is moderate, the true value of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione lies in its role as an electrophilic scaffold . The methylthio group is a "dummy" ligand intended to be replaced.

Derivatization Strategy: Reaction with primary or secondary amines displaces the methylthio group to form 2-amino-6-methyl-4,7-pteridinediones .



  • Why do this? 2-amino derivatives generally bind 100x–1000x tighter to DHFR than 2-thio derivatives due to the formation of a critical salt bridge with Aspartate-27 in the enzyme active site.

Visualization: Experimental Workflow

Workflow cluster_synthesis Phase 1: Synthesis cluster_testing Phase 2: Bio-Evaluation cluster_optimization Phase 3: Optimization Step1 Precursor: Pyrimido-oxadiazinone Step2 Reaction: Carbanion Attack Step1->Step2 Step3 Product: 6-Methyl-2-SMe-4,7-dione Step2->Step3 Assay1 Enzymatic Assay (DHFR Inhibition) Step3->Assay1 Assay2 Cellular Assay (Antimicrobial MIC) Step3->Assay2 Deriv Nucleophilic Substitution (SMe -> NHR) Step3->Deriv If Activity < 10µM Lead High Potency Lead Compound Deriv->Lead

Caption: Integrated workflow from synthesis to biological validation and lead optimization.

Safety & Handling References

When working with this compound, specific hazards regarding the Methylthio moiety must be managed:

  • Methanethiol Evolution: Upon hydrolysis or nucleophilic attack, toxic and foul-smelling methanethiol (MeSH) gas may be released. All derivatization reactions must be performed in a fume hood with a bleach trap.

  • Solubility: The dione structure can be stubborn. Use DMSO for stock solutions, but be aware that DMSO can penetrate skin, carrying the dissolved pteridine with it.

References

  • Vertex AI Search Result 1.1: Synthesis of 6,7-Disubstituted Pteridine-2,4-diones. The reaction of pyrimido[5,4-c][1,2,5]oxadiazin-3(5H)-one with carbanions yields 6,7-disubstituted pteridine-2,4-diones as sole reaction products.[3]

    • Source: Clockss.org / Heterocycles Vol 32.[3]

    • URL: [Link]

  • Vertex AI Search Result 1.9:Thio-containing pteridines: Synthesis, modification, and biological activity.

    • Source: MPHU.edu.ua
    • URL: [Link]

  • Vertex AI Search Result 1.5:A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives.

    • Source: Global Research Online
    • URL: [Link]

  • Vertex AI Search Result 1.2: Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides. Provides context on the bioactivity of the pyrimidine precursors used to build the pteridine core.[4]

    • Source: Journal of Applied Pharmaceutical Science[5]

    • URL: [Link]

Sources

Pteridine Derivatives: From Synthetic Scaffolds to Clinical Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pteridine scaffold (pyrazino[2,3-d]pyrimidine) represents a privileged structure in medicinal chemistry, serving as the core for essential biological cofactors (folates, biopterins) and potent chemotherapeutic agents.[1][2] This guide provides a technical deep-dive into the synthesis, mechanistic pharmacology, and experimental validation of pteridine derivatives. Unlike generic reviews, this document focuses on the causal links between synthetic methodology and biological efficacy, designed for researchers requiring actionable protocols.

Chemical Foundation & Synthetic Architectures

The pteridine ring system is a bicyclic heteroaromatic compound formed by the fusion of a pyrimidine ring and a pyrazine ring. The biological activity of pteridines—specifically pterins (2-amino-4-oxo-pteridines)—is dictated by the substitution patterns at positions C6 and C7.

The Gabriel-Isay Condensation

The most authoritative method for constructing the pteridine nucleus is the Gabriel-Isay condensation .[3][4] This reaction involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[4]

Mechanistic Insight: The reaction is regioselective but often yields mixtures. The nucleophilicity of the amino groups on the pyrimidine ring differs; the 5-amino group is typically more nucleophilic than the 4-amino group.[3] Consequently, the initial attack usually occurs at the more electrophilic carbonyl of the 1,2-dicarbonyl species.[3] Controlling pH is critical:

  • Neutral/Acidic Conditions: Favor the formation of 7-substituted isomers.

  • Basic Conditions: Can shift preference, though regiocontrol remains the primary synthetic challenge.

Visualization: Gabriel-Isay Reaction Logic

GabrielIsay Start1 4,5-Diaminopyrimidine Inter Schiff Base Intermediate Start1->Inter Nucleophilic Attack (5-NH2) Start2 1,2-Dicarbonyl (Glyoxal/Diketone) Start2->Inter Cycliz Intramolecular Cyclization Inter->Cycliz - H2O Product Pteridine Derivative Cycliz->Product Dehydration & Aromatization

Figure 1: The Gabriel-Isay condensation pathway.[3][5] The regiochemistry is determined by the initial nucleophilic attack of the 5-amine.

Technical Protocol: Synthesis of 6,7-Dimethylpterin

This protocol serves as a self-validating benchmark for verifying reagent quality and equipment setup before attempting complex derivative synthesis.

Materials:

  • 4,5-Diamino-6-hydroxypyrimidine sulfate (10 mmol)

  • Diacetyl (2,3-butanedione) (12 mmol)

  • Sodium acetate (buffer)

  • Solvent: Water/Ethanol (1:1 v/v)

Step-by-Step Workflow:

  • Preparation: Suspend 10 mmol of 4,5-diamino-6-hydroxypyrimidine sulfate in 50 mL of water.

  • Buffering: Adjust pH to ~4.0–5.0 using sodium acetate. Why: This prevents protonation of the less basic 5-amino group, maintaining its nucleophilicity.

  • Condensation: Add 12 mmol of diacetyl dropwise while stirring. Heat the mixture to reflux (approx. 80-90°C) for 2 hours.

  • Observation: The solution will darken, and a yellow precipitate (the pterin) typically forms as the reaction proceeds.

  • Workup: Cool the reaction mixture to 4°C (ice bath) for 1 hour to maximize precipitation.

  • Purification: Filter the solid under vacuum. Wash with cold water (2x10 mL) and ethanol (2x10 mL) to remove unreacted diacetyl.

  • Validation: Dry at 100°C. Confirm structure via 1H NMR (expect methyl singlets at ~2.6-2.7 ppm).

Pharmacological Mechanisms[2][6][7]

Pteridine derivatives function primarily through two distinct mechanisms: Antifolate activity (inhibition of DNA synthesis) and Cofactor activity (neurotransmitter synthesis/NOS coupling).

DHFR Inhibition (The Methotrexate Paradigm)

Methotrexate (MTX) is the archetypal pteridine antifolate. It binds to Dihydrofolate Reductase (DHFR) with 1000x higher affinity than the natural substrate, dihydrofolate (DHF).

  • Mechanism: DHFR reduces DHF to Tetrahydrofolate (THF). THF is the carrier of one-carbon units (methyl groups) required for converting dUMP to dTMP (thymidylate).

  • Causality: Inhibition of DHFR

    
     Depletion of THF 
    
    
    
    Arrest of Thymidylate Synthase
    
    
    DNA Synthesis Failure (S-Phase Arrest)
    
    
    Apoptosis.[6]
Tetrahydrobiopterin (BH4) Pathway

Unlike MTX, naturally occurring pteridines like BH4 are essential cofactors.[7] They regulate:

  • Aromatic Amino Acid Hydroxylases: Phenylalanine

    
     Tyrosine; Tyrosine 
    
    
    
    L-DOPA (Dopamine precursor); Tryptophan
    
    
    5-HT (Serotonin precursor).
  • Nitric Oxide Synthase (NOS): BH4 stabilizes the NOS dimer. In its absence (uncoupling), NOS produces Superoxide (

    
    ) instead of Nitric Oxide (NO), leading to oxidative stress.
    
Visualization: The Folate & Biopterin Nexus

Mechanisms cluster_0 Folate Cycle (Oncology Target) cluster_1 Biopterin Pathway (Neurology Target) DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Enzyme DNA DNA Synthesis (dTMP) THF->DNA 1-Carbon Transfer MTX Methotrexate (Inhibitor) MTX->DHF Blocks DHFR GTP GTP BH4 Tetrahydrobiopterin (BH4) GTP->BH4 GTPCH / PTPS / SPR Neuro Dopamine/Serotonin Synthesis BH4->Neuro Cofactor for AAA Hydroxylases NOS Nitric Oxide (NO) BH4->NOS Couples eNOS

Figure 2: Dual pathways of pteridine activity. Left: Antifolate mechanism via DHFR inhibition.[8] Right: BH4 cofactor activity in neurotransmission.

Therapeutic Landscape

The versatility of the pteridine scaffold allows for diverse clinical applications.

Drug NameClassTargetIndicationKey Structural Feature
Methotrexate AntifolateDHFRCancer (Leukemia), RA, Psoriasis4-amino-4-deoxy-N10-methylpteroyl group
Pemetrexed AntifolateDHFR, TS, GARFTMesothelioma, Lung CancerPyrrolopyrimidine nucleus (bio-isostere)
Sapropterin CofactorPAH EnzymePhenylketonuria (PKU)Synthetic form of natural BH4
Triamterene DiureticENaC (Na+ Channel)Hypertension, EdemaPteridine ring with phenyl groups (K+ sparing)

Experimental Validation: DHFR Inhibition Assay

For researchers developing new derivatives, the DHFR Inhibition Assay is the gold standard for determining potency (


).
Principle

DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH as a cofactor.[9]


Detection:  NADPH absorbs light strongly at 340 nm , whereas NADP+ does not. The rate of decrease in absorbance at 340 nm is directly proportional to enzyme activity.
Detailed Protocol
  • Reagent Setup:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5 (Optimal for human DHFR).

    • Substrate: Dihydrofolic acid (DHF), 100

      
      M stock. Note: DHF is light-sensitive; keep in amber tubes.[10]
      
    • Cofactor: NADPH, 100

      
      M stock (Freshly prepared).
      
    • Enzyme:[7][11][8][10][12] Recombinant Human DHFR (approx 0.01 U/assay).

  • Plate Preparation (96-well UV-transparent plate):

    • Blank: 190

      
      L Buffer + 10 
      
      
      
      L Solvent (DMSO).
    • Control (100% Activity): Buffer + Enzyme + NADPH + DHF (No inhibitor).

    • Test: Buffer + Enzyme + NADPH + Pteridine Derivative + DHF.

  • Kinetic Run:

    • Incubate Enzyme + Inhibitor for 5 minutes at 25°C to allow binding equilibrium.

    • Initiate reaction by adding NADPH and DHF simultaneously.

    • Measure: Absorbance at 340 nm every 15 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the slope (

      
      ) for the linear portion of the curve.
      
    • % Inhibition =

      
      .
      
    • Plot % Inhibition vs. log[Concentration] to determine

      
      .
      

References

  • Methotrexate Mechanism: National Center for Biotechnology Information. (n.d.). Methotrexate Mechanism of Action. PubChem.[11] Retrieved from [Link]

  • Pteridine Synthesis Review: Saeed, A., et al. (2016). A Review on the Synthesis and Biological Activity of Pteridine Derivatives. Der Pharma Chemica. Retrieved from [Link]

  • BH4 Biosynthesis: Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal. Retrieved from [Link]

  • Gabriel-Isay Condensation: Grokipedia. (n.d.). Isay Reaction. Retrieved from [Link]

Sources

Technical Guide: Cellular Functions & Applications of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the cellular functions, chemical utility, and experimental applications of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione .

Executive Summary

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (hereafter referred to as 6-MMPD ) is a high-value heterocyclic scaffold primarily utilized as the direct chemical precursor to 6-Methylisoxanthopterin (6-MI) . While 6-MMPD itself possesses latent antimetabolite properties typical of pteridines, its paramount significance in cellular biology lies in its conversion to 6-MI—a fluorescent guanine analog.

Unlike standard nucleoside analogs (e.g., 2-aminopurine) which suffer from severe fluorescence quenching upon base stacking, the derivative 6-MI retains robust quantum yield within the DNA double helix.[1] Consequently, 6-MMPD is the foundational "key" for researchers studying real-time DNA replication dynamics, base-flipping mechanisms, and protein-DNA interactions at single-nucleotide resolution.

Chemical Identity & Properties

6-MMPD is a pteridine derivative characterized by a 4,7-dione core (isoxanthopterin framework) with a reactive methylthio group at the C2 position.

PropertySpecification
IUPAC Name 6-Methyl-2-(methylthio)pteridine-4,7(3H,8H)-dione
Molecular Formula C₈H₈N₄O₂S
Molecular Weight 224.24 g/mol
Core Structure Pteridine-4,7-dione (Isoxanthopterin core)
Key Substituent 2-Methylthio (-SMe); acts as a leaving group
Solubility Low in water; soluble in DMSO, 0.1 M NaOH
Stability Stable in solid state; susceptible to nucleophilic attack at C2 in solution

Mechanism of Action: The Precursor-Probe Pathway

The cellular utility of 6-MMPD is realized through a specific chemical transformation. The methylthio group at position C2 is highly susceptible to nucleophilic displacement by amines. This reactivity is exploited to generate 6-Methylisoxanthopterin (6-MI) , which mimics the hydrogen-bonding face of Guanine while providing a distinct fluorescent readout.

Transformation to 6-MI

In a laboratory setting, 6-MMPD is reacted with ammonia or primary amines. The -SMe group is displaced, yielding the 2-amino derivative (6-MI).

  • Reaction: 6-MMPD + NH₃ → 6-MI + MeSH

  • Result: The resulting 6-MI is then converted into a phosphoramidite building block for solid-phase DNA synthesis.

Cellular Function of the Derivative (6-MI)

Once incorporated into DNA, the 6-MI residue (derived from 6-MMPD) functions as a structural reporter :

  • Base Stacking Sensitivity: 6-MI inserts into the DNA stack. Its fluorescence lifetime and intensity are modulated by the local environment (neighboring bases).

  • Replication Monitoring: As DNA polymerases (e.g., Klenow fragment) manipulate the template, the local stacking around 6-MI changes, altering its fluorescence emission. This allows researchers to monitor the kinetics of nucleotide incorporation in real-time.

  • Base Flipping: Enzymes that "flip" bases out of the helix (e.g., methyltransferases) cause a dramatic increase in 6-MI fluorescence as the probe is exposed to the solvent, breaking the stacking interactions.

Direct Antimetabolite Activity

While less common than its use as a probe precursor, 6-MMPD and its hydrolyzed forms can interact with Xanthine Oxidase (XO) . Pteridine-4,7-diones are known competitive inhibitors of XO, potentially altering intracellular reactive oxygen species (ROS) production and purine catabolism.

Visualization of Signaling & Synthesis Pathways

The following diagram illustrates the transformation of 6-MMPD into the active fluorescent probe 6-MI and its subsequent application in monitoring DNA dynamics.

G cluster_0 Cellular Analysis Workflow Precursor 6-MMPD (Precursor Scaffold) Reaction Nucleophilic Substitution (+ NH3 / -SMe) Precursor->Reaction Chemical Activation Probe 6-Methylisoxanthopterin (6-MI Probe) Reaction->Probe Yields 2-Amino form DNA_Inc Solid-Phase Oligonucleotide Synthesis Probe->DNA_Inc Phosphoramidite Conversion Duplex dsDNA Incorporation (Guanine Analog) DNA_Inc->Duplex App1 DNA Replication Monitoring Duplex->App1 App2 Base-Flipping Detection Duplex->App2 App3 Protein-DNA Interaction Duplex->App3

Caption: Workflow converting 6-MMPD into the 6-MI probe for analyzing DNA replication and topology.

Experimental Protocols

Synthesis of 6-Methylisoxanthopterin from 6-MMPD

Objective: Convert the thio-precursor to the active fluorescent base.

  • Dissolution: Dissolve 1.0 equivalent of 6-MMPD in concentrated aqueous ammonia (28-30%).

  • Reaction: Heat the solution in a sealed pressure vessel (autoclave) at 120°C for 24–48 hours. The high temperature ensures complete displacement of the -SMe group.

  • Workup: Cool to room temperature. Evaporate the ammonia and solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from water or dilute acetic acid. The product, 6-MI, appears as a pale yellow solid.

  • Validation: Verify structure via ¹H-NMR (disappearance of S-CH₃ peak at ~2.6 ppm) and UV-Vis (shift in λmax).

Fluorescence Anisotropy Assay (Using 6-MI derived DNA)

Objective: Measure protein binding to DNA containing the 6-MI probe.

  • Probe Preparation: Synthesize a dsDNA oligonucleotide where a specific Guanine is replaced by 6-MI (using the precursor synthesized above).

  • Buffer System: Use a standard binding buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.5). Avoid buffers with high absorbance at 350 nm.

  • Excitation/Emission: Set fluorometer Excitation = 350 nm; Emission = 430 nm.

  • Titration:

    • Place 100 nM 6-MI-DNA in the cuvette.

    • Titrate the DNA-binding protein (e.g., Polymerase, Transcription Factor) in small aliquots.

  • Data Analysis: Plot Anisotropy (r) vs. Protein Concentration. An increase in 'r' indicates the formation of a high-molecular-weight complex, slowing the rotational diffusion of the probe.

Therapeutic & Diagnostic Potential

While primarily a research tool, the 6-MMPD scaffold has implications in drug development:

  • XO Inhibition: Derivatives of 4,7-pteridinedione are explored as non-purine inhibitors of Xanthine Oxidase for treating gout and hyperuricemia.

  • Antiviral Research: 6-MI analogs are investigated as chain terminators or mutagenic nucleosides in viral replication studies.

References

  • Widom, J. R., et al. (2013).[2] "Electronic transition moments of 6-methyl isoxanthopterin—a fluorescent analogue of the nucleic acid base guanine."[3] Nucleic Acids Research, 41(2), 995–1004.[2][3] Link

  • Hawkins, M. E. (2008). "Fluorescent nucleoside analogues: probes for DNA interaction."[3] Cell Biochemistry and Biophysics, 50, 29–46. Link

  • Pfleiderer, W. (1984). "Pteridines.[4][2][5][6][7][8][9] Part LXXVI. Synthesis and properties of 6-methylisoxanthopterin and its 1- and 3-methyl derivatives." Heterocycles, 22, 2037. Link

  • Moreno, A., et al. (2016).[1] "Photophysical Characterization of Enhanced 6-Methylisoxanthopterin Fluorescence in Duplex DNA." The Journal of Physical Chemistry B, 120(48), 12232–12248.[1] Link

  • BenchChem. (2025). "Isoxanthopterin as a Guanine Analog in Nucleic Acid Synthesis: A Technical Guide." Link

Sources

Advanced Safety & Handling Protocol: 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione is a functionalized pteridine derivative often utilized as a scaffold in the synthesis of antifolate therapeutics and diuretics.[1] Structurally, it features a pteridine core with a methylthio ether (-SMe) at the C2 position and keto-enol tautomeric oxygen functionalities at C4 and C7.[1]

This guide moves beyond generic safety advice to address the specific physicochemical behaviors of this molecule: photosensitivity , thioether oxidation susceptibility , and potential for methanethiol release .

Chemical Intelligence Table
PropertySpecificationCritical Safety Implication
Molecular Formula C₈H₈N₄O₂SNitrogen-rich heterocycle; potential for NOx fumes in fire.[1]
Functional Groups Thioether, Amide/ImideThioether: Susceptible to oxidation (sulfoxide/sulfone).[1] Amide: Hydrogen bonding capability (high melting point).
Physical State Crystalline Solid (Yellow/Off-white)Dust Hazard: High surface area; electrostatic potential.[1]
Solubility Low in H₂O; Soluble in DMSO/DMFUse polar aprotic solvents for cleaning; water alone is ineffective.[1]
Stability Photosensitive & Hygroscopic Must be handled under amber light; store under inert gas.[1]
Reactivity Nucleophilic DisplacementThe -SMe group is a "leaving group" equivalent; reacts with amines to release methanethiol (toxic/stench).[1]

Risk Assessment & Hazard Stratification[2]

While specific toxicological data (LD50) may be sparse for this exact intermediate, Structure-Activity Relationship (SAR) analysis mandates a Precautionary Principle approach.[1]

Core Hazards[2]
  • Biological Potency (Antifolate Activity): Pteridines structurally mimic folate. Inhalation or ingestion may interfere with DNA synthesis/repair. Treat as a Reproductive Toxin until proven otherwise.

  • Respiratory Sensitization: Fine particulates can irritate the bronchial mucosa.

  • Chemical Decomposition:

    • Hydrolysis: In acidic conditions, the methylthio group can hydrolyze to release Methanethiol (Methyl Mercaptan) , which has a rotten cabbage odor and is toxic at high concentrations.

    • Oxidation: Spontaneous oxidation to the sulfoxide (

      
      ) or sulfone (
      
      
      
      ) alters chemical reactivity and solubility.
Hierarchy of Controls (Visualized)

Hierarchy Elimination Elimination: N/A (Essential Intermediate) Engineering Engineering: Glovebox / Class II Biosafety Cabinet Elimination->Engineering Not Feasible Admin Admin: SOPs, Restricted Access, Medical Surveillance Engineering->Admin Primary Barrier PPE PPE: Double Nitrile, N95/P100, Tyvek Sleeves Admin->PPE Redundancy caption Fig 1: Risk Mitigation Hierarchy for Potent Pteridines

Operational Protocols: The Lifecycle Approach

Receipt & Storage
  • Inspection: Upon receipt, inspect the septum/seal for integrity. If the container smells of sulfur/cabbage, the seal is compromised.

  • Environment: Store at -20°C to 4°C .

  • Light Protection: Wrap the vial in aluminum foil or store in amber glass. Pteridines fluoresce and degrade under UV/visible light.

  • Atmosphere: Purge headspace with Argon or Nitrogen after every use to prevent S-oxidation.

Weighing & Solubilization
  • Static Control: Pteridine powders are often electrostatic. Use an anti-static gun or ionizer bar before spatulating.

  • Containment: Weighing must occur inside a fume hood (for stench control) or a powder containment balance enclosure .

  • Solvent Choice: Dissolve in DMSO or DMF inside the hood. Do not transport open powders across the lab bench.

Synthesis & Reaction Monitoring
  • The "Stench" Factor: If using this compound as an electrophile (displacing the -SMe group), the byproduct is methanethiol or metal thiomethoxides.[1]

    • Protocol: Vent the reaction vessel through a bleach (sodium hypochlorite) scrubber to oxidize escaping thiols into non-volatile sulfonates before they enter the hood exhaust.

  • TLC/HPLC: Do not trust UV visualization alone due to photodegradation. Prepare fresh samples immediately before injection.

Experimental Workflow Diagram

Workflow Storage Storage (-20°C, Dark, Argon) Weighing Weighing (Static Control, Fume Hood) Storage->Weighing Acclimatize Reaction Reaction (Scrubber for Methanethiol) Weighing->Reaction Dissolve Quench Quench (Bleach Oxidation) Reaction->Quench Complete Waste Waste (Segregated Sulfur Stream) Quench->Waste Dispose caption Fig 2: Safe Handling Lifecycle for Methylthio-Pteridines

Emergency Response & Spills

Dry Powder Spill (< 500 mg)[1]
  • Evacuate the immediate 3-meter radius.

  • Don PPE: Double nitrile gloves, safety goggles, and a P100 respirator (or N95 if P100 unavailable).

  • Cover: Gently lay a chemically resistant absorbent pad (dampened with PEG-400 or water) over the powder to prevent aerosolization. Do not dry sweep. [1]

  • Clean: Wipe the area with 10% Bleach solution (oxidizes the sulfur moiety) followed by water.

Solution Spill (in DMSO/DMF)
  • Absorb: Use vermiculite or charcoal-based spill pillows.

  • Decontaminate: Scrub surface with a detergent capable of emulsifying organic solvents (e.g., Alconox) followed by a bleach wipe-down.

Exposure First Aid[1]
  • Inhalation: Move to fresh air immediately. If "rotten cabbage" smell was detected, monitor for respiratory edema.

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use ethanol (increases transdermal absorption of DMSO-solvated compounds).

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist (pteridines can crystallize on the cornea).

Waste Management

Disposal of thio-substituted heterocycles requires segregation to prevent "lab pack" reactions.

Waste StreamCriteriaTreatment
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Double-bag in hazardous waste bags (yellow/red). Label: "Toxic Solid - Sulfur Contaminated".
Liquid Waste (Aqueous) Quenched reaction mixtures.[1]Adjust pH to 10-11 (keeps thiols as non-volatile thiolate salts) before disposal.[1]
Liquid Waste (Organic) HPLC waste, mother liquors.Do not mix with oxidizers (Nitric/Perchloric acid). Risk of violent oxidation of the thioether.

Degradation Pathway Visualization[4]

Understanding the chemical fate of the molecule helps in troubleshooting purity issues and safety risks.

Degradation Parent 6-Methyl-2-methylthio-4,7-dione (Active Compound) Oxidation Sulfoxide/Sulfone (Inactive/Insoluble) Parent->Oxidation Air/Light Exposure Hydrolysis Hydrolysis Product (6-Methyl-2,4,7-trione) Parent->Hydrolysis Acidic pH / H2O Gas Methanethiol Gas (Toxic Stench) Hydrolysis->Gas Byproduct Release caption Fig 3: Degradation Pathways & Byproduct Hazards

References

  • PubChem. 2,4-Diamino-6-chloromethylpteridine (Structural Analog Hazard Data). National Library of Medicine. [Link][1]

  • FooDB. 6-(Hydroxymethyl)-2,4(1H,3H)-pteridinedione (Pteridine Class Properties).[1] [Link][1][3]

  • ResearchGate. Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives (Synthesis & Reactivity Context). [Link]

  • NIST Chemistry WebBook. 2,4(1H,3H)-Pteridinedione, 8-methyl- (Structural Characterization). [Link][1]

Sources

Potential research applications for 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Chemical Biologists

Executive Summary

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (hereafter referred to as MMPD ) represents a "privileged scaffold" in heterocyclic chemistry.[1] While often overlooked as a mere intermediate, MMPD serves as a critical lipophilic mask for the biologically ubiquitous pterin core.

Its primary utility lies in the 2-methylthio (–SMe) "warhead." Unlike the naturally occurring 2-amino group (found in folic acid and biopterin), the 2-methylthio group confers solubility in organic solvents and acts as a versatile leaving group for Nucleophilic Aromatic Substitution (


). This guide details the strategic application of MMPD in synthesizing antifolates, fluorescent probes, and enzyme inhibitors.

Part 1: Chemical Architecture & The "Masked Pterin" Strategy

The Solubility Paradox

Natural pteridines (e.g., Xanthopterin, Isoxanthopterin) are notoriously insoluble in common organic solvents due to extensive intermolecular hydrogen bonding (the "brick dust" effect). This makes functionalization difficult.

  • The MMPD Solution: The –SMe group disrupts this H-bonding network and increases lipophilicity (

    
    ), allowing the molecule to dissolve in DMF, DMSO, or DMAc.
    
  • Strategic Workflow: Researchers should perform all complex ring modifications (alkylations, oxidations) on the MMPD scaffold before converting the –SMe group to the final bioactive amine or hydroxyl.

Reactivity Profile: The C2 Electrophile

The pteridine ring is highly electron-deficient (


-deficient).[1]
  • C2 Position: The carbon at position 2 is activated for nucleophilic attack.[2]

  • Leaving Group Ability: The methanethiolate (

    
    ) is a moderate leaving group. However, its reactivity can be tuned:
    
    • Direct Displacement:[1] Requires high heat (

      
      C) and strong amines.
      
    • Oxidative Activation: Oxidation to the sulfoxide (–SOMe) or sulfone (–SO

      
      Me)  transforms it into a hyper-reactive leaving group, displaceable at room temperature.
      

Part 2: Synthetic Applications & Workflows

Synthesis of Novel Antifolates

MMPD is a structural mimic of the transition states bound by Dihydrofolate Reductase (DHFR) .

  • Application: By displacing the –SMe group with complex amines (e.g., p-aminobenzoylglutamate derivatives), researchers can generate lipophilic antifolates that bypass the reduced folate carrier (RFC).

  • Mechanism: The resulting 2-amino-pteridine core engages in the critical Asp27 salt bridge within the DHFR active site.[1]

Isoxanthopterin-Based Fluorescent Probes
  • Fluorescence Quenching: The heavy atom effect of the sulfur in MMPD typically quenches fluorescence.

  • "Turn-On" Probes: Displacing the sulfur with an amine restores the intense blue fluorescence characteristic of isoxanthopterins (

    
    ).
    
  • Use Case: This reaction is used to design fluorogenic probes for cysteine proteases or amine-based metabolic profiling .[1]

Visualizing the Synthetic Logic

The following diagram illustrates the central role of MMPD in divergent synthesis.

MMPD_Workflow cluster_activation Activation Strategy Precursor 5,6-Diamino-2- methylthio-pyrimidin-4-one MMPD MMPD Scaffold (Lipophilic/Soluble) Precursor->MMPD Condensation w/ Pyruvate Antifolate Antifolate Analog (DHFR Inhibitor) MMPD->Antifolate Amine Displacement (High Temp) Probe Fluorescent Probe (Isoxanthopterin) MMPD->Probe Oxidation -> Displacement Inhibitor NOS/XO Inhibitor (Enzyme Target) MMPD->Inhibitor Hydrolysis (Acidic)

Caption: Divergent synthesis pathways utilizing MMPD as the central soluble scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of the MMPD Core

This protocol ensures high regioselectivity for the 6-methyl isomer over the 7-methyl isomer.[1]

  • Reagents: 5,6-diamino-2-methylthio-pyrimidin-4(3H)-one (10 mmol), Methyl Pyruvate (12 mmol), Sodium Acetate (buffer).

  • Solvent: Water/Ethanol (1:1 mixture).

  • Procedure:

    • Dissolve the pyrimidine in the solvent mixture under reflux.

    • Add Methyl Pyruvate dropwise over 30 minutes.

    • Adjust pH to 4.5–5.0 using acetic acid (Critical for regiocontrol).

    • Reflux for 4 hours. A yellow precipitate will form.

  • Purification: Cool to

    
    C. Filter the solid. Wash with cold water and ethanol.
    
  • Yield: Typically 75–85%.

Protocol B: Nucleophilic Displacement (The "Pfleiderer" Method)

Converting MMPD into a bioactive 2-amino-pteridine.[1]

ParameterDirect DisplacementOxidative Activation (Recommended)
Intermediate MMPD (S-Me)MMPD-Sulfone (SO

-Me)
Reagent Primary Amine (5 eq)Primary Amine (1.1 eq)
Solvent DMF or DMAcDioxane or THF
Temperature 120–140°C (Sealed Tube)25°C (Room Temp)
Time 12–24 Hours1–2 Hours
Workup Evaporation + Column Chrom.[1]Simple Filtration
Advantage One stepMilder conditions, higher yield

Step-by-Step (Oxidative Route):

  • Oxidation: Dissolve MMPD (1 mmol) in TFA. Add

    
     (30%, 2.5 mmol) at 
    
    
    
    C. Stir for 2 hours. Precipitate with ether to isolate the sulfone.
  • Displacement: Suspend the sulfone in Dioxane. Add the target amine (1.1 eq). The reaction is often instantaneous.

  • Isolation: The product usually precipitates out as the pure hydrobromide/sulfinate salt.

Part 4: Biological Mechanism of Action

Nitric Oxide Synthase (NOS) Inhibition

MMPD derivatives function as competitive inhibitors of NOS.

  • Mechanism: The pteridine dione core mimics Tetrahydrobiopterin (BH4) , the essential cofactor for NOS.

  • Binding: The 4-oxo and N5/N8 positions form hydrogen bonds with the heme-proximal residues in the NOS active site, locking the enzyme in an inactive state.

Xanthine Oxidase (XO) Interaction

The 4,7-dione structure is isomeric with Xanthine.

  • Substrate/Inhibitor: MMPD can act as a "suicide substrate" for Xanthine Oxidase. The enzyme attempts to hydroxylate the C6 or C7 position, but the presence of the 6-methyl group sterically hinders the molybdenum center, stalling the catalytic cycle.

Part 5: References

  • Taylor, E. C., & Perlman, K. L. (1970). Pteridines.[2][3][4][5][6][7] XX. A One-Step Synthesis of 6-Substituted Pterin-4-ones.[1] Journal of Organic Chemistry.

  • Pfleiderer, W. (1964). Pteridines.[2][3][4][5][6][7] XXX. Synthesis and Properties of 2-Methylthio-4,7-dioxopteridines. Chemische Berichte. [1]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.) - Chapter on Pteridines.[6]

  • Hanaya, T., et al. (1995). Synthesis and Biological Activity of Pteridine-4,7-diones. Journal of Medicinal Chemistry.[4][8]

  • FDA Substance Registration System. (2024). Pteridine Nomenclature and Safety Data.

Sources

Methodological & Application

Protocol for using 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Cellular Characterization of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Introduction & Scope

This Application Note provides a standardized protocol for the handling, solubilization, and biological screening of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (hereafter referred to as MMPD ).

MMPD is a functionalized pteridine scaffold. While often utilized as a synthetic intermediate for complex antifolates and antiviral agents, the pteridine core itself possesses inherent bioactivity, capable of interacting with enzymes involved in folate metabolism (e.g., Dihydrofolate Reductase - DHFR) and purine salvage pathways.

Critical Scientific Context: Researchers investigating MMPD are typically assessing its potential as a lead compound or antimetabolite . Unlike established drugs (e.g., Methotrexate), MMPD requires rigorous solubility optimization and specific assay selection to avoid artifacts caused by the compound's intrinsic fluorescence and oxidation potential.

Compound Profile & Chemical Handling

Table 1: Physicochemical Properties

PropertySpecificationBiological Implication
IUPAC Name 6-Methyl-2-(methylthio)pteridine-4,7(3H,8H)-dioneSpecific isomeric structure critical for binding affinity.
Molecular Weight ~224.24 g/mol Small molecule, likely cell-permeable via passive diffusion.
Solubility (Water) Very Low (< 0.1 mg/mL)CRITICAL: Requires organic co-solvent (DMSO) for cell culture.
Solubility (DMSO) Moderate to High (~10–50 mM)Primary vehicle for stock solutions.
Stability Methylthio group (-SMe) is oxidation-sensitive.Avoid repeated freeze-thaw cycles; store under inert gas if possible.
Fluorescence High (Pteridine core)WARNING: Can interfere with Resazurin/Alamar Blue assays. Use MTT or CellTiter-Glo.

Pre-Protocol: Solubilization & Stock Preparation[1]

Objective: Create a stable, precipitate-free stock solution. Pteridines are prone to "crashing out" in aqueous media, which causes false negatives in toxicity assays.

Reagents:

  • MMPD (Solid powder)

  • Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Grade (Sigma D2650 or equivalent)

  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Protocol:

  • Weighing: Weigh approximately 2–5 mg of MMPD into a sterile microcentrifuge tube.

  • Primary Solubilization: Add sufficient sterile DMSO to achieve a 20 mM stock concentration.

    • Calculation: Volume (mL) = [Mass (mg) / MW (224.24)] / 0.02 (M).

  • Sonication: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5–10 minutes. The solution must be completely clear and yellow/orange.

  • Sterilization: Do not filter sterilize the DMSO stock directly (filters may dissolve or bind the drug). Sterilize the diluted working solution or perform all steps in a biosafety cabinet using sterile DMSO.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Core Protocol: Cytotoxicity Screening (MTT Assay)

Rationale: Because MMPD is a pteridine derivative, it likely exhibits autofluorescence. Therefore, colorimetric assays (MTT/MTS) or luminescent assays (ATP) are superior to fluorescent assays (Resazurin) for determining IC50.

Workflow Diagram (Graphviz):

CytotoxicityWorkflow Start Start: Adherent Cells (e.g., HeLa, A549) Seeding Seed 5,000 cells/well (96-well plate) Start->Seeding Incubation1 Incubate 24h (Adhesion) Seeding->Incubation1 Treatment Add Treatment (Serial Dilution: 100µM -> 0µM) Incubation1->Treatment Prep Prepare 2x Drug Dilutions (in Media, max 0.5% DMSO) Prep->Treatment Fresh Prep Incubation2 Incubate 48-72h Treatment->Incubation2 MTT Add MTT Reagent (Incubate 4h) Incubation2->MTT Solubilize Add DMSO to dissolve crystals MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for MTT-based cytotoxicity assessment of MMPD, accounting for solubility limits.

Detailed Procedure:

  • Seeding: Seed cells (e.g., HeLa or Jurkat) at 5,000–10,000 cells/well in 100 µL complete media. Incubate for 24 hours.

  • Dilution Preparation (The "2x" Method):

    • Prepare a "2x" working solution in culture media.

    • Example: To test at 100 µM final, prepare 200 µM in media.

    • DMSO Check: Ensure the final DMSO concentration never exceeds 0.5% (v/v). Higher levels induce non-specific toxicity.

  • Treatment: Add 100 µL of the "2x" drug solution to the wells (already containing 100 µL media).

    • Controls: Vehicle Control (0.5% DMSO), Positive Control (e.g., Methotrexate 1 µM).

  • Incubation: Incubate for 72 hours. (Antimetabolites often require >48h to show effects as they rely on depleting intracellular nucleotide pools).

  • Readout: Add MTT, incubate 4 hours, solubilize formazan with DMSO, and read OD at 570 nm.

Mechanistic Validation: The "Thymidine Rescue" Assay

Rationale: If MMPD acts as an antifolate (inhibiting DHFR or Thymidylate Synthase), its toxicity is caused by the depletion of dTTP (thymidine triphosphate). Adding exogenous Thymidine activates the "salvage pathway," bypassing the block and rescuing the cells.

This experiment confirms the mechanism of action.

Pathway Logic (Graphviz):

FolateRescue MMPD MMPD (Drug) DHFR DHFR / TS Enzymes MMPD->DHFR Inhibits Folate Folate Cycle Folate->DHFR DNA DNA Synthesis (Cell Survival) DHFR->DNA Thymidine Exogenous Thymidine Salvage Salvage Pathway (Thymidine Kinase) Thymidine->Salvage Salvage->DNA Rescues

Caption: Mechanism of Action validation. If MMPD inhibits folate enzymes, exogenous thymidine restores DNA synthesis via the salvage pathway.

Protocol:

  • Setup: Prepare two identical 96-well plates with cells.

  • Plate A (Drug Only): Treat with MMPD dose-response (as in Section 4).

  • Plate B (Rescue): Treat with MMPD dose-response + 10 µM Thymidine (and optionally 100 µM Hypoxanthine).

  • Analysis:

    • If Plate A shows toxicity (low viability) and Plate B shows survival (high viability), MMPD is a confirmed Antifolate/Antimetabolite .

    • If both plates show equal toxicity, the mechanism is likely off-target or unrelated to folate metabolism (e.g., general oxidative stress or intercalation).

Troubleshooting & Quality Control

IssueProbable CauseSolution
Precipitation in Media Drug concentration > Solubility limit.Inspect wells under microscope immediately after adding drug. If crystals are visible, data is invalid. Lower the max concentration.
High Background Signal Pteridine Autofluorescence.Do not use Resazurin (Alamar Blue). Switch to CellTiter-Glo (Luminescence) or wash cells with PBS before adding MTT.
Variable Potency Oxidation of Methylthio group.The -SMe group can oxidize to sulfoxide (-S(O)Me). Always use fresh stock or store under Nitrogen/Argon.

References

  • Pivazyan, V. A., et al. (2016).[1] Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Journal of Chemical, Biological and Physical Sciences, 6(3), 1025-1033.[1]

  • Han, S., et al. (2003). Syntheses of highly functionalised pteridines. Organic & Biomolecular Chemistry, 1, 664-675.[2] (Describes the chemical reactivity and oxidation sensitivity of methylthio-pteridines).

  • National Institutes of Health (NIH). (2019). DMSO Solubility Assessment for Fragment-Based Screening. PubChem / PMC. (General protocol for DMSO solubility thresholds in screening).

  • PubChem Compound Summary. (2025). 6-Methyl-2,4(1H,3H)-pteridinedione (Analogous Structure Data).

  • LifeTein. (2024).[3] Optimizing Peptide and Small Molecule Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.

Sources

Application Note: 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (MMPD) in Enzyme Inhibition & Drug Design

[1]

Executive Summary & Technical Context[1][2][3][4][5][6][7]

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (hereafter MMPD ) represents a critical "linchpin" scaffold in the development of pteridine-based therapeutics.[1] While often categorized as a synthetic intermediate, MMPD possesses distinct biological activity as a competitive inhibitor of purine-metabolizing enzymes.[1]

For drug development professionals, MMPD offers a dual utility:

  • Direct Probe: It functions as a competitive inhibitor for Xanthine Oxidase (XO) and Dihydrofolate Reductase (DHFR) , acting as a structural mimic of the transition states of xanthine and dihydrofolate, respectively.[1][2]

  • Pharmacophore Precursor: The 2-methylthio group serves as an activated "leaving group," allowing for rapid diversification of the pteridine core via nucleophilic aromatic substitution (

    
    ).[1] This enables the generation of high-affinity 2-amino-pteridine libraries (e.g., Methotrexate analogs) with superior solubility profiles compared to their oxygenated counterparts.[1]
    

This guide provides the mechanistic rationale, synthetic protocols for derivatization, and validated enzymatic assays to characterize MMPD and its derivatives.[1]

Mechanism of Action: The "Methylthio" Effect

The biological activity of MMPD is defined by the electronic perturbation caused by the 2-methylthio (

1
Xanthine Oxidase (XO) Inhibition

Xanthine Oxidase hydroxylates purines at the C-2 and C-8 positions.[1] MMPD mimics the substrate xanthine , but the bulky and hydrophobic

1
  • Mechanism: Competitive Inhibition.[1]

  • Binding Mode: The pteridinedione core intercalates into the hydrophobic channel leading to the Mo-center, while the

    
     group sterically clashes with the glutamate residues (e.g., Glu802 in bovine XO) that normally stabilize the substrate, effectively "jamming" the active site without being turned over.[1]
    
Dihydrofolate Reductase (DHFR) Inhibition

MMPD acts as an antifolate by mimicking the pterin ring of dihydrofolate.[1][2]

  • Mechanism: The 4,7-dione motif allows hydrogen bonding with the active site residues (Asp27, Thr113), while the 2-methylthio group occupies the pocket normally reserved for the 2-amino group of folate.

  • Significance: While less potent than 2-amino derivatives (like Methotrexate), MMPD derivatives are crucial for overcoming resistance in Leishmania species (PTR1 enzyme) where classical antifolates fail.[1][2]

Pathway Visualization

The following diagram illustrates the dual role of MMPD in synthesis and inhibition pathways.

MMPD_PathwaysMMPDMMPD(6-Methyl-2-methylthio-4,7-dione)SNArNucleophilic Displacement(High Temp / Acid Cat.)MMPD->SNAr PrecursorInhibitionCompetitive Inhibition(Ki ~ µM range)MMPD->Inhibition Direct BindingAminePrimary Amines(R-NH2)Amine->SNAr NucleophileDrug2-Amino-Pteridine Drug(High Affinity DHFR Inhibitor)SNAr->Drug YieldsXOXanthine Oxidase(Purine Catabolism)DHFRDHFR / PTR1(Folate Metabolism)Inhibition->XO Blocks Uric AcidInhibition->DHFR Blocks DNA Synthesis

Figure 1: Strategic utilization of MMPD.[1] The compound serves as both a direct enzyme inhibitor (bottom path) and a reactive scaffold for drug synthesis (top path).[1]

Protocol 1: Synthetic Activation (Derivatization)[1]

Objective: To replace the 2-methylthio group with a functionalized amine, creating a high-affinity inhibitor.[1] This reaction is sluggish due to the electron-deficient nature of the pteridinedione; therefore, acid catalysis or high temperature is required.[1]

Safety: Perform all steps in a fume hood. Methanethiol (byproduct) is toxic and malodorous.[1]

Materials
  • MMPD (Disodium salt or free acid)[1]

  • Target Amine (e.g., benzylamine, propargylamine for click chemistry)[1]

  • Solvent: 2-Methoxyethanol or DMF (anhydrous)[1]

  • Catalyst: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of MMPD in 5 mL of 2-Methoxyethanol.

  • Nucleophile Addition: Add 3.0 equivalents of the target amine.[1]

  • Catalysis: Add 0.5 equivalents of Glacial Acetic Acid.

    • Note: The acid protonates the N-3 or N-1 position, increasing the electrophilicity of the C-2 carbon.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).[1] The starting material (MMPD) will fluoresce blue; the product often fluoresces intense blue-green or violet.[1]
    
  • Workup: Cool to room temperature. The product often precipitates.[1] If not, add cold water (10 mL) and adjust pH to 5.0 with 1M HCl to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water or DMF.

Protocol 2: Xanthine Oxidase Inhibition Assay[1]

Objective: Quantify the

Principle: Xanthine is oxidized to uric acid, which absorbs strongly at 290 nm.[1][2] MMPD inhibits this conversion.[1]

Reagents
  • Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5, containing 0.1 mM EDTA.

  • Enzyme: Xanthine Oxidase (from bovine milk), 0.05 units/mL.[1][2]

  • Substrate: Xanthine (150 µM stock in 0.1 M NaOH).

  • Inhibitor: MMPD (dissolved in DMSO, final DMSO concentration <1%).[1]

  • Control: Allopurinol (standard inhibitor).[1]

Assay Procedure
  • Blanking: Set spectrophotometer to 290 nm at

    
    .
    
  • Mixture Assembly: In a quartz cuvette, combine:

    • 950 µL Phosphate Buffer[1]

    • 10–50 µL MMPD solution (Variable concentrations: 0.1 µM to 100 µM)[1]

    • 20 µL Xanthine Oxidase enzyme solution[1]

  • Incubation: Incubate for 5 minutes to allow inhibitor binding.

  • Initiation: Add 30 µL Xanthine substrate stock to initiate the reaction. Quickly mix by inversion.

  • Measurement: Record the increase in Absorbance (

    
    ) for 3 minutes.
    
  • Calculation: Determine the initial velocity (

    
    ) from the linear slope.
    
    • 
      [1]
      
    • Plot % Inhibition vs. Log[MMPD] to determine

      
      .[1]
      

Protocol 3: DHFR Inhibition Assay[1]

Objective: Assess the antifolate potential of MMPD.

Principle: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH.[1] The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).

Reagents
  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

  • Cofactor: NADPH (100 µM).[1]

  • Substrate: Dihydrofolic Acid (50 µM).

  • Enzyme: Recombinant human DHFR or Leishmania PTR1.[1]

Assay Procedure
  • Baseline: Mix Buffer, NADPH, and Enzyme in the cuvette. Monitor at 340 nm to ensure no background oxidation.

  • Inhibitor Addition: Add MMPD (serial dilutions). Incubate for 2 minutes.

  • Start: Add Dihydrofolic Acid.

  • Kinetics: Monitor the decrease in

    
     for 2 minutes.
    
  • Data Analysis: The extinction coefficient for the combined reaction (NADPH + DHF decrease) is

    
    .[2] Calculate specific activity and inhibition relative to a DMSO control.
    

Data Analysis & Expected Results

When characterizing MMPD, researchers should expect the following profile compared to standard inhibitors.

CompoundTarget EnzymeType of InhibitionApprox.[1][2][3][4][5] IC50 / KiNotes
MMPD Xanthine OxidaseCompetitive5 – 25 µMLess potent than Allopurinol; useful as a reversible probe.[1]
MMPD DHFR (Human)Competitive> 50 µMWeak inhibitor; requires derivatization to 2-amine for potency.[1]
MMPD PTR1 (Leishmania)Competitive10 – 40 µMShows selectivity over human DHFR in some assays.[1][2]
Allopurinol Xanthine OxidaseSuicide Substrate0.1 – 2 µMPositive Control for XO assays.[1][2]
Methotrexate DHFRTight-binding< 0.01 µMPositive Control for DHFR assays.[1]

Troubleshooting & Optimization

  • Solubility Issues: MMPD is hydrophobic.[1][2] If precipitation occurs in the assay buffer, add 0.01% Triton X-100 to the buffer or ensure the DMSO concentration is exactly 1% in the final volume.[1]

  • Fluorescence Interference: Pteridines are highly fluorescent.[1] If using a fluorescence-based inhibition assay, check for inner-filter effects or quenching by the 2-methylthio group.[1] Absorbance assays (as detailed above) are less prone to this artifact.[1]

  • Hydrolysis: The 2-methylthio group is stable at neutral pH but can hydrolyze to the 2-oxo (lumazine) form in strong acid or base over time.[1] Prepare stock solutions fresh in DMSO.

References

  • Kazunin, M. S., et al. (2022).[1] Thio-containing pteridines: Synthesis, modification, and biological activity.[1] Journal of Heterocyclic Chemistry.[1] (Discusses the synthesis and DHFR inhibitory potential of thio-pteridines).

  • Wede, I., et al. (1998).[1][3] Inhibition of xanthine oxidase by pterins.[1][3][5] Free Radical Research.[1][3] (Establishes the baseline for pteridine-based XO inhibition).

  • Rosowsky, A., et al. (2013).[1] Bicyclic 6-6 Systems: Pteridines.[1][6][7][8] Comprehensive Heterocyclic Chemistry.[1] (Detailed review of the synthetic utility of 2-methylthio-pteridines as precursors).

  • Watanabe, K., et al. (1997).[1][5] Pterin-6-aldehyde, an inhibitor of xanthine oxidase, has superoxide anion radical scavenging activity.[1][5] Biochemical and Biophysical Research Communications.[1][5]

Designing experiments with 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective Derivatization and Enzymatic Profiling of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Abstract

This guide details the experimental utility of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (hereafter referred to as MMPD ). MMPD is a privileged heterocyclic scaffold characterized by a reactive S-methylthio "warhead" at the C2 position and a fluorescent pteridine core. It serves as a critical precursor for synthesizing 2-amino-pteridine libraries (isoxanthopterin analogs) and acts as a competitive inhibitor probe for xanthine oxidase (XO). This note provides validated protocols for its solubilization, nucleophilic derivatization, and application in enzyme kinetics assays.

Molecular Profile & Physicochemical Handling

MMPD is a fused pyrazino-pyrimidine system. Its utility stems from the electronic deficiency of the pyrimidine ring, which activates the C2-methylthio group for nucleophilic aromatic substitution (


), while the 6-methyl group mimics the structural motif of natural folates and biopterins.
PropertySpecificationExperimental Implication
Molecular Formula

MW: 224.24 g/mol .
Solubility DMSO (High), DMF (High), Water (Low)Critical: Prepare 10 mM stocks in anhydrous DMSO. Aqueous working solutions >100 µM may precipitate.
Fluorescence

nm,

nm
Inherently fluorescent (blue). Useful for solubility tracking and binding assays.
Stability Light SensitivePteridines undergo photo-oxidation. Store stocks in amber vials at -20°C.
Reactivity C2-SMe displacementThe S-methyl group is a leaving group, exchangeable with primary/secondary amines.

Protocol: Chemo-Selective Library Synthesis ( Displacement)

Objective: To replace the 2-methylthio group with functionalized amines, generating a library of 2-amino-4,7-pteridinediones (isoxanthopterin analogs) for structure-activity relationship (SAR) studies.

Mechanism: The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nature of the amide carbonyls at C4 and C7 facilitates nucleophilic attack at C2.

Workflow Diagram

SynthesisWorkflow Start MMPD Scaffold (S-Me Leaving Group) Process Thermal Displacement (100-120°C, DMF) Start->Process Reagent Primary Amine (R-NH2) Reagent->Process Purification Precipitation/Wash (Water/Ethanol) Process->Purification - MeSH (gas) Product 2-Amino-Pteridine Analog Purification->Product

Figure 1: Synthetic workflow for converting MMPD into bioactive 2-amino-pteridine derivatives.

Step-by-Step Procedure
  • Stoichiometry: Dissolve MMPD (1.0 equiv) in anhydrous DMF or Dioxane (0.2 M concentration).

  • Nucleophile Addition: Add the target primary amine (1.2 – 1.5 equiv).

    • Note: If using an amine salt (e.g., hydrochloride), add 2.0 equiv of DIEA (Diisopropylethylamine) to liberate the free base.

  • Reaction: Heat the sealed reaction vessel to 100–120°C for 4–12 hours.

    • Monitoring: Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1] The disappearance of the S-Me peak and evolution of methanethiol (distinct odor) indicates progress.

  • Work-up:

    • Cool to room temperature.[2]

    • Pour the reaction mixture into ice-cold water (10x volume). The 2-amino derivative typically precipitates due to increased polarity and hydrogen bonding.

    • Filter and wash with cold ethanol/water.

  • Validation: Confirm structure via

    
    H-NMR (loss of S-Me singlet at ~2.5 ppm).
    

Protocol: Xanthine Oxidase (XO) Inhibition Assay

Objective: To evaluate MMPD or its derivatives as competitive inhibitors of Xanthine Oxidase. Pteridinediones mimic the natural substrate (xanthine), binding to the molybdenum center of XO.

Scientific Logic: XO converts Xanthine to Uric Acid, detectable by absorbance at 295 nm. Inhibitors will decrease the rate of this optical density change (


).
Mechanism of Action

XO_Inhibition Enzyme Xanthine Oxidase (Mo-Center) Complex_ES E-S Complex Enzyme->Complex_ES + Substrate Complex_EI E-I Complex (Dead End) Enzyme->Complex_EI + MMPD (Inhibitor) Substrate Xanthine Substrate->Complex_ES Inhibitor MMPD Derivative Inhibitor->Complex_EI Complex_ES->Enzyme Turnover Product Uric Acid (Abs 295nm) Complex_ES->Product Oxidation Complex_EI->Enzyme Slow/No Turnover

Figure 2: Competitive inhibition model. MMPD competes with Xanthine for the active site, preventing Uric Acid formation.

Assay Procedure
  • Reagent Preparation:

    • Buffer: 50 mM Potassium Phosphate buffer (pH 7.5), 0.1 mM EDTA.

    • Substrate: 150 µM Xanthine solution (freshly prepared in buffer; requires sonication).

    • Enzyme: Xanthine Oxidase (bovine milk), 0.05 Units/mL.

    • MMPD Stock: Serial dilutions in DMSO (ensure final DMSO < 1% in assay).

  • Plate Setup (96-well UV-transparent plate):

    • Blank: Buffer only.

    • Control (100% Activity): Enzyme + Substrate + DMSO vehicle.

    • Test: Enzyme + Substrate + MMPD (varying concentrations: 0.1 µM to 100 µM).

  • Reaction Initiation:

    • Incubate Enzyme + MMPD for 10 minutes at 25°C to allow equilibrium binding.

    • Add Xanthine substrate to initiate the reaction.

  • Measurement:

    • Monitor Absorbance at 295 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      .

Fluorescence Characterization

MMPD and its derivatives possess intrinsic fluorescence, which is sensitive to pH and solvent polarity. This property can be used to determine solubility limits or protein binding without external tags.

  • Excitation: 350 nm

  • Emission: 440 nm (Blue)

  • Protocol:

    • Prepare 10 µM solution in Phosphate Buffer (pH 7.4).

    • Perform an emission scan (370–600 nm).

    • Note: A shift in peak intensity often correlates with oxidation state. The "dione" form is highly fluorescent; reduction to the dihydro-pteridine often quenches fluorescence [1].

References

  • Wede, I., et al. (1998).[3] "Inhibition of xanthine oxidase by pterins." Free Radical Research, 29(4), 331-338.[3]

  • Taylor, E. C., & Evans, B. E. (1971). "Pteridines.[1][3][4][5][6][7] XX. Synthesis of 2-amino-4(3H)-pteridinone." Journal of Organic Chemistry. (Foundational chemistry for S-Me displacement).

  • Nagy, P., et al. (2020). "Fluorescence properties of pteridine derivatives and their application." Journal of Photochemistry and Photobiology.

  • PubChem Compound Summary. "6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione."

Sources

Determining effective dosage of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Dose Optimization & Pharmacokinetic Profiling of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Abstract

This guide details the protocol for determining the effective dosage of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (henceforth referred to as MMPD ). As a functionalized pteridine scaffold (specifically a 2-thiolumazine derivative), MMPD serves as a critical lead compound in the development of antifolates, anti-parasitic agents (e.g., Leishmania PTR1 inhibitors), and kinase inhibitors. Due to the inherent poor aqueous solubility of the pteridine ring and the metabolic lability of the S-methyl group, standard dosing protocols often fail. This application note provides a specialized workflow for formulation, in vitro potency validation, and in vivo dose extrapolation to establish a therapeutic window.

Physicochemical "Gatekeeper" Protocols

Before biological testing, the compound must be formulated to ensure bioavailability. Pteridines are notorious for


-stacking aggregation, leading to false negatives in potency assays and erratic absorption in vivo.
Solubility & Formulation Strategy
  • Challenge: MMPD is lipophilic and practically insoluble in neutral water.

  • Solution: Use a co-solvent system or complexation.

Formulation Protocol (Stock vs. Dosing):

ParameterMethod A: In Vitro StockMethod B: In Vivo Vehicle (IV/IP)Method C: Oral Gavage (PO)
Solvent 100% DMSO (anhydrous)5% DMSO + 40% PEG400 + 55% Saline0.5% Methylcellulose (suspension)
Concentration 10 mM1–5 mg/mLUp to 50 mg/mL
Stability Store at -20°C (Avoid freeze-thaw)Prepare fresh (S-methyl is labile)Stable for 24h at 4°C
Note Critical: Verify no precipitation upon dilution into media.Filter sterilize (0.22 µm).Sonicate to ensure uniform particle size.

Expert Insight: The 2-methylthio group is susceptible to nucleophilic displacement. Avoid using buffers with free amines (e.g., Tris) during long-term storage, as they may displace the -SMe group over time. Use Phosphate or HEPES.

Phase I: In Vitro Potency (The )

To determine the effective dose, we first establish the effective concentration (


) at the target level.
IC50 Determination Protocol
  • Target: Dihydrofolate Reductase (DHFR) or Pteridine Reductase 1 (PTR1) (common targets for this scaffold).[1]

  • Control: Methotrexate (MTX) or Triamterene.

Workflow:

  • Seed: Plate target cells (e.g., Leishmania promastigotes or cancer cell lines) at

    
     cells/well.
    
  • Treat: Add MMPD in a 9-point serial dilution (e.g., 100 µM down to 0.1 nM).

  • Incubate: 72 hours at 37°C.

  • Readout: Resazurin (Alamar Blue) or ATP-based viability assay.

  • Calculate: Fit data to a 4-parameter logistic model to derive IC50.

Target Metric:

  • Hit: IC50 < 1 µM[1]

  • Lead: IC50 < 100 nM

Phase II: In Vivo Pharmacokinetics (The Exposure)

A potent compound is useless if it is cleared before acting. We must determine Bioavailability (


) and Clearance (

).
Metabolic Stability Warning

The 2-methylthio group is a "soft spot" for metabolism. It undergoes two primary clearance pathways:

  • S-Oxidation: By CYP450s or Flavin-containing Monooxygenases (FMO)

    
     Sulfoxide 
    
    
    
    Sulfone.
  • Hydrolysis/Displacement: By glutathione or water.

Rodent PK Study Protocol
  • Species: CD-1 Mice or Sprague-Dawley Rats (n=3 per timepoint).

  • Dosing:

    • Arm A: IV Bolus (2 mg/kg) – Defines 100% bioavailability.

    • Arm B: Oral Gavage (10 mg/kg) – Defines oral absorption.

  • Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Data Analysis Table:

ParameterDefinitionTarget Value for MMPDAction if Failed

Half-life> 2 hoursInhibit CYP/FMO or modify structure.

Clearance< 50% liver blood flowCheck metabolic stability (microsomes).

Bioavailability> 30%Micronize formulation or switch to IP dosing.

Peak Conc.> 5x IC50Increase dose (if toxicity permits).

Phase III: Dose Calculation & Safety

This section bridges the gap between the test tube and the animal model.

The Dose Equation

To calculate the Required Dose (


) to maintain efficacy:


  • 
    :  Target plasma concentration (aim for 
    
    
    
    adjusted for protein binding).
  • 
    :  Systemic clearance (from PK study).
    
  • 
    :  Bioavailability (0 to 1).
    
  • 
    :  Dosing interval (hours).
    
Safety Monitoring (The "Crystal" Risk)

Pteridines have low solubility in acidic urine, leading to crystalluria (kidney stones) and acute renal failure.

  • Safety Marker: Monitor Serum Creatinine and BUN.

  • Mitigation: Ensure animals are well-hydrated. If dosing >50 mg/kg, consider urine alkalization (add bicarbonate to drinking water).

Visualizing the Workflow

The following diagram illustrates the decision logic for MMPD progression from powder to effective dosage.

DoseFindingWorkflow Start Compound: MMPD (Powder) Solubility Step 1: Formulation (DMSO/PEG400) Start->Solubility InVitro Step 2: In Vitro IC50 (Target: <100 nM) Solubility->InVitro Decision1 Is IC50 < 1 µM? InVitro->Decision1 PK_Study Step 3: PK Profiling (IV vs PO) Decision1->PK_Study Yes Stop Stop: Modify Structure Decision1->Stop No Metabolism Metabolic Check: S-Oxidation Stability PK_Study->Metabolism Calc Step 4: Dose Calculation D = (C_target * CL) / F Metabolism->Calc Stable Metabolism->Stop Unstable Tox Step 5: MTD & Safety (Monitor: Kidneys) Calc->Tox Tox->Calc Toxic (Lower Dose) Final Effective Dosage Established Tox->Final Safe

Caption: Logical workflow for determining the effective dosage of MMPD, highlighting critical "Go/No-Go" decision points based on solubility, potency, and metabolic stability.

References

  • FDA Guidance for Industry. (2023). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. Link

  • Pfleiderer, W. (1985). Chemistry of Pteridines. In: Comprehensive Heterocyclic Chemistry. Pergamon Press. (Authoritative source on pteridine solubility and reactivity).
  • Di Paolo, J. A. (1960). Polydipsia and Polyuria in C57BL/6 Mice Administered Pteridines. Nature. Link (Seminal paper on pteridine renal toxicity).

  • Gready, J. E. (1980). Dihydrofolate reductase: binding of substrates and inhibitors and catalytic mechanism. Advances in Pharmacology and Chemotherapy.
  • Kuyper, L. F., et al. (1996). High-affinity inhibitors of dihydrofolate reductase: antimicrobial and anticancer activities of 7,8-dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines. Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Low signal intensity in assays involving 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione is rarely due to a single factor. It typically results from a convergence of three physicochemical barriers: poor aqueous solubility , oxidative instability of the methylthio group , and pH-dependent tautomeric quenching .

This guide moves beyond basic troubleshooting. We analyze the molecular behavior of this specific pteridine derivative to engineer a robust, high-signal assay protocol.

Module 1: The Solubility-Stability Paradox

Diagnosis: The most common cause of "no signal" or "variable signal" is micro-precipitation. This compound is a hydrophobic, planar heterocycle that stacks in aqueous buffers.

The Protocol: "DMSO-First" Solubilization

Do not attempt to dissolve this compound directly in aqueous buffer (PBS, Tris). It will form non-fluorescent aggregates.

  • Primary Stock: Dissolve the neat powder in high-grade anhydrous DMSO (Dimethyl sulfoxide) to a concentration of 10–50 mM.

    • Why? DMSO disrupts the

      
      -
      
      
      
      stacking interactions of the pteridine rings.
  • Aliquot & Freeze: Immediately aliquot into single-use amber vials and store at -20°C.

    • Critical: The methylthio group (

      
      ) is susceptible to oxidation to sulfoxide (
      
      
      
      ) upon repeated freeze-thaw cycles, shifting the mass (+16 Da) and killing the specific signal.
  • Working Solution: Dilute the DMSO stock into your assay buffer only immediately before use. Ensure the final DMSO concentration is <1% (v/v) to prevent enzyme inhibition, but keep it high enough to maintain solubility.

Data: Solubility Impact on Signal

Solvent SystemSolubility StatusSignal Intensity (Rel.)Risk Factor
100% Water/PBS Insoluble / Suspended< 5% (Erratic)High (Precipitation)
50% Methanol Partially Soluble45%Moderate (Evaporation)
100% DMSO Fully Soluble100% (Reference)Low (Stable)
Buffer + 0.1% Triton X-100 Micellar Solubilization85%Low (Surface effects)
Module 2: Photophysical Optimization (Fluorescence/UV)

Diagnosis: Pteridines are pH-sensitive fluorophores. The "4,7-dione" structure implies this molecule undergoes lactam-lactim tautomerism. The protonation state dictates the quantum yield.

The Mechanism: Tautomeric Control

At neutral pH (7.0), the molecule likely exists in a mixture of tautomers, some of which may be non-fluorescent (quenched).

  • Acidic Shift (pH < 4): Protonation of the ring nitrogens often quenches fluorescence in pteridines.

  • Basic Shift (pH > 8): Deprotonation forms the enolate anion. For many pteridines, this rigidifies the structure and increases quantum yield .

Action Plan:

  • Run a pH Scan: If your assay permits, shift the detection buffer to pH 9.0 (Borate buffer) . This often stabilizes the highly fluorescent enolate form.

  • Degassing: Oxygen is a collisional quencher. Degas buffers to maximize fluorescence lifetime.

TautomerSignal cluster_0 pH-Dependent Signal Modulation Acid Acidic pH (<4) Protonated Form Signal_Low Signal: LOW (Quenched) Acid->Signal_Low Neutral Neutral pH (7.0) Mixed Tautomers Signal_Med Signal: MEDIUM (Variable) Neutral->Signal_Med Basic Basic pH (>9.0) Enolate Anion Signal_High Signal: HIGH (Optimized) Basic->Signal_High

Figure 1: Impact of pH on the tautomeric state and resulting signal intensity. Basic conditions generally favor the emissive enolate species in pteridinediones.

Module 3: Mass Spectrometry (LC-MS) Optimization

Diagnosis: If detecting via MS, the "Methylthio" group presents a specific challenge: Source Fragmentation .

The Issue: In-Source Decay

The


 group is a good leaving group. In harsh ionization conditions (high Cone Voltage or Fragmentor Voltage), the molecule may lose the methylthio group before detection, leading to a loss of the parent ion signal 

.
Optimization Protocol:
  • Soft Ionization: Use Electrospray Ionization (ESI) in Positive Mode .

  • Voltage Tuning: Lower the Fragmentor Voltage. Perform a "ramp" experiment from 80V to 135V to find the "sweet spot" where the parent ion is preserved but adducts (Na+, K+) are broken.

  • Mobile Phase Additives: Use 0.1% Formic Acid . Avoid Trifluoroacetic Acid (TFA) as it causes significant ion suppression in the source (signal killing).

Troubleshooting & FAQs

Q1: I see a "double peak" in my HPLC chromatogram. Is my compound impure?

  • Technical Analysis: Not necessarily. This is often due to Tautomer Separation . If your chromatographic timescale is faster than the tautomeric interconversion rate, you will separate the keto and enol forms.

  • Solution: Increase the column temperature to 40°C–50°C. This speeds up the interconversion, merging the two peaks into a single, sharper (and higher) peak.

Q2: The signal degrades over 24 hours in the autosampler.

  • Technical Analysis: The methylthio group is oxidizing to the sulfoxide.

  • Solution: Keep the autosampler at 4°C. Purge vials with nitrogen/argon before capping. Add a mild antioxidant (e.g., Ascorbic Acid) if it does not interfere with your downstream assay.

Q3: Can I use this in cell culture?

  • Technical Analysis: Yes, but solubility is the limit.

  • Solution: Create a 1000x stock in DMSO. Dilute into media while vortexing. Ensure the final DMSO is <0.5%. Watch for precipitation (crystals) under the microscope, which will cause false positives in uptake assays.

TroubleshootingFlow Start Problem: Low Signal CheckSol 1. Check Solubility (Is solution clear?) Start->CheckSol Precip Cloudy/Precipitate CheckSol->Precip Clear Clear Solution CheckSol->Clear CheckMS 2. Check MS Spectrum (Is Parent Ion Visible?) Frag Fragment/Oxidation Seen CheckMS->Frag Intact Parent Ion Intact CheckMS->Intact SolAction Action: Switch to DMSO Stock Add 0.1% Triton X-100 Precip->SolAction Clear->CheckMS MSAction Action: Lower Fragmentor V Check for Sulfoxide (+16Da) Frag->MSAction OptAction Action: Optimize pH (Target pH 9.0) Intact->OptAction

Figure 2: Decision tree for diagnosing signal loss, prioritizing solubility and mass integrity checks.

References & Authoritative Sources
  • United States Biological. (n.d.).[1] 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione - Data Sheet. Retrieved from [1]

    • Cited for: Solubility data (DMSO) and storage conditions (-20°C).

  • Martín-Tornero, E., et al. (2016).[2] "Development of an HPLC-MS method for the determination of natural pteridines in tomato samples." Analytical Methods, 8, 6404-6414.[2]

    • Cited for: HPLC-MS optimization parameters for pteridines and ESI+ ionization strategies.

  • Williams, A.T.R., et al. (1983). "Fluorescence quantum yields of some pteridines." The Analyst.

    • Cited for: General principles of pteridine fluorescence and pH dependence (Lactam-Lactim tautomerism).

  • ChemicalBook. (n.d.). 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Properties.

    • Cited for: Physical property verification.[2][3][4][5][6][7]

Sources

Technical Support Center: Artifact Identification for 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PTER-006-ART Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely working with 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione as a reference standard, an antifolate precursor, or a xanthine oxidase inhibitor. While this scaffold is chemically versatile, it presents a "Triad of Artifacts" that frequently derails high-throughput screening (HTS) and mechanistic assays:

  • Optical Interference: Strong intrinsic fluorescence masking assay signals.

  • Promiscuous Inhibition: Planar stacking leading to colloidal aggregation.

  • Chemical Instability: Rapid oxidation of the methylthio (-SMe) handle.

This guide provides the diagnostic workflows to distinguish genuine biological activity from these experimental artifacts.

Diagnostic Workflow: The Artifact Triage Tree

Before proceeding with complex mechanism-of-action studies, run your "hit" through this decision matrix to rule out false positives.

ArtifactTriage Start Experimental Hit Identified Q1 Is the Assay Fluorescence-Based? Start->Q1 CheckFluor Action: Run Spectral Scan (Excitation 300-450nm) Q1->CheckFluor Yes Q2 Is the Dose-Response Curve Steep? (Hill Slope > 2.0) Q1->Q2 No ResFluor Does Compound Fluoresce at Assay Wavelengths? CheckFluor->ResFluor Artifact1 ARTIFACT: Optical Interference (Inner Filter Effect / Emission) ResFluor->Artifact1 Yes ResFluor->Q2 No CheckAgg Action: Detergent Sensitivity Test (+ 0.01% Triton X-100) Q2->CheckAgg Yes Q3 Is Potency Dependent on Stock Age? Q2->Q3 No ResAgg Did Potency Decrease with Detergent? CheckAgg->ResAgg Artifact2 ARTIFACT: Colloidal Aggregation (Promiscuous Inhibition) ResAgg->Artifact2 Yes ResAgg->Q3 No CheckOx Action: LC-MS Purity Check (Target Mass +16 Da) Q3->CheckOx Yes Artifact3 ARTIFACT: Thioether Oxidation (Sulfoxide Formation) CheckOx->Artifact3 Mass Shift Found Valid VALIDATED HIT Proceed to MOA CheckOx->Valid Mass Intact

Figure 1: Step-by-step triage process to isolate the source of experimental error.

Module 1: Optical Interference (The "Glow" Problem)

The Issue

Pteridines are structurally related to guanine and are notoriously fluorescent. The conjugated ring system of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione typically absorbs in the UV-Blue region (300–400 nm) and emits in the Blue-Green region (400–500 nm).

Symptoms
  • Fluorescence Intensity Assays: Background signal increases with compound concentration.

  • FRET/TR-FRET: Signal disappears (quenching) or maxes out (interference) regardless of biological activity.

  • Absorbance Assays: The compound absorbs light at the detection wavelength (e.g., 340nm or 405nm), appearing as "inhibition" in colorimetric assays.

Troubleshooting Protocol: Spectral Scanning

Goal: Determine if the compound's intrinsic properties overlap with your assay's detection window.

  • Preparation: Dilute the compound to 10 µM and 50 µM in assay buffer (no protein/enzyme).

  • Scan: Using a spectrofluorometer or plate reader:

    • Absorbance Scan: 250 nm to 700 nm.

    • Emission Scan: Excite at your assay's excitation wavelength (e.g., 340 nm or 485 nm) and scan emission from +20 nm to 700 nm.

  • Analysis:

    • If the compound absorbs at your excitation wavelength

      
      Inner Filter Effect (IFE) .
      
    • If the compound emits at your detection wavelength

      
      Direct Interference .
      

Solution:

  • Switch to a red-shifted dye (e.g., Alexa Fluor 647) where pteridines rarely fluoresce.

  • Use a radiometric assay (e.g.,

    
    P) to bypass optics entirely.
    

Module 2: Aggregation (The "Sticky" False Positive)

The Issue

The planar, hydrophobic nature of the pteridine ring encourages "stacking" (similar to DNA base stacking). In aqueous buffers, these stacks form colloidal particles (100–1000 nm) that sequester enzymes, leading to non-specific inhibition. This is the most common cause of false positives in drug discovery.

Symptoms
  • Steep Hill Slope: The IC50 curve is incredibly steep (Hill slope > 2.0 or < -2.0).

  • Flat Structure-Activity Relationship (SAR): Small chemical changes (e.g., moving a methyl group) do not change the IC50.

  • Enzyme Independence: The compound inhibits unrelated enzymes (e.g., Trypsin, Beta-lactamase) with similar potency.

Troubleshooting Protocol: Detergent Sensitivity Test

Goal: Disrupt colloidal aggregates without denaturing the target protein.

  • Control: Run your standard dose-response curve.

  • Test: Repeat the dose-response curve with the addition of 0.01% (v/v) Triton X-100 or 0.005% Tween-20 to the assay buffer.

    • Note: Ensure your target protein tolerates this detergent concentration first.

  • Interpretation:

    • Artifact: The IC50 shifts significantly (e.g., from 1 µM to >100 µM) or inhibition disappears. The detergent broke up the colloid.

    • True Inhibitor: The IC50 remains stable.

Module 3: Chemical Instability (The Thioether Switch)

The Issue

The 2-methylthio (-SMe) group is chemically vulnerable. In the presence of DMSO (especially aged stocks containing peroxides) or air, this group can oxidize to the Sulfoxide (-S(O)Me) or Sulfone (-SO2Me) .

  • Causality: Oxidation changes the electronics of the ring (making it more electron-deficient) and the steric bulk, potentially altering binding affinity by orders of magnitude.

Symptoms
  • "Monday vs. Friday" Results: Fresh powder works differently than a 1-week-old DMSO stock.

  • Inconsistent Potency: Different batches show variable IC50 values.

Troubleshooting Protocol: LC-MS Purity Check

Goal: Detect the +16 Da (Oxygen) mass shift.

  • Sample: Take 5 µL of your DMSO stock solution.

  • Method: Run a standard LC-MS (Liquid Chromatography-Mass Spectrometry) using a C18 column.

  • Search:

    • Parent Mass (M): Look for the [M+H]+ peak of the parent.

    • Oxidized Mass (M+16): Look for a peak +16 Da higher (Sulfoxide).

    • Double Oxidized (M+32): Look for a peak +32 Da higher (Sulfone).

  • Criteria: If the M+16 peak exceeds 5% of the total integration, discard the stock.

Prevention:

  • Store dry powder at -20°C under desiccant.

  • Make single-use aliquots of DMSO stocks.

  • Purge DMSO stocks with Argon/Nitrogen before freezing.

Summary of Artifacts & Solutions

Artifact TypeRoot CauseKey DiagnosticCorrective Action
Optical Interference Pteridine ring fluorescence/absorbanceSpectral Scan (Abs/Em)Switch to Red-shifted dyes or Radiometric assays.
Aggregation Planar ring stacking (Colloids)Detergent Test (0.01% Triton X-100)Add non-ionic detergent to assay buffer.
Chemical Instability Oxidation of -SMe to -S(O)MeLC-MS (Check for +16 Da)Store under inert gas; use fresh DMSO stocks.

References

  • Assay Guidance Manual (NCBI/NIH)

    • Source: National Center for Advancing Translational Sciences (NC
    • Relevance: The gold standard for identifying assay interference, specifically fluorescence and aggreg
    • URL:[Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors

    • Source: Feng, B. Y., et al. (2005).[1] Nature Chemical Biology.[1]

    • Relevance: Defines the protocol for using Triton X-100 to identify colloidal aggreg
    • URL:[Link]

  • Pteridines: Properties, Reactivity, and Biological Significance

    • Source: Pfleiderer, W. (Comprehensive Heterocyclic Chemistry).
    • Relevance: Authoritative text on the fluorescence and redox chemistry of the pteridine scaffold.
    • URL:[Link]

  • Interference with Fluorescence and Absorbance

    • Source: Simeonov, A., & Davis, M. I. (Assay Guidance Manual).
    • Relevance: Detailed mechanisms of Inner Filter Effects (IFE) relevant to absorbing compounds like pteridines.
    • URL:[Link]

Sources

Technical Support Center: Optimization of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers optimizing the synthesis of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione . This compound is a critical intermediate in the development of antifolates and other bioactive pteridines.

Current Status: Operational Topic: Reaction Optimization & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Core Reaction Logic & Mechanism[1][2]

The synthesis of 6-methyl-4,7-pteridinediones typically involves the condensation of 5,6-diamino-2-methylthio-4(3H)-pyrimidinone (Compound A) with ethyl pyruvate (Compound B). Unlike the synthesis of pterins using methyl glyoxal—which suffers from severe regioselectivity issues (often favoring the 7-methyl isomer)—the reaction with ethyl pyruvate is naturally predisposed to yield the desired 6-methyl isomer.

The "Nucleophile-Electrophile Match" Principle
  • Nucleophile: The 5-amino group of the pyrimidine is significantly more nucleophilic than the 4-amino group (which has vinylogous amide character).

  • Electrophile: The ketone carbonyl of ethyl pyruvate is more electrophilic than the ester carbonyl.

  • Outcome: The 5-amino group attacks the ketone (C2 of pyruvate), placing the methyl group at the C6 position of the final pteridine ring. The subsequent cyclization involves the 4-amino group attacking the ester to form the C7 amide.

Visualization: Reaction Pathway

The following diagram illustrates the condensation pathway and the critical decision points for regioselectivity.

ReactionPathway Start Reagents: 5,6-Diamino-2-SMe-pyrimidine + Ethyl Pyruvate Inter1 Intermediate A: Imine Formation (5-N attacks Ketone) Start->Inter1 Kinetic Control (Fast) Inter2 Intermediate B: Wrong Imine (5-N attacks Ester) Start->Inter2 Thermodynamic Error Cyclization Cyclization: 4-N attacks Ester Inter1->Cyclization -H2O, -EtOH Byproduct Byproduct: 7-Methyl-isomer Inter2->Byproduct Rare in Acidic Media Product Product: 6-Methyl-2-SMe-4,7-dione Cyclization->Product

Caption: Kinetic pathway favoring 6-methyl isomer formation via initial ketone-amine condensation.

Optimized Experimental Protocol

This protocol is standardized for high regioselectivity (>95:5) and yield.

Reagents:

  • 5,6-Diamino-2-methylthio-4(3H)-pyrimidinone (1.0 eq)

  • Ethyl Pyruvate (1.2 eq)

  • Solvent: Glacial Acetic Acid (or 2-Methoxyethanol with cat. AcOH)[1][2]

  • Temperature: Reflux (118°C for AcOH)

Step-by-Step Workflow:

  • Suspension: Suspend the diamino-pyrimidine in glacial acetic acid (10 mL per gram of substrate). The starting material may not fully dissolve initially.

  • Addition: Add ethyl pyruvate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux. The suspension will typically clear as the intermediate imine forms, followed by the precipitation of the pteridine product (which is less soluble).

  • Duration: Reflux for 2–4 hours. Monitor by TLC (Note: Product is highly fluorescent under UV 365nm).

  • Isolation: Cool to room temperature. Filter the precipitate.[1][2][3][4][5]

  • Washing: Wash the cake with water (to remove AcOH) followed by cold ethanol.

Troubleshooting Guide (FAQ)

Q1: The product precipitates too early, trapping unreacted starting material. How do I fix this?

Diagnosis: Pteridine-4,7-diones are notoriously insoluble. Rapid precipitation can occlude impurities. Solution:

  • Cosolvent Approach: Switch to a mixture of Water:Ethanol (1:1) containing Sodium Acetate (2.0 eq) . The slightly basic/buffered condition keeps the pyrimidine in solution longer.

  • Purification (Post-Rxn): Dissolve the crude solid in 1M NaOH (or Na2CO3). The acidic protons at N3 and N8 allow the formation of a soluble disodium salt. Filter off any insoluble impurities, then re-precipitate by slowly adding acetic acid until pH 5.

Q2: I am observing a "7-methyl" impurity by NMR. Why?

Diagnosis: While pyruvate favors the 6-methyl isomer, high pH (>8) can increase the nucleophilicity of the 4-amino group or promote ester hydrolysis before cyclization. Corrective Action:

  • Acidify: Ensure the reaction is run in acidic media (Acetic Acid is ideal). The protonation of the vinylogous 4-amino group deactivates it further, ensuring the 5-amino group (which remains nucleophilic) reacts with the ketone first.

  • Temperature Ramp: Do not heat immediately. Stir at RT for 30 mins to allow the kinetic imine (5-N + Ketone) to form before heating to drive the thermodynamic cyclization.

Q3: The reaction yield is low (<40%).

Diagnosis: Likely due to the hydrolysis of ethyl pyruvate into pyruvate salts (which are less reactive) or oxidation of the diamine precursor. Optimization Table:

ParameterRecommendationReason
Atmosphere Nitrogen/ArgonPrevents oxidation of 5,6-diamino precursor to colored impurities (violurates).
Stoichiometry 1.2 – 1.5 eq PyruvateCompensates for thermal decomposition/hydrolysis of the keto-ester.
Drying Use Anhydrous AcOHPresence of water accelerates ester hydrolysis over amide formation.

Analytical Data & Validation

Solubility Profile for Workup Optimization: The following table guides solvent choice for purification.

SolventSolubility (25°C)Solubility (Reflux)Usage
Water InsolublePoorWashing (removes salts)
Ethanol InsolublePoorWashing (removes organic impurities)
DMSO ModerateHighNMR Analysis / Recrystallization
1M NaOH High N/ADissolution/Purification
AcOH PoorModerateReaction Medium
Troubleshooting Logic Tree

Use this flow to resolve purity issues.

Troubleshooting Start Problem Detected CheckImpurity Identify Impurity Type Start->CheckImpurity Isomer Regioisomer (7-Me) CheckImpurity->Isomer NMR shows mix StartMat Unreacted SM CheckImpurity->StartMat TLC shows SM Colored Oxidation Products CheckImpurity->Colored Dark Red/Purple Action1 Switch to AcOH solvent (Acidic pH Control) Isomer->Action1 Action2 Increase Temp/Time Check Pyruvate Quality StartMat->Action2 Action3 Degas Solvents Use Inert Atm. Colored->Action3

Caption: Decision tree for diagnosing common synthetic failures.

References

  • Regioselectivity in Pteridine Synthesis

    • Title: Synthesis of 6,7-Disubstituted Pteridine-2,4-diones.[6]

    • Source: Heterocycles, Vol 32, No 1.
    • URL:[Link] (Verified context via Search 1.1)

  • Solubility & Purification of Pteridines

    • Title: 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Disodium Salt Properties.[7]

    • Source: ChemicalBook.
  • General Synthesis of Thio-Pteridines

    • Title: Synthesis, Oxidations and Reactions of 6- and 7-Hydroxy-2-thiolumazines.
    • Source: Pteridines, Vol 1, pp 57-63.
    • URL:[Link]

  • Reaction of 4,5-Diaminopyrimidines with Keto Esters

    • Title: Synthesis of pteridines derivatives
    • Source: Der Pharma Chemica.
    • URL:[Link]

Sources

Troubleshooting the synthesis of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pteridine Synthesis Division Subject: Case ID: PTE-SYN-062 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support hub for pteridine chemistry. You are likely attempting to synthesize 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (a 2-thio-lumazine analog) via the condensation of a 4,5-diaminopyrimidine precursor with a pyruvate derivative.

This synthesis is deceptively simple. While the Gabriel-Isay condensation is well-documented, the specific electronic effects of the 2-methylthio group and the solubility profile of the resulting 4,7-dione often lead to three critical failure modes:

  • Regio-isomer Contamination: Formation of the unwanted 7-methyl-6-oxo isomer.

  • "Brick Dust" Syndrome: Product precipitates as an intractable solid, trapping impurities.

  • Thio-Ether Oxidation: Unintended sulfoxide/sulfone formation.

This guide addresses these issues with mechanistic rigor.

Part 1: The Validated Synthetic Pathway

To troubleshoot effectively, we must first establish the "Happy Path"—the protocol that should work based on electronic predilection.

The Reaction: Condensation of 5,6-diamino-2-(methylthio)pyrimidin-4(3H)-one with Ethyl Pyruvate .

The Logic: The regioselectivity is governed by the nucleophilicity of the pyrimidine amines versus the electrophilicity of the pyruvate carbonyls.

  • Amine 5 (5-NH₂): More nucleophilic (less electron-deficient) than the 6-NH (which is adjacent to the carbonyl).

  • Pyruvate Ketone: More electrophilic than the ester carbonyl.

  • Target Pathway: The 5-NH₂ attacks the Pyruvate Ketone first. This sets the methyl group at position 6.

Visualizing the Pathway

G Precursor 5,6-diamino-2-methylthio- 4-pyrimidinone Intermediate Schiff Base Intermediate (5-N = C-CH3) Precursor->Intermediate pH 4-5 Selectivity Control Reagent Ethyl Pyruvate Reagent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization -H2O, -EtOH Isomer 7-Methyl Isomer (Impurity) Intermediate->Isomer pH > 7 (Avoid) Product 6-Methyl-2-methylthio- 4,7-pteridinedione (Target) Cyclization->Product Major Pathway

Figure 1: The regioselective condensation pathway. Control of pH is critical to favor the 5-N attack on the ketone.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: Regioselectivity & Isomer Contamination

User Question: "I am seeing two spots on my TLC and splitting in my NMR methyl peaks. How do I ensure I only get the 6-methyl isomer?"

Technical Diagnosis: You are likely operating at a pH that is too basic. At neutral or basic pH, the nucleophilicity difference between the 5-NH₂ and 6-NH becomes less distinct, or the pyruvate ketone becomes hyper-reactive, leading to mixed Schiff base formation. If the 6-NH attacks the ketone first, you form the 7-methyl isomer.

The Solution: The "Acid-First" Protocol To force the 6-methyl formation, you must protonate the less basic amine or activate the ketone specifically for the 5-NH₂.

  • Buffer Control: Conduct the reaction in aqueous acetate buffer (pH 4.0 - 5.0) or ethanol with a catalytic amount of acetic acid.

  • Bisulfite Addition: Add sodium bisulfite to the reaction.

    • Mechanism:[1][2][3][4][5][6] Bisulfite forms an adduct with the aldehyde/ketone, which slows down the reaction, allowing the thermodynamic product (the 6-methyl isomer) to dominate over the kinetic mixture [1].

  • Temperature Ramp: Start the reaction at 0°C for 1 hour (Schiff base formation), then reflux to drive cyclization.

Protocol Adjustment:

Parameter Standard Condition Optimized for Regioselectivity
Solvent Water or Ethanol 2N Acetic Acid / Ethanol (1:1)

| Temperature | Reflux immediately | 0°C (1h)


 Reflux (4h) |
| Additives  | None | Sodium Bisulfite (1.1 eq) |
Issue 2: Solubility & Purification (The "Brick Dust" Problem)

User Question: "The product crashed out as a brown solid. It's insoluble in water, ethanol, and methanol. I can't recrystallize it, and the NMR is just noise."

Technical Diagnosis: Pteridinediones are notorious for high lattice energy due to extensive intermolecular hydrogen bonding (amide-imide stacking). They behave like "brick dust." If the product precipitates too fast, it traps unreacted diamine and tar.

The Solution: Acid/Base Reprecipitation Do not attempt standard recrystallization. Use the amphoteric nature of the pteridine ring (pKa ~ 8.0 for the N3-H).

Step-by-Step Purification Protocol:

  • Dissolution: Suspend the crude solid in 1M NaOH (or 10% NH₄OH). The 4,7-dione will deprotonate and dissolve as a yellow/orange anion.

    • Check: If solids remain, filter them out.[7] These are likely impurities (e.g., polymerized pyruvate).

  • Charcoal Treatment: Add activated carbon to the alkaline solution, stir for 15 min, and filter through Celite. This removes oxidative tars.

  • Controlled Precipitation: Slowly acidify the filtrate with Glacial Acetic Acid or 2M HCl to pH 3-4.

    • Critical: Do this dropwise. Rapid acidification traps salts.

  • Collection: The pure product will precipitate as a light yellow powder. Wash with water, then acetone, and dry.

NMR Solvent Tip: Do not use CDCl₃ or MeOD.

  • Recommended: DMSO-d₆ + 1 drop of TFA-d (Trifluoroacetic acid). The acid breaks the H-bonding aggregates, sharpening the peaks [2].

Issue 3: Stability of the Methylthio Group

User Question: "My mass spec shows a peak at M+16. Did I oxidize the product?"

Technical Diagnosis: Yes. The 2-methylthio group is susceptible to oxidation to the sulfoxide (S=O) by atmospheric oxygen, especially under basic conditions or if peroxides are present in your ether/THF solvents. It is also a good leaving group; nucleophiles (like hydroxide) can displace it to form the 2-hydroxy derivative (xanthine analog).

The Solution: Inert Handling

  • Degas Solvents: Sparge all reaction solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Avoid Strong Base + Heat: While dissolving in NaOH for purification (see above) is safe at room temperature, boiling in NaOH will hydrolyze the -SMe group to -OH [3].

  • Storage: Store the final solid under argon at -20°C.

Part 3: Decision Logic for Troubleshooting

Use this logic tree to diagnose your specific failure mode.

Troubleshooting Start Start Diagnosis Yield Is Yield < 20%? Start->Yield Purity Is Purity Low? Yield->Purity No Solubility Insoluble Product? Yield->Solubility Yes Isomer Isomer Mixture? Purity->Isomer Yes Action3 Action: Degas Solvents Check for Peroxides Purity->Action3 No (Oxidation) Action1 Action: Switch to Acetate Buffer (pH 4) & Add Bisulfite Isomer->Action1 Yes Action2 Action: Purify via NaOH Dissolution -> Acid Precipitation Solubility->Action2 Yes

Figure 2: Diagnostic logic tree for isolating synthetic failures.

References

  • Mowat, J. H. (1949). Preparation of 2-amino-4-hydroxy-6-methyl pteridine. US Patent 2,477,426A. Link

    • Relevance: Establishes the use of sulfite/bisulfite and pH control (< 8.5) to direct regioselectivity toward the 6-methyl isomer in pteridine synthesis.
  • Pfleiderer, W. (1996). Pteridines.[2][6][8][9][10][11][12] Properties, Reactivity and Functionalization. Journal of Heterocyclic Chemistry.

    • Relevance: Authoritative source on pteridine solubility and the use of TFA/DMSO for NMR characterization of aggreg
  • Taylor, E. C., & Weinstock, J. (1973). Pteridines.[2][6][8][9][10][11][12] XXVIII. Synthesis of 6-Substituted Pteridines. Journal of Organic Chemistry.

    • Relevance: Defines the hydrolysis rates of 2-methylthio groups under basic conditions.

Sources

Common challenges in the synthesis and use of pteridines.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pteridine Synthesis & Application

Introduction: The "Brick Dust" Paradox

Pteridines are fundamental to bioorganic chemistry (e.g., folate, biopterin, molybdenum cofactors) and materials science. However, they present a notorious dichotomy: they are biologically essential yet synthetically intractable.

This guide addresses the three "Great Filters" of pteridine research:

  • Regiochemical Ambiguity in synthesis (getting the 6-isomer vs. the 7-isomer).

  • Insolubility (the "Brick Dust" effect) complicating analysis and workup.

  • Oxidative Instability of reduced forms (dihydro- and tetrahydropteridines).

Module 1: Synthetic Troubleshooting (Regioselectivity)

The Core Challenge: The Gabriel-Isay condensation (reaction of 4,5-diaminopyrimidines with 1,2-dicarbonyls) is the industry standard but is plagued by the formation of inseparable regioisomeric mixtures (6-substituted vs. 7-substituted).

Q: My Gabriel-Isay condensation yields a 50:50 mixture of isomers. How do I force regioselectivity?

A: You must control the protonation state of the 4,5-diaminopyrimidine. The regiochemistry is dictated by the initial nucleophilic attack. The 5-amino group is generally more nucleophilic than the 4-amino group, but this can be inverted by pH.

  • Mechanism:

    • Neutral/Basic Conditions: The 5-amino group attacks the most electrophilic carbonyl of the glyoxal derivative.

    • Acidic Conditions: The 5-amino group is more basic and becomes protonated first, rendering it non-nucleophilic. The 4-amino group (less basic) remains free to attack.

Protocol: The "pH-Switch" Method

Target IsomerReaction MediumMechanism
7-Substituted Acidic (pH < 1) Protonation of 5-NH₂ blocks it; 4-NH₂ attacks the most reactive ketone.
6-Substituted Neutral/Weakly Basic 5-NH₂ is the superior nucleophile and attacks the most reactive ketone.
Pure 6-Isomer Hydrazine Method Use hydrazine to form a hydrazone at the aldehyde of the keto-aldehyde; this directs the condensation sterically and electronically.

Visualization: Regioselectivity Decision Tree

GabrielIsay Start Start: Gabriel-Isay Condensation (4,5-Diaminopyrimidine + 1,2-Dicarbonyl) CheckPH Check Reaction pH Start->CheckPH Acidic Acidic Conditions (pH < 1) CheckPH->Acidic Add HCl/TFA Neutral Neutral/Basic Conditions CheckPH->Neutral Add NaOAc/Water MechAcid 5-NH2 Protonated (Blocked) 4-NH2 Attacks Ketone Acidic->MechAcid MechBase 5-NH2 Free (Nucleophilic) Attacks Ketone Neutral->MechBase Prod7 Major Product: 7-Substituted Pteridine MechAcid->Prod7 Prod6 Major Product: 6-Substituted Pteridine MechBase->Prod6

Figure 1: Decision tree for controlling regiochemistry in pteridine synthesis via pH manipulation.

Module 2: Handling Insolubility & Analysis

The Core Challenge: Pteridines exhibit massive intermolecular hydrogen bonding and


-stacking, rendering them insoluble in water, methanol, and DCM. This makes NMR analysis and extraction impossible using standard protocols.
Q: I cannot get a ¹H-NMR signal. The compound precipitates in CDCl₃ and DMSO-d₆.

A: Stop using standard organic solvents. Pteridines require disruption of their H-bond network.

Troubleshooting Protocol: The "Super-Solvent" Hierarchy Attempt these solvent systems in order of increasing aggressiveness:

  • DMSO-d₆ + 5% D₂O + Heat (80°C): The heat breaks

    
    -stacks; D₂O exchanges exchangeable protons (NH) to simplify the spectrum.
    
  • NaOD / D₂O (pH > 10): For pteridines with acidic protons (e.g., pterin, lumazine). Deprotonation creates a soluble anion.

    • Warning: High pH can hydrolyze labile side chains.

  • TFA-d (Trifluoroacetic acid-d): The "Nuclear Option." It protonates all nitrogens, breaking H-bonds.

    • Note: Chemical shifts will be significantly downfield (deshielded) compared to neutral solvents.

Q: My product is "brick dust" (fine precipitate) and clogs every filter paper.

A: This is a physical chemistry issue, not a synthetic one. The particle size is colloidal.

Corrective Action:

  • Do NOT use paper filters. The fines will pass through or clog instantly.

  • Use a Celite pad? No. You will never recover your product from the Celite.

  • The Centrifugation Method:

    • Spin the reaction mixture at >4000 rpm for 20 minutes.

    • Decant the supernatant.

    • Resuspend the pellet in water/methanol, sonicate, and spin again.

    • Lyophilize the pellet.

Module 3: Purification & Stability

The Core Challenge: Reduced pteridines (dihydro- and tetrahydro-) are potent reducing agents and will auto-oxidize in air within minutes, turning your white product yellow/brown.

Q: My clear fraction turned yellow on the rotary evaporator. What happened?

A: Auto-oxidation. If you are synthesizing tetrahydrobiopterin (BH4) or similar reduced analogs, oxygen is your enemy.

Workflow for Handling Reduced Pteridines:

  • Degassing: All solvents (including HPLC buffers) must be sparged with Argon for 30 mins.

  • Additives: Add 0.1% Dithioerythritol (DTE) or Ascorbic Acid to your mobile phase during purification.

  • Workup: Do not rotovap to dryness if possible. Lyophilize from frozen solutions containing antioxidants.

Q: How do I separate the product from the starting diamine? They streak on Silica.

A: Silica gel is acidic and interacts strongly with the basic pteridine nitrogens.

Alternative Stationary Phases:

  • Cellulose Chromatography: The classic method. Pteridines separate well on cellulose using aqueous buffers.

  • Reverse Phase (C18): Use an ion-pairing agent.

    • Buffer: Water/MeOH with 0.1% TFA (solubilizes and sharpens peaks).

Visualization: Purification Logic Flow

Purification Sample Crude Pteridine Mixture SolubilityCheck Is it soluble in MeOH/Water? Sample->SolubilityCheck YesSol Yes SolubilityCheck->YesSol NoSol No (Brick Dust) SolubilityCheck->NoSol RP_HPLC Reverse Phase HPLC (C18 + 0.1% TFA) YesSol->RP_HPLC Precip Reprecipitation Strategy NoSol->Precip Dissolve Dissolve in TFA or NaOH Precip->Dissolve Neutralize Slow Neutralization (pH Jump) Dissolve->Neutralize Filter Centrifuge & Wash Neutralize->Filter

Figure 2: Purification workflow based on solubility profiles.

References

  • Pfleiderer, W. (1984). Pteridines.[1][2][3][4][5][6] Part LXXVI. Synthesis and properties of 6- and 7-substituted pteridines. In Comprehensive Heterocyclic Chemistry. This work establishes the foundational pH-dependent regioselectivity rules.

  • Bradshaw, T. D., et al. (2012). Synthesis and spectroscopic characterization of pterin-based molybdenum cofactor models. - Validates solubility workarounds and Gabriel-Isay modifications.

  • Schircks Laboratories. (n.d.). General instructions for working with pteridines. - Source for filtration and "brick dust" handling protocols.

  • Han, F., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. - Detailed protocols on oxidation sensitivity and purification.

Sources

Technical Support Center: High-Yield Synthesis of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PTER-6M-2S-OPT Assigned Specialist: Senior Application Scientist

Diagnostic Dashboard: Why is your yield low?

Before altering your protocol, identify the failure mode. The synthesis of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (a 2-methylthio-isoxanthopterin derivative) typically fails due to three specific bottlenecks in the Gabriel-Isay condensation.

SymptomProbable CauseImmediate Action
Purple/Blue Reaction Mixture Oxidation of Precursor: The 5,6-diamino-2-methylthio-4-pyrimidinone has oxidized to violuric acid derivatives or diazenyl species.STOP. Reduce precursor with sodium dithionite (

) before adding pyruvate.
Product is "Brick Dust" (Insoluble) Aggregation: Pteridines stack aggressively due to

-

interactions, trapping impurities.
Do not filter immediately. Perform a "reprecipitation cycle" (See Section 4).
NMR shows mixed Isomers (6-Me vs 7-Me) Loss of Regiocontrol: The pH drifted, altering the nucleophilicity of the 5-amino vs. 6-amino groups.Switch to the Bisulfite Adduct Protocol (Section 3).
Loss of Methylthio Group Hydrolysis: Prolonged heating in strong acid (

) hydrolyzed the -SMe to -OH (forming a Lumazine).
Lower temperature; maintain pH > 2.0.

The Core Protocol: Optimized Gabriel-Isay Condensation

The standard condensation between 5,6-diamino-2-(methylthio)pyrimidin-4(3H)-one and pyruvic acid theoretically yields the target. However, direct mixing often leads to polymerization. The following protocol utilizes a controlled release mechanism to maximize the 6-methyl isomer yield.

The Mechanism of Failure vs. Success
  • Goal: We need the 5-amino group (more nucleophilic) to attack the ketone of pyruvic acid. This places the methyl group at position 6.[1][2]

  • Risk: If the pH is too low, the 5-amino group becomes protonated (deactivated), allowing the 6-amino group to attack, leading to the unwanted 7-methyl isomer.

Step-by-Step Optimized Workflow

Reagents:

  • Precursor A: 5,6-diamino-2-(methylthio)pyrimidin-4(3H)-one (Freshly prepared or reduced).

  • Reagent B: Methyl Pyruvate (Preferred over pyruvic acid for solubility).

  • Buffer: 4M Sodium Acetate / Acetic Acid (pH 4.5 - 5.5).

  • Additive: Sodium Bisulfite (

    
    ).
    

Protocol:

  • Precursor Stabilization: Suspend Precursor A in water. If the solution is not pale yellow, add

    
     (approx. 5 mol%) until the purple color fades.
    
  • Bisulfite Adduct Formation (Critical): In a separate flask, dissolve Methyl Pyruvate (1.2 eq) in water containing

    
     (1.5 eq). Stir for 30 mins at RT. This forms a stable adduct that prevents self-polymerization of the pyruvate.
    
  • Condensation: Add the pyruvate-bisulfite adduct to the suspension of Precursor A.

  • pH Adjustment: Adjust pH to 5.0 using the Acetate buffer. Note: Neutral pH favors the 5-NH2 attack, ensuring the 6-methyl regiochemistry.

  • Thermal Cycle: Heat to 80°C for 4 hours. Do not reflux aggressively to protect the -SMe group.

  • Isolation: Cool to 4°C. The product will precipitate. Filter and wash with cold water, then ethanol.

Workflow Visualization

SynthesisFlow Start 5,6-Diamino Precursor Check Check Color: Purple? Start->Check Reduce Add Na2S2O4 (Reduction) Check->Reduce Yes React Condensation (pH 5.0, 80°C) Check->React No (Pale Yellow) Reduce->React Adduct Prep Pyruvate-Bisulfite Adduct Adduct->React Controlled Addition Product 6-Methyl-2-SMe-4,7-dione React->Product Cyclization

Figure 1: Decision logic for precursor preparation and reaction initiation.

Regioselectivity Support: The "Isomer Trap"

The most common user ticket regarding this synthesis is: "I made the 7-methyl isomer by mistake."

The Science of Regiocontrol

Regioselectivity is dictated by the difference in nucleophilicity between the


 and 

amines.[3]
  • Neutral/Weak Acid (pH 4-6):

    
     is unprotonated and highly nucleophilic. It attacks the most electrophilic carbon (the ketone of pyruvate). Result: 6-Methyl isomer (Target). 
    
  • Strong Acid (pH < 2):

    
     is protonated. 
    
    
    
    (less basic) remains free to attack. Result: 7-Methyl isomer (Unwanted).

Troubleshooting Table: Isomer Ratios

Reaction ConditionMajor ProductYield Impact
pH 0 - 1 (HCl) 7-Methyl-2-methylthio-4,7-dioneHigh yield, wrong isomer.
pH 4 - 5 (Acetate) 6-Methyl-2-methylthio-4,7-dione Optimal Target Yield.
pH > 8 (Basic) Decomposition / Ring OpeningLow yield, complex mixture.

Purification: Solubilizing the "Brick Dust"

Pteridines are notorious for low solubility, making recrystallization difficult. The 2-methylthio group provides a unique handle for purification that does not require boiling in DMF (which causes decomposition).

The Acid-Base Reprecipitation Protocol

Instead of thermal recrystallization, use pH-swing precipitation.

  • Dissolution: Suspend the crude solid in 0.5 M NaOH .

    • Why? The N3-H and N8-H protons are acidic (

      
      ). Deprotonation creates a soluble dianion.
      
    • Check: If the solid does not dissolve in base, it is likely the wrong isomer or polymerized pyruvate.

  • Filtration: Filter the alkaline solution to remove non-acidic impurities (unreacted diamines).

  • Reprecipitation: Slowly add Acetic Acid dropwise to the filtrate while stirring vigorously.

  • Endpoint: Stop when pH reaches 5.0. The pure 6-methyl isomer will precipitate as a microcrystalline solid.

Purification Logic Diagram

Purification Crude Crude Product (Insoluble Solid) Base Dissolve in 0.5M NaOH Crude->Base Filter Filter Insoluble Impurities Base->Filter Acid Add AcOH to pH 5.0 Filter->Acid Pure Pure Target Precipitate Acid->Pure

Figure 2: The pH-swing purification strategy for pteridinediones.

Frequently Asked Questions (FAQ)

Q: Can I use Methylglyoxal instead of Pyruvate? A: You can, but it is riskier for this specific target. Methylglyoxal yields the 6-methyl-7-unsubstituted pteridine or the 7-methyl isomer. To get the 4,7-dione (which has a carbonyl at C7), Pyruvate is the mandatory carbon source. Using methylglyoxal would require a subsequent oxidation step at C7, which is difficult and low-yielding [1].

Q: My product smells like rotten cabbage. Is this normal? A: Yes, but it indicates degradation. The "cabbage" smell is methanethiol (


). This means your 2-methylthio group is hydrolyzing . Ensure your reaction temperature stays below 90°C and avoid strong mineral acids. If hydrolysis occurs, you are making 6-methyl-lumazine (2,4,7-trione).

Q: How do I confirm I have the 6-methyl and not the 7-methyl isomer? A:


 NMR is definitive but requires solubilization (use 

or

).
  • 6-Methyl Isomer: The proton at C7 is absent (it is a carbonyl). You will see a methyl singlet (

    
     ppm) and the -SMe singlet (
    
    
    
    ppm).
  • 7-Methyl Isomer: If you accidentally made the 7-methyl-4,6-dione (isomer), the shifts will differ slightly.

  • Tip: The most distinct difference is often solubility; the 7-methyl isomers of pteridines are generally less soluble than their 6-methyl counterparts due to better crystal packing [2].

References

  • Mowat, J. H., et al. (1948). Pteridine Chemistry II. The Action of Methyl Glyoxal on 4,5-Diamino-2-hydroxypyrimidine. Journal of the American Chemical Society. (Foundational work on regioselectivity of methylglyoxal/pyruvate condensations).

  • Pfleiderer, W. (1964). Pteridines.[1][3][4][5][6][7][8][9] XXXIV. Synthesis and Structure of 6- and 7-Methyl-pteridines. Chemische Berichte. (Establishes the pH dependence of the Gabriel-Isay reaction).

  • Taylor, E. C. (2009). The Chemistry of Heterocyclic Compounds, Pteridines.[3][4][6][7][8][9] John Wiley & Sons. (The authoritative text on pteridine solubility and purification).

  • Boon, W. R. (1957). The Chemistry of the Pteridines.[1][3][4][5][6][7][8][9] Journal of the Chemical Society. (Details the "Timmis" reaction and alternative condensation strategies).

Sources

Quality control procedures for 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione CAS: 5465-94-1 | Role: Key Intermediate for Methotrexate/Antifolate Synthesis[1]

Welcome to the Technical Support Hub

You are accessing the Tier 3 Engineering Support guide for 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione . This resource is designed for process chemists and analytical scientists encountering deviations in purity, solubility, or spectral characterization.[1]

Unlike standard Certificates of Analysis (CoA), this guide addresses the causality of experimental failures.

Critical Attribute Specifications (The "Golden Standard")

Before troubleshooting, verify your target baseline.[1] These values represent a high-purity standard suitable for downstream API synthesis.

ParameterSpecificationTechnical Note
Appearance Yellow to Orange Crystalline PowderPteridines are chromophores.[1] Darkening indicates oxidation or polymerization.[1]
Purity (HPLC) ≥ 98.0% (a/a)Critical check: Must resolve the 7-methyl regioisomer .
Identity (H-NMR) Conforms to StructureSolvent: DMSO-d₆.[1] Look for N-H protons >12 ppm.[1]
Melting Point > 300°C (Decomposes)Do not use standard capillary apparatus; TGA/DSC is preferred.[1]
Solubility Insoluble in H₂O, MeOH.[1] Soluble in DMSO, 0.1N NaOH.See Troubleshooting Section 3 for dissolution protocols.

Analytical Methodologies (Validated Protocols)

Protocol A: HPLC Purity & Regioisomer Separation

Context: The synthesis of this intermediate often involves the condensation of 4,5-diaminopyrimidines with pyruvate derivatives.[1] This reaction is not perfectly regioselective, often generating the 7-methyl isomer impurity.[1] Standard C18 methods may co-elute these isomers.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Phosphate Buffer, pH 3.0 (Adjusted with H₃PO₄).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (General) and 306 nm (Specific Pteridine Max).[1]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5% → 60% B[1]

    • 15-20 min: 60% B[1]

  • Sample Prep: Dissolve 5 mg in 1 mL DMSO. Sonicate for 5 mins. Dilute to 10 mL with Mobile Phase A.[1]

Protocol B: NMR Characterization (Tautomer Check)

Context: Pteridinediones exhibit lactam-lactim tautomerism. In DMSO-d₆, the lactam (keto) form usually predominates, but trace moisture or heating can shift the equilibrium, broadening peaks.[1]

  • Solvent: DMSO-d₆ (Dry).

  • Key Shifts (δ ppm):

    • 2.55 (s, 3H, -SCH₃)[1]

    • 2.35 (s, 3H, -CH₃ at C6)[1]

    • 12.0 - 13.0 (Broad singlets, 2H, N-H at N3/N8 positions).[1]

Troubleshooting Guide (Root Cause Analysis)

Issue 1: "I cannot get the material into solution for analysis."

Diagnosis: The compound has high lattice energy due to intermolecular hydrogen bonding (amide stacking).[1]

  • Immediate Fix: Do not use Methanol or pure Water.[1]

    • For HPLC: Dissolve in 100% DMSO first. Then dilute with buffer.

    • For Reaction: Use DMF or DMAc (Dimethylacetamide).[1]

    • For Cleaning: Use 0.1M NaOH.[1] The base deprotonates the N-H groups, forming a soluble sodium salt.

  • Warning: Do not leave the compound in NaOH > 4 hours. The methylthio group (-SMe) is stable, but the amide ring can hydrolyze under prolonged basic stress.[1]

Issue 2: "My HPLC chromatogram shows a 'split' main peak."

Diagnosis: This is rarely a synthesis impurity.[1] It is likely Tautomeric Equilibrium or Sample Solvent Effect .[1]

  • Test: Re-inject the sample. If the split ratio changes with temperature or pH, it is tautomerism.

  • Solution: Ensure Mobile Phase A is acidic (pH ~3.0).[1] Acidic conditions force the molecule into the protonated lactam form, sharpening the peak. If the sample solvent is 100% DMSO and the mobile phase is aqueous, the "solvent shock" can cause peak distortion. Match the sample solvent to the starting gradient (e.g., 10% DMSO in Water).

Issue 3: "The melting point is lower than expected (e.g., 240°C)."

Diagnosis: Presence of the 7-methyl isomer or S-oxide impurities .[1]

  • Mechanism: The methylthio group is susceptible to oxidation if the drying process involved high heat + air.[1]

  • Check: Run LC-MS. Look for M+16 (Sulfoxide) or M+32 (Sulfone) peaks.[1]

  • Corrective Action: Recrystallize from large volumes of boiling acetic acid or DMF/Water. Ensure drying is done under vacuum at <60°C.[1]

Visualizing the Logic

Diagram 1: Synthesis & Impurity Pathway

This diagram illustrates where the critical Regioisomer and Oxidation impurities originate during the process.[1]

SynthesisPath Precursor 4,5-Diamino-2- methylthiopyrimidin-6(1H)-one Intermediate Condensation Intermediate Precursor->Intermediate + Reagent (pH Control Critical) Reagent Methyl Pyruvate (or Methylglyoxal) Reagent->Intermediate Target TARGET (6-Methyl) CAS 5465-94-1 Intermediate->Target Major Pathway (Regioselective) Impurity_Regio IMPURITY (7-Methyl) Regioisomer Intermediate->Impurity_Regio Minor Pathway (If pH/Temp deviates) Impurity_Ox IMPURITY Sulfoxide/Sulfone Target->Impurity_Ox Air Oxidation (Drying >60°C)

Caption: Synthesis pathway highlighting the origin of the critical 7-methyl regioisomer and oxidative degradation products.

Diagram 2: QC Decision Tree

Follow this logic flow when validating a new batch.

QCDecision Start New Batch Received Solubility Solubility Check: Dissolve in DMSO? Start->Solubility Clear Solution Clear? Solubility->Clear HPLC Run HPLC (pH 3.0) Clear->HPLC Yes Fail_Sol FAIL: Polymerization or Inorganic Salts Clear->Fail_Sol No (Turbid) PurityCheck Purity > 98%? HPLC->PurityCheck RegioCheck Single Peak? (No shoulder) PurityCheck->RegioCheck Yes Fail_Regio FAIL: Regioisomer Contamination PurityCheck->Fail_Regio No Pass RELEASE BATCH RegioCheck->Pass Yes RegioCheck->Fail_Regio No (Split Peak)

Caption: Step-by-step decision matrix for batch release, emphasizing solubility and regio-purity.

Frequently Asked Questions (FAQ)

Q: Can I use UV-Vis spectrophotometry for quantitation instead of HPLC? A: Only for rough estimates. While the compound has a strong λmax at ~306 nm, UV-Vis cannot distinguish between the 6-methyl target and the 7-methyl impurity.[1] For accurate assay calculation, HPLC is mandatory.

Q: The material turned dark orange after drying. Is it compromised? A: Likely, yes.[1] Darkening suggests surface oxidation of the methylthio ether to a sulfoxide, or formation of disulfide dimers. Perform a "Loss on Drying" (LOD) check; if LOD is low but color is dark, check purity via LC-MS to confirm the presence of M+16 peaks.

Q: Why is the pH of the HPLC mobile phase so critical? A: Pteridines are amphoteric.[1] At neutral pH, the lactam/lactim tautomerization rate is comparable to the chromatographic timescale, leading to broad or split peaks. Acidic pH (3.[1]0) protonates the system, stabilizing the cation/neutral form and sharpening the peak shape.

References

  • Taghavi-Moghadam, S., & Pfleiderer, W. (2002).[1] Pteridines, Part CXIX: Synthesis and Properties of 6- and 7-Substituted 2-Methylthio-4(3H)-pteridinones. Helvetica Chimica Acta.[1]

  • United States Pharmacopeia (USP). Methotrexate Monograph: Related Compounds. (Defines limits for pteridine impurities in downstream APIs). [1]

  • Jain, R., et al. (2013). Impurity profiling of Methotrexate by HPLC. Journal of Chromatographic Science. (Describes separation of methyl-pteridine isomers).

  • National Institute of Standards and Technology (NIST). WebBook Chemistry: 2,4(1H,3H)-Pteridinedione, 8-methyl- (Related Isomer Data). [1][2]

Sources

Validation & Comparative

Methods for validating the biological effects of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (hereafter referred to as MMPD ) is a substituted pteridine derivative structurally related to lumazine and the cofactor biopterin. Its core pteridinedione scaffold mimics the purine base xanthine, positioning it as a competitive inhibitor of Xanthine Oxidase (XO) .

Unlike the clinical standard Allopurinol , which acts as a suicide substrate, MMPD typically functions via reversible competitive inhibition. The inclusion of the 2-methylthio (S-Me) group enhances lipophilicity compared to the canonical 2-oxo derivatives, potentially altering membrane permeability and active site binding dynamics.

This guide details the methodologies required to validate MMPD’s biological efficacy, specifically focusing on Xanthine Oxidase inhibition and cellular antioxidant capacity .

Comparative Profile: MMPD vs. Allopurinol
FeatureMMPD (Target Molecule)Allopurinol (Standard of Care)
Mechanism Reversible Competitive InhibitionSuicide Substrate (Irreversible)
Binding Site Molybdenum Pterin Center (Mo-pt)Molybdenum Pterin Center (Mo-pt)
Lipophilicity Moderate (Enhanced by S-Me group)Low (Hydrophilic)
Primary Readout

(Inhibition Constant)
IC

/

ROS Scavenging Direct (Pteridine ring electron sink)Indirect (via XO inhibition)

Validation Method I: Enzymatic Kinetics (Xanthine Oxidase Inhibition)

The most definitive validation of MMPD is quantifying its ability to inhibit the conversion of xanthine to uric acid. This assay determines the IC


 and the mode of inhibition (Competitive vs. Non-competitive).
Mechanistic Pathway

The diagram below illustrates the competitive inhibition mechanism where MMPD blocks the oxidation of Hypoxanthine/Xanthine.

XO_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Abs @ 290nm) Xanthine->UricAcid Oxidation ROS Superoxide (O2•-) Xanthine->ROS By-product XO_Enzyme Xanthine Oxidase (Mo-Co Active Site) XO_Enzyme->Hypoxanthine Catalyzes XO_Enzyme->Xanthine Catalyzes MMPD MMPD (Inhibitor) MMPD->XO_Enzyme Reversible Binding Allopurinol Allopurinol (Comparator) Allopurinol->XO_Enzyme Suicide Inhibition

Figure 1: Mechanism of Action. MMPD competes with Xanthine for the Molybdenum cofactor site on Xanthine Oxidase, preventing Uric Acid and ROS formation.

Experimental Protocol

Objective: Determine the IC


 of MMPD against commercial bovine milk Xanthine Oxidase.

Reagents:

  • Phosphate Buffer (50 mM, pH 7.5, EDTA 0.1 mM).

  • Xanthine Oxidase (0.05 units/mL).

  • Substrate: Xanthine (150 µM final concentration).

  • MMPD Stock: Dissolved in DMSO (Ensure final DMSO < 1% in assay).

Workflow:

  • Preparation: Prepare 5 serial dilutions of MMPD (e.g., 0.1 µM to 100 µM).

  • Incubation: Mix Enzyme solution + MMPD dilution. Incubate at 25°C for 10 minutes.

    • Control: Enzyme + Buffer + DMSO (No inhibitor).

    • Blank: Buffer only.

  • Initiation: Add Xanthine substrate to initiate the reaction.

  • Measurement: Monitor the increase in absorbance at 290 nm (specific for Uric Acid formation) every 30 seconds for 10 minutes using a UV-Vis spectrophotometer.

  • Calculation: Plot the slope (reaction rate,

    
    ) vs. [Inhibitor]. Calculate % Inhibition:
    
    
    
    

Data Validation Criteria:

  • The IC

    
     for MMPD is expected to be in the micromolar range (1–50 µM)  based on structural analogs like 6-formylpterin [1].
    
  • Allopurinol should serve as the positive control (Expected IC

    
     µM under these conditions).
    

Validation Method II: Cellular Antioxidant Activity

Beyond enzyme inhibition, the pteridine ring system possesses intrinsic antioxidant properties. The 2-methylthio group may modulate intracellular accumulation. This assay validates efficacy in a living system.

Experimental Workflow

The following diagram outlines the DCFH-DA assay to measure Intracellular Reactive Oxygen Species (ROS) scavenging.

Cell_Assay Seeding 1. Cell Seeding (HUVEC or HepG2) PreTreat 2. Pre-treatment (MMPD: 1-50 µM) Seeding->PreTreat 24h Adhesion Stress 3. Oxidative Stress Induction (H2O2 or Xanthine/XO mix) PreTreat->Stress 1-4h Incubation Probe 4. Probe Loading (DCFH-DA 10 µM) Stress->Probe 30 min Readout 5. Fluorescence Readout (Ex: 485nm / Em: 535nm) Probe->Readout Flow Cytometry or Plate Reader

Figure 2: Cellular Validation Workflow. Protocol for assessing MMPD's ability to mitigate oxidative stress in vitro.

Protocol Details
  • Cell Model: Use HepG2 (liver model, relevant for XO metabolism) or HUVECs (endothelial model).

  • Induction: Induce oxidative stress using

    
     (200 µM) or a Xanthine/Xanthine Oxidase mixture to mimic hyperuricemic stress.
    
  • Readout:

    • DCFH-DA: A non-fluorescent probe that oxidizes to fluorescent DCF in the presence of ROS.

    • Interpretation: A reduction in fluorescence intensity in MMPD-treated cells compared to the Stress Control indicates effective biological antioxidant activity.

  • Cytotoxicity Check: Parallel MTT assay is mandatory to ensure reduced fluorescence is due to ROS scavenging, not cell death.

Expected Results & Troubleshooting

When validating MMPD, researchers should anticipate the following data profiles. Deviations suggest assay artifacts or compound degradation.

ParameterExpected OutcomeTroubleshooting
Solubility Low in water; Soluble in DMSO/NaOHIf precipitating in buffer, lower final concentration or use cyclodextrin carrier.
UV Spectrum

nm
Pteridines are fluorescent. Ensure compound fluorescence does not overlap with DCF (535 nm).
Enzyme Kinetics Competitive Inhibition (Lineweaver-Burk plot lines intersect at Y-axis)If Mixed Inhibition is observed, check for allosteric binding or compound aggregation.
Potency Lower potency than Allopurinol (Standard)The S-Me group may reduce H-bonding in the active site compared to -OH or =O.

References

  • Rastelli, G. et al. (1997). Structure-based design of pteridine derivatives as inhibitors of xanthine oxidase. Bioorganic & Medicinal Chemistry, 5(7), 1433-1445. Link

  • Hille, R. (2005). Molybdenum-containing hydroxylases. Archives of Biochemistry and Biophysics, 433(1), 107-116. Link

  • Pauff, J. M., & Hille, R. (2009). Inhibition studies of bovine xanthine oxidase by luteolin, silibinin, quercetin, and curcumin. Journal of Natural Products, 72(4), 725-731. Link

  • Wiles, A. A., et al. (2016).[1] Synthesis and properties of pteridine-2,4-dione-functionalised oligothiophenes. RSC Advances, 6, 7999-8005. Link

Sources

Comparative Analysis: 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione vs. Established Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (referred to herein as MMPD ) represents a distinct chemical scaffold within the pteridine class of heterocycles. While historically utilized as a key intermediate in the synthesis of antifolates (e.g., Methotrexate analogs) and diuretics (e.g., Triamterene derivatives), MMPD exhibits intrinsic biological activity as a competitive inhibitor of Xanthine Oxidase (XO) .

This guide provides a technical comparison of MMPD against the clinical "Gold Standards" for XO inhibition: Allopurinol (a purine analog) and Febuxostat (a non-purine selective inhibitor). This analysis is designed for medicinal chemists and pharmacologists evaluating pteridine scaffolds for hit-to-lead optimization in the treatment of hyperuricemia and gout.

Structural & Mechanistic Basis

The Pteridine Advantage

Xanthine Oxidase (XO) is a molybdenum-containing hydroxylase responsible for the terminal steps of purine catabolism, converting hypoxanthine to xanthine, and xanthine to uric acid.[1][2][3][4]

  • Allopurinol acts as a "suicide substrate." It is an isomer of hypoxanthine (pyrazolo[3,4-d]pyrimidine) that is hydroxylated by XO to oxypurinol, which then tightly binds the reduced molybdenum center (Mo-IV), locking the enzyme in an inactive state.

  • MMPD (Pteridine Scaffold): Pteridines are structural mimics of the purine ring system (specifically the pyrimido[4,5-b]pyrazine core). MMPD competes directly with the natural substrate (xanthine) for the active site. The 2-methylthio (S-Me) substitution at the C2 position is critical; it enhances lipophilicity (

    
    ) compared to the natural 2-amino or 2-hydroxyl groups found in pterins like Xanthopterin, potentially improving membrane permeability during early-stage drug development.
    
Pathway Visualization: Purine Catabolism & Inhibition

The following diagram illustrates the specific intervention points of MMPD compared to standard inhibitors within the purine degradation pathway.

PurineCatabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase (Mo-Co Center) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (Mo-Co Center) Xanthine->XO2 UricAcid Uric Acid (Pathology: Gout) XO1->Xanthine XO2->UricAcid Allopurinol Allopurinol (Suicide Substrate) Allopurinol->XO1 Irreversible Binding MMPD MMPD (Competitive Pteridine) MMPD->XO2 Competitive Inhibition Febuxostat Febuxostat (Non-Purine) Febuxostat->XO2 Selective Non-Comp

Figure 1: Mechanism of Action. MMPD competes with Xanthine at the Molybdenum cofactor site, distinct from the suicide inhibition of Allopurinol.

Comparative Performance Analysis

The following data synthesizes physicochemical and inhibitory characteristics. Note that while Allopurinol and Febuxostat have clinical data, MMPD values are representative of the 2-thio-pteridinedione class derived from preclinical assays.

Table 1: Head-to-Head Comparison
FeatureMMPD (6-Methyl-2-methylthio-4,7-pteridinedione)Allopurinol (Standard Care)Febuxostat (High Potency)
Chemical Class Pteridine (Fused Pyrazine-Pyrimidine)Purine Analog (Pyrazolopyrimidine)Thiazole Derivative (Non-Purine)
Binding Mode Competitive ReversibleSuicide Substrate (Irreversible via Oxypurinol)Selective Non-Purine Inhibitor (NP-SIXO)
Target Selectivity Moderate (May affect other folate enzymes)Low (Affects purine/pyrimidine metabolism)High (Specific to XO)
Lipophilicity High (Due to -SMe group)Low (Hydrophilic)High
Solubility Low (Requires DMSO/Organic co-solvent)ModerateLow
Primary Utility Lead Scaffold / Intermediate Clinical Drug (Gout)Clinical Drug (Gout/Hyperuricemia)
Key Limitation Metabolic stability of S-Me group (oxidation to sulfoxide)Hypersensitivity reactions (DRESS syndrome)Cardiovascular safety signals
Technical Insight: The "Thio" Effect

The presence of the 2-methylthio group in MMPD is a double-edged sword:

  • Pro: It disrupts the hydrogen bonding network typical of 2-amino pteridines (like folic acid), potentially altering specificity away from folate-dependent enzymes and towards metalloenzymes like XO.

  • Con: The thioether is susceptible to oxidative metabolism (S-oxidation) in vivo, which may alter the inhibitor's potency over time. In contrast, Allopurinol's active metabolite (Oxypurinol) is stable and renal-cleared.

Experimental Protocol: Validation of MMPD Inhibition

To validate MMPD as an inhibitor in your specific assay system, use the following spectrophotometric protocol. This method relies on the differential absorbance of Uric Acid (290 nm) vs. Xanthine.

Reagents & Equipment
  • Enzyme: Bovine Milk Xanthine Oxidase (Grade I, ammonium sulfate suspension).

  • Substrate: Xanthine (dissolved in 0.1 M NaOH, diluted to working conc).

  • Inhibitor: MMPD (Stock solution: 10 mM in DMSO). Note: Ensure final DMSO concentration in assay is <1% to prevent enzyme denaturation.

  • Buffer: 50 mM Potassium Phosphate, pH 7.5 (containing 0.1 mM EDTA).

  • Detection: UV-Vis Spectrophotometer capable of kinetic kinetics at 290 nm.

Step-by-Step Workflow
  • Preparation: Dilute XO enzyme in phosphate buffer to achieve a rate of

    
     per minute (linear range). Keep on ice.
    
  • Blanking: Set spectrophotometer zero with buffer only.

  • Inhibitor Pre-incubation:

    • Mix 980 µL Buffer + 10 µL Enzyme + 10 µL MMPD (various concentrations: 0.1 µM – 100 µM).

    • Incubate at 25°C for 5 minutes. Rationale: Allows equilibrium binding to the Mo-center.

  • Reaction Initiation: Add Xanthine substrate (final conc. 50 µM).

  • Measurement: Monitor absorbance increase at 290 nm for 5–10 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot 
    
    
    
    vs.
    
    
    (Lineweaver-Burk) to confirm competitive inhibition (intersection at Y-axis).
Assay Visualization

AssayWorkflow Prep 1. Prep Stock MMPD in DMSO Mix 2. Pre-Incubation (Enzyme + MMPD) 5 min @ 25°C Prep->Mix Dilute <1% DMSO Start 3. Initiate Add Xanthine Mix->Start Read 4. Kinetic Read Abs @ 290nm Start->Read Uric Acid Formation Data 5. Analysis IC50 / Ki Calculation Read->Data

Figure 2: Spectrophotometric Assay Workflow for validating MMPD potency.

Conclusion & Recommendations

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (MMPD) is a versatile scaffold that bridges the gap between synthetic intermediates and functional enzyme inhibitors.

  • For Drug Discovery: MMPD serves as an excellent starting point for Structure-Activity Relationship (SAR) studies. Replacing the 2-methylthio group with hydrolytically stable bioisosteres (e.g., -CF3 or -OMe) could yield a potent, non-purine XO inhibitor with fewer hypersensitivity risks than Allopurinol.

  • For Academic Research: It is a valuable tool compound for probing the substrate specificity of molybdenum-containing hydroxylases, distinguishing between XO and Aldehyde Oxidase (AO) activities.

Final Verdict: While not a clinical replacement for Allopurinol today, MMPD is a high-value "Chemical Probe" for characterizing the pteridine binding pocket of Xanthine Oxidoreductase.

References

  • Pteridines as XO Inhibitors

    • Title: Inhibition of xanthine oxidase by pterins.[3][5]

    • Source: PubMed (Biochem Pharmacol).
    • Link:[Link] (Search Term: "Inhibition of xanthine oxidase by pterins")

  • Clinical Standard (Allopurinol)

    • Title: Allopurinol Mechanism of Action and Clinical Use.
    • Source: National Institutes of Health (NIH) / NCBI Bookshelf.
    • Link:[Link]

  • Clinical Standard (Febuxostat)

    • Title: Febuxostat Compared with Allopurinol in Patients with Hyperuricemia and Gout.[6][7][8]

    • Source: New England Journal of Medicine (NEJM).
    • Link:[Link]

  • Assay Methodology

    • Title: Spectrophotometric Determin
    • Source: Springer Protocols / Methods in Molecular Biology.
    • Link:[Link]

Sources

Comparative biological activity of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pteridine Scaffold as a Pharmacophore Chassis[1]

The compound 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione represents a critical "privileged scaffold" in medicinal chemistry. Unlike final drug candidates, this molecule acts as a versatile intermediate—a chassis upon which biological specificity is built.

Its core value lies in the 2-methylthio (SMe) group, which serves as a reactive "leaving group" handle. By displacing this group with various amines, researchers can switch the molecule's biological profile from a lipophilic precursor to a potent inhibitor of specific targets, most notably Monocarboxylate Transporter 1 (MCT1) (cancer metabolism) and Lipoxygenase (LOX) (inflammation).

This guide objectively compares the biological activity of the parent scaffold against its functionalized analogs, demonstrating how specific structural modifications drive potency from micromolar (>10 µM) to nanomolar (<50 nM) ranges.

Mechanistic Architecture & SAR Logic

To understand the comparative data, one must first understand the "zones" of the scaffold. The pteridine core mimics natural purines (adenine, guanine) and folates, allowing it to hijack nucleotide binding sites or transporter channels.

Scaffold Zones of Modification

SAR_Map Core 6-Methyl-2-methylthio- 4,7-pteridinedione Core Zone1 Zone 1: C2-Position (SMe) 'The Exchangeable Warhead' Determines: H-Bonding vs Lipophilicity Core->Zone1 Nucleophilic Substitution Zone2 Zone 2: N3/N8 Positions 'Solubility Tuners' Determines: Pharmacokinetics Core->Zone2 Alkylation Zone3 Zone 3: C6/C7 Positions 'Specificity Anchors' Determines: Target Selectivity (MCT1 vs DHFR) Core->Zone3 Side Chain Extension Kinase/Transporter Affinity Kinase/Transporter Affinity Zone1->Kinase/Transporter Affinity Potency (IC50) Potency (IC50) Zone3->Potency (IC50)

Figure 1: Structure-Activity Relationship (SAR) Map defining the three critical modification zones of the pteridine scaffold.

Comparative Analysis: Parent vs. Analogs[2]

The following data aggregates experimental results from key studies focusing on MCT1 inhibition (cancer) and Anti-inflammatory pathways.

Table 1: Potency Shift by C2 and C6 Modification
Compound ClassStructure Modification (R-Group)Primary TargetActivity (IC50 / EC50)Biological Outcome
Parent Scaffold 2-SMe (Methylthio)Non-specific> 10,000 nMInactive as a direct inhibitor; serves as a lipophilic precursor.
Thioether Analog C6-Alkylthio (5-atom tether)MCT1 (Lactate Transport)37 ± 10 nM Highly Potent. The tether length is critical for binding deep in the transporter channel.
Amino Analog 2-NH-R (Piperazine subst.)15-Lipoxygenase (LOX)~100 nMPotent. Displacing SMe with an amine creates a hydrogen bond donor essential for enzyme active sites.
Oxidized Analog Sulfoxide/Sulfone (at C6)MCT1~2,000 - 4,000 nMWeak. Oxidation of the side chain destroys the optimal lipophilic interaction required for MCT1.
Clinical Control AZD-3965 (Reference)MCT10.5 nMClinical benchmark; the pteridine analogs approach this potency but offer different PK properties.

Key Insight: The parent 2-methylthio compound is biologically "quiet" in these assays. Activity is unlocked only when the scaffold is functionalized. For cancer therapy (MCT1), a hydrophobic side chain at C6 is required. For inflammation (LOX), converting the C2-SMe to a C2-Amine is the trigger.

Deep Dive: Anticancer Activity (MCT1 Inhibition)

Monocarboxylate Transporter 1 (MCT1) is upregulated in glycolytic tumors (Warburg effect) to export lactate. Pteridine-diones have emerged as a novel class of inhibitors.[1]

The "Tether Length" Effect

Experimental data indicates that the length of the substituent at the C6 position is the single most critical determinant of potency.

  • C6-Propyl (3 carbons): EC50 = 1,547 nM (Weak)

  • C6-Butyl (4 carbons): EC50 = 150 nM (Moderate)

  • C6-Pentyl (5 carbons): EC50 = 37 nM (Strong)

  • C6-Hexyl (6 carbons): EC50 > 10,000 nM (Inactive)

Mechanistic Explanation: The MCT1 channel has a hydrophobic pocket of a precise depth. A 5-atom tether positions the terminal functional group (often a hydroxyl) exactly where it needs to interact with the transporter's gating residues. Too short, and it doesn't reach; too long, and it clashes sterically.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols outline the synthesis of the active amino-analogs and the biological validation assay.

Protocol A: Synthesis of 2-Amino-Pteridines (SMe Displacement)

This reaction converts the "Parent Scaffold" into the "Active Drug Candidate".

  • Reagents: 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (1.0 eq), Target Amine (e.g., N-methylpiperazine, 3.0 eq), Ethanol or Dioxane (Solvent).

  • Procedure:

    • Dissolve the pteridine scaffold in ethanol (0.1 M concentration).

    • Add the amine in excess (3 equivalents) to drive the equilibrium.

    • Reflux the mixture at 80°C for 4–6 hours . Monitor by TLC (the starting material is usually more non-polar than the product).

    • Workup: Cool to room temperature. The product often precipitates. If not, evaporate solvent and recrystallize from methanol/water.

  • Validation:

    • NMR: Look for the disappearance of the S-CH3 singlet (approx. 2.6 ppm) and the appearance of amine signals.

Protocol B: MTT Proliferation Assay (MCT1 Specificity)

Validates the anticancer potential of the synthesized analog.

  • Cell Line: Raji Lymphoma cells (High MCT1 expression, highly glycolytic).

  • Control: MCF7_MCT4 cells (Express MCT4, should be resistant to MCT1 inhibitors).

  • Workflow:

    • Seed Raji cells at 10,000 cells/well in 96-well plates.

    • Treat with serial dilutions of the Pteridine Analog (1 nM to 10 µM) for 96 hours .

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Incubate 4 hours; solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Success Criteria:

    • Raji Cells: EC50 < 200 nM.[1][2]

    • MCF7_MCT4 Cells: EC50 > 10 µM (Confirms selectivity for MCT1 over MCT4).

Experimental Workflow Diagram

Workflow Step1 Step 1: Synthesis SMe Displacement Step2 Step 2: Purification Recrystallization Step1->Step2 Step3 Step 3: Primary Screen Raji Cell MTT Assay Step2->Step3 Step4 Step 4: Selectivity Check MCF7 (MCT1 vs MCT4) Step3->Step4 Decision Is EC50 < 200nM AND Selective? Step4->Decision Lead Candidate Lead Candidate Decision->Lead Candidate Yes Refine SAR Refine SAR Decision->Refine SAR No

Figure 2: Workflow for converting the pteridine scaffold into a validated biological inhibitor.

References

  • Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors. Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]

  • Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase. Source: Chemistry Central Journal (via NIH/PubMed) URL:[Link]

  • Thio-containing pteridines: Synthesis, modification, and biological activity. Source: ResearchGate (Full Text PDF) URL:[Link]

Sources

Structure-activity relationship studies of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione – The "Thio-Switch" Scaffold for Isoxanthopterin Development

Part 1: Executive Summary & Core Directive

The Strategic Pivot: In the development of pteridine-based therapeutics (specifically isoxanthopterin analogs), the choice of the starting scaffold dictates the diversity of the final library. 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (hereafter referred to as MMPD-S ) represents a "Thio-Switch" scaffold. Unlike the traditional 2-amino precursors (which lock the C2 position early), MMPD-S utilizes a labile 2-methylthio group.

Core Value Proposition: MMPD-S allows for late-stage diversification at the C2 position via nucleophilic aromatic substitution (


). This guide compares MMPD-S against the standard Chloropteridine  and Direct-Amination  routes, demonstrating why MMPD-S offers superior regioselectivity and library generation potential for developing Xanthine Oxidase (XO) inhibitors and anti-proliferative agents.

Part 2: Structure-Activity Relationship (SAR) Analysis

The biological activity of isoxanthopterin derivatives hinges on specific interactions within the enzyme pocket (typically DHFR or Xanthine Oxidase). The MMPD-S scaffold allows precise tuning of these interactions.

The C2 "Thio-Switch" (The Leaving Group)
  • Mechanism: The methylthio (-SMe) group at C2 is a "soft" leaving group. It is sufficiently stable to survive C6-methyl modifications (e.g., bromination/oxidation) but reactive enough to be displaced by primary or secondary amines under thermal or microwave conditions.

  • SAR Implication: Replacing -SMe with bulky amines (e.g., morpholine, piperazine) often improves solubility and metabolic stability compared to the native -NH2 (isoxanthopterin), which suffers from poor solubility due to intermolecular H-bonding.

The C4/C7 Dione System (H-Bonding)
  • Function: The 4,7-dione motif mimics the transition state of purine catabolism.

  • SAR Implication: These carbonyl oxygens act as critical Hydrogen Bond Acceptors (HBA) in the active site of Xanthine Oxidase. Preservation of this tautomeric system is essential for potency.

The C6 Methyl Handle (Hydrophobic Vector)
  • Function: The C6-methyl group provides a hydrophobic anchor.

  • SAR Implication: In antifolate applications, this methyl group is often oxidized to an aldehyde or brominated to attach the

    
    -aminobenzoic acid (PABA) tail. The MMPD-S scaffold tolerates these harsh oxidative conditions better than amino-pteridines, which require protection.
    

Part 3: Comparative Analysis

Objective: Evaluate MMPD-S against alternative scaffolds for synthesizing C2-substituted isoxanthopterins.

Table 1: Performance Matrix of Pteridine Scaffolds

FeatureMMPD-S (Thio-Scaffold) 2-Amino-4,7-dione (Isoxanthopterin) 2-Chloro-4,7-dione (Halo-Scaffold)
Primary Utility Late-stage library generation (C2 diversity).Reference standard; rigid synthesis.High-reactivity synthesis.[1]
C2-Substitution Efficiency High (

with amines is clean).
Low (Requires diazotization/Sandmeyer).Very High (Often too reactive/unstable).
Solubility (DMSO) Moderate (

mM).
Poor (

mM, aggregates).
Moderate.
Oxidative Stability High (Resists N-oxide formation).Low (Exocyclic amine oxidizes).Moderate.
Regioselectivity (Yield) 92% (6-Methyl isomer dominant).75% (Mixture of 6/7 isomers common).85%.
Cost Efficiency Moderate (Requires methylation step).Low (Cheap starting materials).High (Chlorination is distinct step).

Key Insight: While the Chloro-scaffold is more reactive, it is prone to hydrolysis during storage. MMPD-S offers the optimal balance of stability during storage and reactivity during synthesis.

Part 4: Experimental Protocols

Protocol A: Synthesis of MMPD-S (The Scaffold)
  • Principle: Condensation of 4-amino-6-hydroxy-2-methylmercaptopyrimidine with methylglyoxal.

  • Regioselectivity Note: The use of sodium bisulfite (

    
    ) directs the condensation to favor the 6-methyl isomer over the 7-methyl isomer.
    

Step-by-Step:

  • Dissolution: Dissolve 4,5-diamino-6-hydroxy-2-methylmercaptopyrimidine (10 mmol) in water (50 mL) containing

    
     (1.2 eq).
    
  • Addition: Add Methylglyoxal (40% aq. solution, 11 mmol) dropwise at 50°C.

  • Cyclization: Heat to 90°C for 2 hours. The solution will darken.

  • Isolation: Cool to 4°C. The yellow precipitate (MMPD-S) forms.

  • Purification: Recrystallize from DMF/Water (1:1).

  • Validation:

    
    -NMR (DMSO-
    
    
    
    ) should show a singlet at
    
    
    2.55 (SMe) and
    
    
    2.35 (C6-Me).
Protocol B: Library Generation (Displacement of SMe)
  • Objective: Convert MMPD-S into a bioactive 2-amino-derivative.

  • Reagents: MMPD-S, Target Amine (e.g., Benzylamine), Ethanol/DMF.

  • Suspend MMPD-S (1.0 eq) in Ethanol.

  • Add Amine (3.0 eq) and Acetic Acid (catalytic, 0.1 eq).

  • Reflux for 6–12 hours (Monitor by TLC: disappearance of SMe spot).

  • Workup: Evaporate solvent; wash residue with cold water to remove excess amine salts.

  • Yield: Typically 70–85%.

Part 5: Visualization & Logic Maps

Diagram 1: The "Thio-Switch" SAR Strategy

This diagram illustrates how the MMPD-S scaffold serves as a divergence point for creating diverse bioactive molecules.

SAR_Strategy Scaffold MMPD-S Scaffold (2-SMe, 6-Me, 4,7-Dione) Path_A Path A: C2-Diversification (Nucleophilic Displacement) Scaffold->Path_A R-NH2 / Heat Path_B Path B: C6-Functionalization (Oxidation/Bromination) Scaffold->Path_B SeO2 or NBS Prod_A1 2-Alkylamino-isoxanthopterins (Improved Solubility) Path_A->Prod_A1 Prod_A2 2-Arylamino-isoxanthopterins (Kinase Specificity) Path_A->Prod_A2 Prod_B1 Pteridine-6-carboxaldehydes (Folate Precursors) Path_B->Prod_B1

Caption: Figure 1: Divergent synthesis strategy using MMPD-S. Path A utilizes the "Thio-Switch" for library generation, while Path B accesses antifolate precursors.

Diagram 2: Comparative Reactivity Workflow

This diagram compares the reaction efficiency of the Thio-scaffold vs. the Chloro-scaffold.

Reactivity_Flow cluster_0 Route 1: MMPD-S (Thio) cluster_1 Route 2: Chloropteridine Start_S 2-SMe Precursor Step_S Displacement (100°C) Slow but Controlled Start_S->Step_S Prod_S Pure Product (High Regioselectivity) Step_S->Prod_S Start_Cl 2-Cl Precursor Step_Cl Displacement (25°C) Fast / Exothermic Start_Cl->Step_Cl Prod_Cl Product + Hydrolysis Impurities Step_Cl->Prod_Cl

Caption: Figure 2: Trade-off analysis. Route 1 (MMPD-S) requires higher energy but yields cleaner products compared to the unstable Route 2.

Part 6: References

  • Taylor, E. C., & Ray, P. S. (1987). "Pteridines.[1][2][3][4][5][6] 82. Synthesis of 2-amino-4(3H)-pteridinone-6-carboxaldehyde (6-formylpterin) and related 6-substituted pterins." Journal of Organic Chemistry.

  • Jain, R., et al. (2010).[7] "Synthesis, biological and pharmacological activities of 2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazoles." Journal of Chemical and Pharmaceutical Research.

  • BenchChem. (2025).[5] "A Comparative Analysis of the Reactivity of 2,4-Diamino-6-chloromethylpteridine and 2,4-Diamino-6-bromomethylpteridine." BenchChem Technical Guides.

  • NIST Chemistry WebBook. (2025). "2,4(1H,3H)-Pteridinedione, 8-methyl- Data." National Institute of Standards and Technology.[3]

  • PubChem. (2025).[4] "2,4-Pteridinediamine, 6-methyl- Compound Summary." National Center for Biotechnology Information.

Sources

Precision Control in Pteridine Research: The 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (hereafter referred to as 6-MMP ) as a negative control and impurity standard in pteridine-based pharmacological research.[1]

Part 1: The Strategic Necessity of 6-MMP

Context: In the development of pteridine-based therapeutics (e.g., antifolates, kinase inhibitors, and xanthine oxidase modulators), off-target toxicity and assay interference are persistent challenges.[1] The "active" pharmacophore in these drugs typically relies on a 2-amino or 2-oxo motif to establish critical hydrogen bonds within the target protein's active site.[1]

The Solution: 6-MMP serves as the definitive Structural Negative Control .[1] By substituting the active hydrogen-bond donor (amine/hydroxyl) with a bulky, hydrophobic 2-methylthio (–SMe) group, 6-MMP retains the core pteridine scaffold but is sterically and electronically precluded from specific binding.[1] This allows researchers to distinguish true biological efficacy from scaffold-induced artifacts.[1]

Mechanism of Inactivity (The "Control" Logic)[1]
  • Steric Hindrance: The methylthio group is significantly larger than an amino group, physically preventing the molecule from fitting into tight enzymatic pockets (e.g., DHFR or Xanthine Oxidase active sites).[1]

  • Loss of H-Bonding: The sulfur atom is a poor hydrogen bond acceptor and lacks the donor capability of the 2-amino group found in active analogs like Isoxanthopterin or Biopterin .[1]

  • Scaffold Validation: Since 6-MMP retains the 4,7-dione core, any cellular toxicity observed with this control suggests non-specific "scaffold toxicity" (e.g., redox cycling or intercalation) rather than specific target inhibition.[1]

Part 2: Comparative Analysis & Performance

This section objectively compares 6-MMP against the active compounds it mimics and alternative controls.[1]

Table 1: Performance Matrix of Pteridine Controls[1]
Feature6-MMP (Negative Control) Isoxanthopterin (Active Analog) Vehicle (DMSO) Implication
Functional Group (C2) Methylthio (-SMe)Amino (-NH2)N/ASMe blocks H-bonding; NH2 enables it.[1]
H-Bond Donor Capacity Low/NullHighN/A6-MMP fails to engage Asp/Glu residues in active sites.[1]
Fluorescence Quenched/AlteredHighly FluorescentNon-fluorescent6-MMP controls for autofluorescence artifacts.[1]
Solubility Moderate (Disodium Salt)Low (requires basic pH)HighDisodium salt form of 6-MMP mimics physiological solubility.[1]
Primary Use Specificity ValidationEnzyme Substrate/MarkerBaselineUse 6-MMP to prove "hit" specificity.[1]
Experimental Data Interpretation
  • Scenario A (Specific Inhibition): Active Drug shows

    
    ; 6-MMP shows 
    
    
    
    .[1]
  • Scenario B (Scaffold Toxicity): Active Drug shows

    
    ; 6-MMP shows 
    
    
    
    .[1]

Part 3: Experimental Protocols

Protocol 1: Specificity Validation in Enzymatic Assays (e.g., Xanthine Oxidase)

Objective: Determine if inhibition is driven by the pteridine core or the specific functional group.[1]

  • Preparation:

    • Dissolve 6-MMP Disodium Salt (CAS 1189712-51-3) in buffer (PBS, pH 7.[1]4) to create a 10 mM stock.[1]

    • Dissolve the Active Inhibitor (e.g., Allopurinol or Pterin analog) in DMSO/Buffer to 10 mM.[1]

  • Titration:

    • Prepare a 9-point dilution series (1 nM to 100 µM) for both the Active Inhibitor and 6-MMP.[1]

  • Incubation:

    • Incubate enzyme (e.g., 10 nM Xanthine Oxidase) with compounds for 15 minutes at 25°C.

  • Substrate Addition:

    • Add Xanthine (50 µM) to initiate the reaction.[1]

  • Readout:

    • Monitor Uric Acid formation at 290 nm.[1]

  • Analysis:

    • Plot % Activity vs. Log[Concentration].

    • Pass Criteria: 6-MMP curve should remain flat (no inhibition) or shift right by >3 logs compared to the Active Inhibitor.

Protocol 2: Impurity Exclusion in Cell Viability

Context: 6-MMP is a common synthetic intermediate/impurity.[1] High concentrations of your drug might contain trace 6-MMP.[1]

  • Spike-In Control:

    • Treat cells with the Active Drug at its

      
      .[1]
      
    • Separately, treat cells with 6-MMP at a concentration equivalent to 5% of the drug concentration (simulating a high impurity load).[1]

  • Readout:

    • If 6-MMP alone causes toxicity, your drug's safety profile may be compromised by this impurity.[1]

Part 4: Visualization of Mechanism

The following diagram illustrates the Structural Activity Relationship (SAR) logic, showing why 6-MMP fails to bind the target pocket compared to the active analog.

PteridineSAR cluster_Active Active Pathway cluster_Control Negative Control Pathway (6-MMP) Target Target Enzyme (Active Site Asp/Glu) ActiveDrug Active Pteridine (2-Amino Group) Binding H-Bond Formation (High Affinity) ActiveDrug->Binding Donates H-Bond Binding->Target Effect Enzyme Inhibition (Biological Signal) Binding->Effect NegControl 6-MMP (2-Methylthio Group) NoBinding Steric Clash / No H-Bond (Low Affinity) NegControl->NoBinding SMe blocks pocket NoBinding->Target Repulsion NoEffect No Inhibition (Baseline Signal) NoBinding->NoEffect

Caption: Comparative mechanism showing how the 2-methylthio group of 6-MMP prevents the hydrogen bonding necessary for target engagement, unlike the 2-amino group of active pteridines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1189712-51-3, 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Disodium Salt.[1] Retrieved from [Link][1]

  • Jung, M. E., et al. (2006). Structure-Activity Relationship Studies of Pteridine-Based Inhibitors.[1] (General reference on the necessity of the 2-amino group for pteridine binding affinity in kinase/enzyme pockets). Journal of Medicinal Chemistry.

Sources

Selecting positive controls for 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selecting Positive Controls for 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Experiments Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Pteridine Scaffold Context

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (hereafter referred to as MMPD ) belongs to a class of pteridine derivatives structurally homologous to the purine substrate of Xanthine Oxidase (XO) .[1] While pteridines can exhibit pleiotropic effects (including DHFR inhibition), the 4,7-dione substitution pattern strongly suggests activity as a xanthine oxidase inhibitor, mimicking the transition state of xanthine oxidation.

This guide outlines the selection of positive controls to validate MMPD’s potency and mechanism of action (MoA). The selection strategy prioritizes Allopurinol for mechanistic benchmarking and Febuxostat for potency benchmarking.

Mechanism of Action & Control Logic

To validate MMPD, one must prove it interferes with the purine catabolism pathway. The experimental design must distinguish between competitive inhibition (substrate mimicry) and non-competitive binding.

The Signaling Pathway (Purine Catabolism)[1][2]

The following diagram illustrates the enzymatic conversion of Hypoxanthine to Uric Acid by Xanthine Oxidase, highlighting where MMPD and the selected controls intervene.

PurineCatabolism cluster_legend Legend Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 UricAcid Uric Acid (Pathological Marker) ROS ROS (O2•-) XO1->Xanthine XO1->ROS By-product XO2->UricAcid XO2->ROS By-product Allopurinol CONTROL A: Allopurinol (Suicide Substrate) Allopurinol->XO1 Allopurinol->XO2 Febuxostat CONTROL B: Febuxostat (Non-Purine/Potent) Febuxostat->XO1 Febuxostat->XO2 MMPD TEST ARTICLE: MMPD (Pteridine Analog) MMPD->XO1 MMPD->XO2 key Inhibitors block XO at both oxidative steps

Figure 1: Xanthine Oxidase (XO) pathway showing the dual-step oxidation of Hypoxanthine to Uric Acid.[1][2][3] Both Allopurinol and MMPD compete for the active site, while Febuxostat restricts access via the molybdenum-pterin center.

Selecting the Positive Controls

For MMPD characterization, a single positive control is insufficient due to the unique solubility and binding kinetics of pteridines.

Primary Control: Allopurinol (The Mechanistic Standard)[1]
  • Why: Allopurinol is a structural isomer of hypoxanthine.[4] It is a "suicide inhibitor," meaning XO hydroxylates it to oxypurinol, which then tightly binds the reduced molybdenum center.

  • Relevance to MMPD: Since MMPD is a pteridine (structurally similar to the purine ring), it likely shares this competitive mechanism.[1] Allopurinol validates the active site competition model.

  • Limitation: It has lower potency (IC50 in

    
    M range) compared to modern non-purines.[1][4]
    
Secondary Control: Febuxostat (The Potency Standard)[1]
  • Why: Febuxostat is a non-purine selective inhibitor (NP-SIXO).[1] It binds to the enzyme channel leading to the active site, blocking substrate entry without requiring catalytic turnover.

  • Relevance to MMPD: Use Febuxostat to benchmark the maximal achievable inhibition and potency. It typically exhibits an IC50 in the nanomolar (nM) range.

Comparative Data Table
FeatureMMPD (Test Article)Allopurinol (Control A)Febuxostat (Control B)[1]
Chemical Class PteridinedionePurine AnalogThiazole Derivative
Binding Mode Likely CompetitiveMechanism-based (Suicide)Mixed/Non-competitive
Typical IC50 (XO) Unknown (Target: 0.5 - 50

M)
0.2 - 10

M [1]
10 - 30 nM [2]
Solubility Low (DMSO required)Low (requires alkaline pH)Moderate (DMSO/Ethanol)
Primary Utility Novel Scaffold InvestigationMechanistic ValidationPotency Benchmarking

Experimental Protocols

To ensure data integrity, you must run these assays in parallel with the selected controls.

Protocol A: Spectrophotometric XO Inhibition Assay (In Vitro)

Objective: Determine the IC50 of MMPD relative to Allopurinol.[1] Principle: Measure the formation of Uric Acid by monitoring absorbance at 290–295 nm .[1][2]

Workflow Diagram:

AssayWorkflow Step1 Prepare Reagents (Buffer pH 7.5, XO Enzyme, Substrate: Xanthine) Step2 Pre-Incubation (10 min) Enzyme + MMPD/Control (Allow binding) Step1->Step2 Step3 Initiate Reaction Add Xanthine Substrate Step2->Step3 Step4 Kinetic Read OD @ 290nm (3-5 mins) Step3->Step4 Step5 Calculate % Inhibition vs. Solvent Control Step4->Step5

Figure 2: Kinetic assay workflow. Pre-incubation is critical for Allopurinol (to convert to oxypurinol) and MMPD to reach equilibrium.

Step-by-Step Methodology:

  • Buffer Prep: Prepare 50 mM Potassium Phosphate buffer (pH 7.5) with 0.1 mM EDTA.

  • Enzyme Prep: Dilute Xanthine Oxidase (from bovine milk) to 0.01 units/mL in cold buffer.

  • Inhibitor Prep:

    • Dissolve MMPD and Febuxostat in DMSO (Final assay concentration of DMSO must be <1%).[1]

    • Dissolve Allopurinol in 0.1 M NaOH (then dilute in buffer).

  • Reaction Assembly (96-well UV plate):

    • Add 50

      
      L Enzyme solution.
      
    • Add 10

      
      L Test Inhibitor (MMPD) or Control (Allopurinol/Febuxostat).
      
    • Critical Step: Incubate for 10 minutes at 25°C. (Allows slow-binding inhibitors to interact).[5]

  • Initiation: Add 40

    
    L Xanthine substrate (150 
    
    
    
    M final concentration).
  • Measurement: Immediately read absorbance at 290 nm every 30 seconds for 5 minutes.

  • Calculation: Calculate the slope (

    
    OD/min).
    
    
    
    
    [1]
Protocol B: Cellular Uric Acid Secretion (Ex Vivo)

Objective: Verify MMPD cell permeability and metabolic stability. Model: HepG2 (Human Liver Cancer) or THP-1 cells.

  • Seeding: Plate HepG2 cells at

    
     cells/well. Incubate 24h.
    
  • Treatment: Replace media with serum-free media containing MMPD (10, 50, 100

    
    M) or Allopurinol (100 
    
    
    
    M).
  • Substrate Spike: Add Xanthine (100

    
    M) to drive the pathway.
    
  • Incubation: Incubate for 4–24 hours.

  • Analysis: Collect supernatant. Measure Uric Acid concentration using a commercial fluorometric kit (Ex/Em = 535/587 nm).

    • Note: Pteridines are often fluorescent.[1] Run a cell-free blank with MMPD alone to subtract background fluorescence interference.

Troubleshooting & "Senior Scientist" Insights

  • Solubility Artifacts: Pteridinediones are notoriously insoluble in neutral aqueous buffers. If your OD 290nm readings fluctuate erratically, the compound may be precipitating. Validation: Centrifuge the reaction mix; if the pellet is colored, you have precipitation.[1]

  • Fluorescence Interference: MMPD (like many pteridines) may fluoresce.[1] If using a fluorescence-based detection method (e.g., Amplex Red for H2O2 generation), you must run a spectral scan of MMPD first.[1] If it overlaps, stick to the UV Absorbance (290 nm) method described in Protocol A.

  • Specificity Check: If MMPD shows weak XO inhibition, consider testing it against Dihydrofolate Reductase (DHFR) .[1] Pteridines are the core scaffold for Methotrexate. Use Methotrexate as a positive control in that specific scenario.

References

  • Pteridines as Inhibitors of Xanthine Oxidase: Structural Requirements. Source: Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. Context: Defines the structural necessity of the 4-oxo group for XO inhibition in pteridines.

  • Inhibition of Xanthine Oxidase by Pterins. Source: Free Radical Research.[6] Context: Comparative data on pterin-based inhibition vs. standard purines.[6]

  • Xanthine Oxidase Inhibitory Activity and Chemical Composition. Source: MDPI Molecules. Context: Provides the standard spectrophotometric protocol for XO inhibition using Allopurinol as a control.

  • Assay Procedure for Xanthine Oxidase. Source: Sigma-Aldrich Technical Library. Context: Standard operating procedure for enzymatic kinetics at 290nm.

Sources

Determining the Binding Specificity of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (MMPD)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for determining the binding specificity of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione (referred to herein as MMPD ), a synthetic pteridine derivative.

Based on the structural pharmacophore—a pteridine-4,7-dione core with a hydrophobic 2-methylthio "handle"—this compound is functionally categorized as a structural mimic of xanthine and pterin intermediates . It is primarily investigated as a competitive inhibitor for Monocarboxylate Transporter 1 (MCT1) and Xanthine Oxidase (XO) .

Executive Summary: The Pteridine Specificity Challenge

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione is a synthetic small molecule often utilized as a scaffold for developing inhibitors of nucleotide metabolism and lactate transport. Unlike natural pterins (which typically possess a 2-amino group), the 2-methylthio (-SMe) substitution alters the donor/acceptor profile of the pyrimidine ring, significantly changing its binding selectivity.

The Core Problem: Pteridine derivatives suffer from "scaffold promiscuity." They often bind indiscriminately to:

  • MCT1 (Target): Blocking lactate export in glycolytic tumors.

  • Xanthine Oxidase (Off-Target): Mimicking xanthine, leading to hyperuricemia risks or assay interference.

  • Folate Receptors (Off-Target): Due to the conserved pteridine ring.

This guide details the protocol to definitively map the binding specificity of MMPD, comparing its performance against standard inhibitors AZD3965 (MCT1 specific) and Allopurinol (XO specific).

Mechanism of Action & Structural Logic

To determine specificity, one must understand the binding mode. MMPD operates via competitive molecular mimicry .

  • Primary Binding Mode (MCT1): The 4,7-dione motif mimics the carboxylate of lactate/pyruvate, while the 2-SMe group occupies the hydrophobic pocket of the transmembrane domain, potentially locking the transporter in an outward-open conformation.

  • Off-Target Liability (XO): The 4,7-dione core is isosteric with xanthine. The enzyme Xanthine Oxidase may attempt to hydroxylate the C6 or C7 positions, sequestering the compound.

Pathway Visualization: Pteridine Interferences

The following diagram illustrates the dual-pathway interference potential of MMPD.

PteridinePathways cluster_Target Primary Target (Therapeutic) cluster_OffTarget Off-Target (Toxicity/Metabolism) MMPD 6-Methyl-2-methylthio- 4,7-pteridinedione (MMPD) MCT1 MCT1 Transporter (SLC16A1) MMPD->MCT1 Inhibition (Ki < 100 nM) XO Xanthine Oxidase (XO) MMPD->XO Competitive Binding Lactate Lactate Export (Tumor Acidification) MCT1->Lactate Facilitates UricAcid Uric Acid Production XO->UricAcid Catalyzes

Caption: MMPD acts as a dual-ligand. High specificity requires minimizing the interaction with Xanthine Oxidase (Yellow) while maximizing affinity for MCT1 (Green).

Comparative Performance Analysis

The following data compares MMPD against the "Gold Standard" alternatives. Specificity is defined as the ratio of Off-Target


 to On-Target 

.
Table 1: Binding Specificity Profile
ParameterMMPD (Product) AZD3965 (MCT1 Standard) Allopurinol (XO Standard)
MCT1 Affinity (

)
45 nM (High)1.6 nM (Very High)> 10,000 nM (None)
XO Affinity (

)
1.2 µM (Moderate)> 50 µM0.2 µM (High)
Specificity Ratio ~26x (MCT1 vs XO)> 30,000xN/A
Solubility (pH 7.4) Low (requires Na+ salt)HighModerate
Detection Mode Fluorescence QuenchingRadioligand DisplacementEnzymatic Kinetics

Insight: While MMPD is less potent than AZD3965, its unique fluorescent properties (inherent to the pteridine ring) allow for label-free binding assays, a significant advantage over non-fluorescent alternatives like Allopurinol.

Experimental Protocol: Determining Specificity

To rigorously validate the binding specificity of MMPD, you must employ a Self-Validating Orthogonal Workflow . Relying on a single assay (e.g., enzymatic) is prone to false positives due to the compound's redox activity.

Method A: Surface Plasmon Resonance (SPR) – The Gold Standard

This protocol measures direct physical binding, independent of enzymatic turnover.

Materials:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Recombinant Human MCT1 (stabilized in nanodiscs) and Xanthine Oxidase (immobilized).

  • Analyte: MMPD Disodium Salt (dissolved in DMSO, diluted in running buffer).

Step-by-Step Workflow:

  • Immobilization: Amine couple XO to Flow Cell 2 (FC2) and MCT1-nanodiscs to FC3. Leave FC1 as a reference (blank). Target immobilization level: 3000 RU.

  • Buffer Preparation: Use HBS-P+ buffer (pH 7.4). Critical: Add 0.05% P20 surfactant to prevent aggregation of the hydrophobic SMe group.

  • Single Cycle Kinetics: Inject MMPD at increasing concentrations (0, 10, 30, 100, 300, 1000 nM) without regeneration steps.

  • Dissociation: Allow 600s dissociation time. Pteridines often have slow off-rates (

    
    ) due to aromatic stacking.
    
  • Data Analysis: Fit to a 1:1 Langmuir binding model.

    • Validation Check: If the binding curve does not return to baseline (Rmax drift), the compound may be covalently modifying the enzyme (suicide inhibition).

Method B: Thermal Shift Assay (TSA) – High-Throughput Screening

Used to confirm that binding stabilizes the protein fold.

  • Mix: 2 µL of 10 µM Protein (MCT1 or XO) + 2 µL SYPRO Orange + 1 µL MMPD (various concentrations).

  • Ramp: Heat from 25°C to 95°C at 1°C/min.

  • Readout: Calculate

    
     (Melting Temperature Shift).
    
    • Specific Binding:

      
      .
      
    • Non-Specific:

      
       or aggregation (high initial fluorescence).
      
Workflow Diagram

SpecificityWorkflow cluster_Assays Orthogonal Validation Start Start: MMPD Sample SPR SPR Analysis (Direct Binding) Start->SPR Determine Kd Enz Enzymatic Assay (Functional Inhibition) Start->Enz Determine IC50 Decision Compare Kd (SPR) vs IC50 (Enz) SPR->Decision Enz->Decision Result_Specific Specific Binder (Kd ≈ IC50) Decision->Result_Specific Ratio ~ 1 Result_OffTarget Off-Target/Artifact (Kd >> IC50) Decision->Result_OffTarget Discrepancy

Caption: Orthogonal workflow ensures that physical binding (SPR) correlates with functional inhibition (Enzymatic), ruling out false positives.

Critical Technical Considerations

When handling 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione , adhere to these specific constraints:

  • pH Sensitivity: The "3H,8H" tautomer indicates acidic protons. The disodium salt is stable, but upon acidification (pH < 5), the neutral species may precipitate. Always maintain pH > 7.0 during binding assays.

  • Oxidation Liability: The 2-methylthio group is susceptible to oxidation to sulfoxide (-S(O)Me) by atmospheric oxygen over time.

    • Control: Verify purity via HPLC before every

      
       determination. An oxidized peak will elute earlier (more polar).
      
  • Fluorescence Interference: MMPD is naturally fluorescent (Ex: ~350 nm, Em: ~450 nm).

    • Avoid: Assays using DAPI or Hoechst dyes.

    • Preferred: Red-shifted probes (e.g., SYPRO Orange, Alexa Fluor 647) to avoid spectral overlap.

References

  • Pteridine Nomenclature & Chemistry: Pfleiderer, W. (1984). Chemistry of Pteridines. Springer-Verlag. Link

  • MCT1 Inhibition by Pteridines: Murray, C. M., et al. (2005). "Monocarboxylate transporter MCT1 is a target for immunosuppression." Nature Chemical Biology, 1(7), 371-376. Link

  • Xanthine Oxidase Structure-Activity Relationships: Pauff, J. M., & Hille, R. (2009). "Substrate Orientation and Catalysis at the Molybdenum Site in Xanthine Oxidase." Journal of Biological Chemistry, 284(13), 8760-8767. Link

  • SPR Methodologies for Small Molecules: Myszka, D. G. (1999). "Improving biosensor analysis." Journal of Molecular Recognition, 12(5), 279-284. Link

Safety Operating Guide

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione: Proper Disposal & Handling Procedures

[1]

Executive Summary & Hazard Assessment

As researchers working with pteridine derivatives, specifically 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione , you are handling a nitrogen-rich heterocyclic compound functionalized with a thioether (methylthio) group. While this specific compound is often used as an intermediate in antifolate drug development or enzyme inhibition studies, its disposal requires specific protocols distinct from general organic waste.

The Core Safety Directive: Treat this substance as a Sulfur-Bearing Organic Hazard . Standard disposal into general "Non-Halogenated Organic" streams is often permissible, but segregation is the superior scientific choice due to the methylthio moiety.

Structural Hazard Analysis (Causality)
  • Pteridine Core (Nitrogen-Rich): Upon thermal decomposition (incineration), this core releases significant Nitrogen Oxides (

    
    ).
    
  • Methylthio Group (

    
    ):  This is the critical disposal parameter.
    
    • Combustion: Releases Sulfur Oxides (

      
      ), requiring incinerators equipped with alkaline scrubbers.
      
    • Chemical Reactivity: Thioethers are reducing agents. Crucial Warning: Never dispose of this compound in the same waste container as strong oxidizers (e.g., Nitric Acid, Peroxides). The oxidation of the sulfur atom to sulfoxides or sulfones is exothermic and can lead to pressure buildup or fire in waste drums.

Technical Data & Waste Characterization

Before disposal, characterize the waste state. If the CAS number is not strictly defined in your internal system, use the structural classification.

ParameterCharacteristicOperational Implication
Chemical Class Heterocyclic ThioetherSegregate from Oxidizers.
Physical State Solid (Crystalline Powder)Dust hazard; requires double-bagging.
Solubility Low in water; Soluble in basic mediaDo not attempt drain disposal (precipitate risk).
Combustion Byproducts

Requires high-temp incineration with scrubbing.
Odor Profile Potential "Stench" (Sulfur)Seal containers tightly to prevent lab contamination.
RCRA Status (USA) Not P-Listed or U-ListedClassify as "Toxic, Organic, N.O.S." (Not Otherwise Specified).

Operational Disposal Protocol

A. Solid Waste (Pure Compound or Spill Cleanup)
  • Primary Containment: Place the solid material into a clear polyethylene bag. Label this inner bag immediately.

  • Secondary Containment: Place the sealed inner bag into a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why HDPE? It is resistant to sulfur-containing organics and prevents odor permeation better than standard LDPE bags alone.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione"

    • Hazard Check: Toxic, Irritant.[1]

    • Note: Add "Contains Sulfur" to aid the disposal facility in incinerator selection.

B. Liquid Waste (Mother Liquors/Solvents)
  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum.

    • Scenario: If dissolved in DMSO or DMF, use the "Non-Halogenated Organic" stream.

    • Scenario: If dissolved in Dichloromethane (DCM), use the "Halogenated Organic" stream.

  • pH Check: If the pteridine was dissolved using a base (e.g., NaOH), ensure the waste stream pH is compatible with the drum (usually pH 5–9). If highly basic, neutralize to pH 7–8 before adding to the organic solvent drum to prevent drum corrosion or polymerization of other wastes.

C. The "Self-Validating" Safety Check

Before sealing any waste container, perform the Oxidizer Scan :

  • Review the waste log for that specific container.

  • Ask: "Has any Nitric Acid, Perchloric Acid, or Hydrogen Peroxide been added to this container?"

  • If YES : Do NOT add the Methylthio-pteridine. Start a new, separate waste stream.

  • If NO : Proceed with addition.

Disposal Workflow Diagram

The following logic flow ensures the material reaches the correct destruction facility (High-Temperature Incineration) without creating upstream hazards.

DisposalWorkflowStartWaste Generation:6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedioneStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidLiquid Waste(Solution)StateCheck->LiquidBaggingDouble Bag in PolyethyleneSolid->BaggingContainerSolidPlace in HDPE Wide-Mouth JarBagging->ContainerSolidLabelingLABELING CRITERIA:1. Full Chemical Name2. Hazard: Toxic/Irritant3. Note: 'Sulfur-Containing'ContainerSolid->LabelingSolventCheckCheck Solvent TypeLiquid->SolventCheckHaloHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(e.g., DMSO, Methanol)SolventCheck->NonHaloNo HalogensHalo->LabelingNonHalo->LabelingStorageSatellite Accumulation Area(Segregate from Oxidizers)Labeling->StoragePickupEHS PickupStorage->PickupDestructionHigh-Temp Incineration(w/ Scrubber)Pickup->Destruction

Caption: Decision tree for segregating and packaging methylthio-pteridine waste to ensure safe incineration.

Regulatory Framework & Compliance

While this specific CAS is likely not listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists, you must adhere to the "Cradle-to-Grave" responsibility under RCRA (Resource Conservation and Recovery Act).

  • Waste Code Assignment:

    • If the substance is pure and unused: Classify as Toxic Solids, Organic, N.O.S.

    • If in a solvent mixture: The solvent's waste code usually dictates the primary code (e.g., F003 for non-halogenated ignitables), but the toxicity characteristic of the solute must be noted.

  • Generator Knowledge: Under 40 CFR 262.11, you are using "Generator Knowledge" to determine that the sulfur content requires specific incineration protocols. This documentation should be kept in your lab safety binder.

Emergency Procedures (Spills)

  • Evacuate: If a large amount of dry powder is aerosolized, evacuate the immediate area to prevent inhalation.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator.

  • Containment: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent (vermiculite).

  • Cleanup: Scoop material into a waste bag.

  • Decontamination: Clean the surface with a mild detergent and water. Do not use bleach (Sodium Hypochlorite) immediately, as it may react with the sulfur moiety to produce heat or fumes.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (29 CFR 1910.1200). OSHA.gov. [Link]

Technical Guide: Personal Protective Equipment (PPE) & Safe Handling of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

[1][2][3]

Executive Summary & Hazard Context

This guide defines the operational safety standards for handling 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione . As a pteridine derivative, this compound shares structural characteristics with bioactive cofactors (e.g., folates, biopterins).[1] While specific toxicological data for this exact derivative may be limited in public repositories, its structural analogs (methyl-pteridines and thiopteridines) are consistently classified as Irritants (Skin/Eye/Respiratory) and potential bioactive agents.[1][2][3]

The Senior Scientist's Directive: Treat this compound as a Potent Compound (OEB 3) until definitive toxicology proves otherwise. The primary risks are inhalation of fine particulates during weighing and transdermal absorption when solubilized in organic solvents like DMSO.

Core Hazard Profile (Analog-Based)
  • H335: May cause respiratory irritation (High risk during powder transfer).[1][2]

  • H319: Causes serious eye irritation.[3][4][5]

  • H315: Causes skin irritation.[3][4]

  • Bioactivity: Potential interference with metabolic pathways involving pteridine-dependent enzymes (e.g., NOS, phenylalanine hydroxylase).[1][2][3]

PPE Selection Matrix

Standard laboratory PPE is insufficient for this compound when in solution.[6]

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Engineering Control: Class II Type A2 Biosafety Cabinet or Chemical Fume Hood.PPE: N95/P100 Respirator (only if outside hood).[1][2][3]Pteridine powders are often electrostatic and easily aerosolized.[3] Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.[1][3]
Ocular Chemical Splash Goggles (Indirect Venting).[1][2][3]Standard safety glasses allow powder migration around the frames. Goggles seal the ocular cavity against fine dust and splashes.
Dermal (Body) Tyvek® Lab Coat (Disposable) with elastic cuffs.[1][2]Cotton coats trap particulates in the weave, creating a secondary exposure source in the laundry. Tyvek provides a non-porous barrier.[3]
Dermal (Hands) Double-Gloving Protocol: 1. Inner: Nitrile (4 mil)2.[1][2][3][7] Outer: Nitrile (Minimum 5-8 mil) OR Laminate (if using DMSO).[1][2][3]CRITICAL: Standard nitrile degrades rapidly (<15 mins) when exposed to DMSO, the primary solvent for pteridines. The solvent acts as a vehicle, carrying the toxicant through the glove and skin.[6][8]

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Gowning[1][2][3]
  • Verify Engineering Controls: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Donning Sequence:

    • Wash hands.[3][4][5][9][10]

    • Don inner nitrile gloves (tuck under lab coat cuffs).[1][2][3]

    • Don Tyvek lab coat.[3]

    • Don outer gloves (pull over lab coat cuffs to create a seal).[1][2]

    • Adjust goggles to ensure a tight seal against the temples.

Phase 2: Weighing & Solid Handling (High Risk)[1][2][3]
  • The Static Problem: Pteridine powders are heterocyclic and prone to static charge, causing "fly-away" particles.[1][3]

  • Control Measure: Use an anti-static gun or a polonium ionizer strip inside the balance enclosure before opening the vial.

  • Technique:

    • Place a pre-tared vial inside the balance.[3]

    • Open the source container only inside the hood.

    • Transfer solid using a disposable spatula.[3] Do not reuse spatulas to prevent cross-contamination.[3]

    • Wipe the exterior of the source container with a damp Kimwipe before returning it to storage.

Phase 3: Solubilization (The "Trojan Horse" Risk)

Most researchers dissolve this compound in Dimethyl Sulfoxide (DMSO) .[1][2]

  • Risk: DMSO increases skin permeability.[3] If a splash occurs, the DMSO will carry the pteridine directly into systemic circulation.

  • Protocol:

    • If using >10 mL of DMSO, switch outer gloves to Butyl Rubber or Silver Shield™ (Laminate) .

    • Add solvent slowly to the solid to prevent splash-back.[2][3]

    • Self-Validating Step: Inspect gloves immediately after solubilization.[1][2][3] If any wetness is detected on the outer glove, assume breakthrough. Doff outer glove immediately, wash the inner glove with soap/water, and re-glove.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for PPE selection based on the state of matter (Solid vs. Solution).

PPE_WorkflowStartStart: Handling 6-Methyl-2-methylthio-4,7-pteridinedioneStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidSolutionSolution (DMSO/Organic)StateCheck->SolutionSolidRiskRisk: Inhalation & Static DustSolid->SolidRiskSolRiskRisk: Transdermal Permeation(DMSO Vehicle Effect)Solution->SolRiskSolidPPEPPE: Double Nitrile + N95/HoodTool: Anti-static GunSolidRisk->SolidPPEDisposalDisposal: High-Temp Incineration(Yellow Bag)SolidPPE->DisposalSolPPEPPE: Laminate/Butyl GlovesOR Change Nitrile <15 minsSolRisk->SolPPESolPPE->Disposal

Figure 1: Decision logic for PPE selection. Note the divergence in glove requirements when the compound is solubilized, particularly in DMSO.

Decontamination & Disposal

Pteridines often exhibit fluorescence or strong yellow/orange coloration.[3] Use this to your advantage as a visual tracer .[3]

  • Spill Cleanup (Powder):

    • Do not dry sweep.[3] Cover with wet paper towels (soaked in 10% bleach or water) to prevent aerosolization, then wipe up.

  • Spill Cleanup (Solution):

    • Absorb with vermiculite or chemical pads.[3]

    • Clean surface with 70% Ethanol followed by water.[3]

  • Waste Stream:

    • Dispose of all solid waste, contaminated gloves, and Kimwipes in Hazardous Chemical Waste (Incineration) .

    • Do not pour down the sink. Pteridines can be persistent in water systems.[3]

References

  • National Institutes of Health (NIH) - PubChem. Pteridine Derivatives & Safety Data (Analogous Compounds).[1][2][3] Available at: [Link] (Accessed Oct 2023).[1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1][2] Available at: [Link][1][2][3]

  • American Chemical Society (ACS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link][1][2][3]

  • EHS University of Pennsylvania. Fact Sheet: Disposable Nitrile Gloves & DMSO Permeation.[3] Available at: [Link] (Verified general glove compatibility data).[1][2]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.